molecular formula C9H7F3O3 B1347255 Methyl 2-hydroxy-4-(trifluoromethyl)benzoate CAS No. 345-28-8

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Cat. No.: B1347255
CAS No.: 345-28-8
M. Wt: 220.14 g/mol
InChI Key: IRELIHAAUCMEDQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-hydroxy-4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELIHAAUCMEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325142
Record name methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-28-8
Record name NSC408853
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Strategic Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

[1][2]

CAS: 345-28-8 Molecular Formula:

Molecular Weight:12

Executive Summary & Retrosynthetic Logic

The synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is governed by the regiochemical challenges of the trifluoromethyl group. The electron-withdrawing nature of the

12

The Strategic Pivot:

  • Scenario A (Commercial Availability): If 2-hydroxy-4-(trifluoromethyl)benzoic acid is available, a Fischer esterification is the most robust, high-yielding route.[1][2][3]

  • Scenario B (De Novo Synthesis): If starting from 3-(trifluoromethyl)phenol , direct carboxylation (Kolbe-Schmitt) requires high-pressure autoclaves.[1][3] A superior laboratory-scale method involves magnesium-mediated regioselective ortho-formylation followed by oxidation.[1][2]

Synthetic Decision Tree (Graphviz)[3]

SynthesispathwayStartStarting Material SelectionAcid2-hydroxy-4-(trifluoromethyl)benzoic acid(CAS 328-61-0)Start->AcidCommercially AvailablePhenol3-(trifluoromethyl)phenol(CAS 98-17-9)Start->PhenolRaw Material SynthesisTargetTARGET:Methyl 2-hydroxy-4-(trifluoromethyl)benzoate(CAS 345-28-8)Acid->TargetFischer Esterification(MeOH, H2SO4 or SOCl2)AldehydeIntermediate:2-hydroxy-4-(trifluoromethyl)benzaldehydePhenol->AldehydeMgCl2/Et3N/Paraformaldehyde(Regioselective ortho-formylation)Aldehyde->AcidPinnick Oxidation(NaClO2, NaH2PO4)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.[3]

Primary Protocol: Esterification (The "Gold Standard")

This protocol assumes access to the carboxylic acid precursor.[3] It utilizes thionyl chloride (


23
Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]Role
2-hydroxy-4-(trifluoromethyl)benzoic acid1.0Limiting Reagent
Methanol (Anhydrous)0.5 M (Conc)Solvent & Reactant
Thionyl Chloride (

)
1.5 - 2.0Activating Agent

(sat.[1] aq.)
N/AQuench/Wash
Step-by-Step Methodology
  • Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a pressure-equalizing addition funnel. Flush with

    
     or 
    
    
    .[1][2][3]
  • Solvation: Charge the flask with 2-hydroxy-4-(trifluoromethyl)benzoic acid and anhydrous methanol. Cool the solution to 0°C using an ice bath.

  • Activation: Dropwise add thionyl chloride over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    ).[2][3]
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (approx. 65°C) for 4–6 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1).[3] The acid spot (baseline/streaking) should disappear, replaced by a less polar ester spot (

      
      ).
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess methanol.[3]

    • Redissolve the residue in Ethyl Acetate (EtOAc).[3]

    • Wash carefully with saturated

      
       solution (2x) to remove unreacted acid and mineral acid traces.[3] Note: 
      
      
      evolution will occur.[1][2][3]
    • Wash with brine, dry over

      
      , and concentrate in vacuo.[2][3]
      
  • Purification: The crude product is often pure enough (>95%).[3] If necessary, recrystallize from minimal hot hexane or purify via silica gel chromatography (0-10% EtOAc in Hexane).[1][2][3]

Advanced Upstream Synthesis (From Phenol)

If the benzoic acid precursor is unavailable, the MgCl₂-Mediated Ortho-Formylation is the superior laboratory method compared to the Reimer-Tiemann reaction (which suffers from low yields) or Kolbe-Schmitt (which requires high pressure).[1][3]

Phase 1: Regioselective Formylation

This method exploits the coordination of magnesium to the phenol oxygen to direct the formyl group exclusively to the ortho position.[3]

Mechanism: 3-(trifluoromethyl)phenol

123
  • Protocol:

    • Dry MgCl₂ (1.5 eq) and Paraformaldehyde (2.0 eq) are suspended in dry THF.[3]

    • Add 3-(trifluoromethyl)phenol (1.0 eq) followed by Triethylamine (

      
      , 3.75 eq) dropwise.
      
    • Reflux for 4–8 hours. The intermediate magnesium phenoxide directs the reaction to the sterically accessible ortho position (C6 of the phenol, which becomes C2 of the aldehyde).[2][3]

    • Quench with 1N HCl and extract.

Phase 2: Pinnick Oxidation (Aldehyde Acid)

This mild oxidation prevents side reactions associated with strong oxidants like permanganate.[3]

  • Protocol:

    • Dissolve the aldehyde in t-Butanol/Water (3:1).[1][3]

    • Add 2-methyl-2-butene (scavenger for

      
      ).[1][3]
      
    • Add Sodium Chlorite (

      
      ) and Sodium Dihydrogen Phosphate  (
      
      
      ).
    • Stir at room temperature until TLC shows conversion to the carboxylic acid.

Analytical Profile & Self-Validation

Expected NMR Data (Predicted)
  • 
    H NMR (400 MHz, 
    
    
    ):
    • 
       10.8 ppm (s, 1H, -OH , intramolecular H-bond).[1][2][3]
      
    • 
       7.95 ppm (d, 
      
      
      Hz, 1H, H-6 , ortho to ester).[2][3]
    • 
       7.25 ppm (s, 1H, H-3 , ortho to OH/CF3).[2][3]
      
    • 
       7.15 ppm (dd, 
      
      
      Hz, 1H, H-5 ).[2][3]
    • 
       3.98 ppm (s, 3H, -OCH
      
      
      ).[2][3]
  • 
    F NMR: 
    
    • 
       -63.5 ppm (s, 3F, -CF
      
      
      ).[1][2][3]
Quality Control Checkpoints
  • Ferric Chloride Test: Dissolve a small sample in EtOH and add aq.

    
    . A violet/purple color confirms the presence of the free phenolic hydroxyl group (salicylate motif).[3]
    
  • GC-MS: Molecular ion

    
    .[1][3] Look for the characteristic loss of the methoxy group (
    
    
    ) and the
    
    
    fragment (
    
    
    ).[1][3]

Safety & Handling

  • Thionyl Chloride: Reacts violently with water.[1][2][3] All glassware must be oven-dried.[1][2][3] Perform all transfers in a fume hood.

  • Fluorinated Intermediates: While the

    
     group is stable, combustion of fluorinated compounds can release HF.[1][2][3] Avoid contact with strong reducing agents.[1][2][3]
    
  • Waste Disposal: Segregate halogenated organic waste.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[2][3][4] Convenient Method for the ortho-Formylation of Phenols.[1][3][5][6] Acta Chemica Scandinavica, 53, 258-262.[1][2][3] Link (Establishes the MgCl2 regioselective formylation protocol).

  • Lindgren, B. O., & Nilsson, T. (1973).[2][3] Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation).[3] Acta Chemica Scandinavica, 27, 888.[2][3] Link

  • Sigma-Aldrich. Product Specification: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.[1][2] Link (For physical property verification).

  • Organic Syntheses. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1] Org.[1][2][3][4][6][7] Synth. 2012, 89, 220-229.[1][2][3] Link (Detailed procedure for the MgCl2 method).

Technical Monograph: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a specialized fluorinated salicylate derivative serving as a critical intermediate in the synthesis of bioactive heterocycles.[1][2][3][4] Characterized by the synergistic presence of a nucleophilic phenolic hydroxyl group, an electrophilic methyl ester, and a metabolically stable trifluoromethyl moiety, this compound offers a versatile scaffold for drug discovery.[1][2][4]

Its primary utility lies in the "ortho-hydroxy ester" motif, which facilitates the rapid construction of benzoxazoles, benzothiazinones, and coumarins—pharmacophores frequently observed in anti-inflammatory, antitubercular, and kinase-inhibiting therapeutics.[1][2] The inclusion of the trifluoromethyl (


) group at the 4-position enhances lipophilicity and metabolic resistance, addressing common attrition points in lead optimization.[1][2][4]

Physicochemical Profile

PropertyValueNotes
CAS Number 345-28-8
IUPAC Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Molecular Formula

Molecular Weight 220.15 g/mol
Physical State Low-melting solid or semi-solid oilColorless to pale yellow.[1][2][3][4][5]
Boiling Point ~240°C (Predicted)72°C @ 10 mmHg (approximate for analogs).[2][4]
Solubility Soluble in MeOH, EtOH, DMSO,

Sparingly soluble in water.[1][2][4]
pKa (Phenol) ~8.5 - 9.0 (Estimated)More acidic than methyl salicylate (9.[2][4]8) due to

electron withdrawal.
LogP 3.2 (Predicted)High lipophilicity due to fluorination.[2][4]

Structural Analysis & Electronic Properties[1][4]

The reactivity of this molecule is defined by the interplay between three functional groups on the benzene ring.[1][2][4]

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen.[1][2][4] This "locked" conformation reduces the basicity of the carbonyl oxygen but increases the leaving group ability of the methoxy group during nucleophilic attack.[1][2][4]

  • Electronic Push-Pull:

    • Electron Withdrawal: The

      
       group (C4) and the Ester (C1) are electron-withdrawing.[2][4] The 
      
      
      
      group exerts a strong inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution (EAS) but increasing the acidity of the phenol.[2][4]
    • Electron Donation: The Hydroxyl group (C2) is a strong resonance donor (+M), activating the ortho (C3) and para (C5) positions.[2][4]

    • Net Result: Electrophilic substitution is directed primarily to the C5 position (para to the OH, ortho to the

      
      ), as C3 is sterically crowded by the flanking OH and 
      
      
      
      groups.[1][2][4]

ChemicalLogic Compound Methyl 2-hydroxy-4-(trifluoromethyl)benzoate OH_Group 2-OH Group (Nucleophile / H-Bond Donor) Compound->OH_Group Ester_Group 1-COOMe Group (Electrophile) Compound->Ester_Group CF3_Group 4-CF3 Group (Lipophilicity / Metabolic Stability) Compound->CF3_Group Reactivity_1 Intramolecular H-Bonding (Stabilizes structure, Modulates pKa) OH_Group->Reactivity_1 Interaction with C=O Reactivity_2 Heterocycle Formation (Benzoxazoles, Coumarins) OH_Group->Reactivity_2 + Ester Ester_Group->Reactivity_1 Ester_Group->Reactivity_2 Reactivity_3 Ring Deactivation (Resistant to oxidation) CF3_Group->Reactivity_3 Inductive Effect (-I)

Figure 1: Functional group interplay and resulting chemical logic.[1][2]

Synthetic Routes & Manufacturing[1][2][4][6]

Primary Route: Fischer Esterification

The most robust industrial route involves the esterification of 2-hydroxy-4-(trifluoromethyl)benzoic acid.[1][2][4]

Reaction Scheme:


[2][4]

Protocol 1: Synthesis from Acid Precursor

  • Reagents: 2-Hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq), Methanol (anhydrous, 10-20 volumes), Sulfuric Acid (conc., 0.5 - 1.0 eq).

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous methanol under nitrogen atmosphere.

    • Add concentrated sulfuric acid dropwise at 0°C to prevent exotherm-induced degradation.[1][2][4]

    • Heat the mixture to reflux (approx. 65°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2][4]

    • Workup: Cool to room temperature. Concentrate methanol under reduced pressure. Dilute residue with ethyl acetate and wash with saturated

      
       (to remove unreacted acid) and brine.[2][4]
      
    • Purification: Dry over

      
      , filter, and concentrate. If necessary, purify via silica gel chromatography or recrystallization from hexanes/EtOAc.[1][2][4]
      

Chemical Transformations & Applications

A. Hydrazinolysis: Gateway to Heterocycles

The conversion of the ester to a hydrazide is the most common first step in drug synthesis, yielding 2-hydroxy-4-(trifluoromethyl)benzohydrazide .[1][2][4] This intermediate is a precursor for 1,3,4-oxadiazoles (antimicrobial agents) and thiadiazoles.[1][2][4]

Protocol 2: Synthesis of the Hydrazide

  • Reagents: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq), Hydrazine Hydrate (80% or 98%, 3.0–5.0 eq), Ethanol (solvent).[1][2][4]

  • Procedure:

    • Dissolve the ester in ethanol (5 mL/mmol).[2][4]

    • Add hydrazine hydrate dropwise at room temperature.[1][2][4]

    • Reflux for 4–8 hours.[1][2][4] The product often precipitates upon cooling.[2][4]

    • Isolation: Filter the solid, wash with cold ethanol and ether.[2][4] Recrystallize from ethanol if needed.

    • Yield: Typically >85%.[1][2][4]

B. Heterocycle Construction Logic

The ortho-relationship between the hydroxyl and the carbonyl allows for cyclization reactions.[1][2][4]

  • Benzoxazoles: Condensation with amides or reaction with

    
     followed by amines.[1][2][4]
    
  • Coumarins: Reaction with acetylacetic esters or via Pechmann condensation (though the electron-withdrawing

    
     may require harsher conditions).[1][2][4]
    

SynthesisFlow Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate Hydrazide Salicylhydrazide Derivative Start->Hydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Hydrazide SchiffBase Acylhydrazone Hydrazide->SchiffBase Condensation Aldehyde Ar-CHO Aldehyde->SchiffBase Oxadiazole 1,3,4-Oxadiazole (Bioactive Core) SchiffBase->Oxadiazole Cyclization Cyclization Oxidative Cyclization (POCl3 or I2) Cyclization->Oxadiazole

Figure 2: Synthetic workflow from ester to bioactive oxadiazole scaffold.[1][2][4]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][4]

    • H315: Causes skin irritation.[1][2][4]

    • H319: Causes serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[1][2][4]

  • Handling: Use in a fume hood.[2][4] Avoid contact with skin and eyes.[1][2][4] The compound is a phenol derivative and may be absorbed through the skin.[1][2][4]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if storing for extended periods, although the ester is generally stable.[2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349235, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Retrieved January 28, 2026 from [Link][2]

  • Santosa, H., et al. (2019). Synthesis of 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide. Molbank, 2019(4), M1098.[2][4] (Describes analogous hydrazinolysis protocols for salicylates). [Link]

Sources

Technical Guide: Physical Properties & Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) is a specialized fluorinated salicylate ester utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4] Distinguished by its ortho-hydroxy motif and electron-withdrawing trifluoromethyl group, the compound exhibits unique lipophilicity and intramolecular hydrogen bonding characteristics that influence its solubility, metabolic stability, and reactivity. This guide provides a comprehensive technical analysis of its physical properties, synthesis protocols, and structural behavior for researchers in drug development and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The physicochemical behavior of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is dominated by two structural features: the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen (the "salicylate effect"), and the strong electron-withdrawing nature of the trifluoromethyl group at the 4-position.

Core Identifiers
ParameterDetail
IUPAC Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
CAS Number 345-28-8
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol
SMILES COC(=O)C1=C(O)C=C(C(F)(F)F)C=C1
Synonyms 2-Hydroxy-4-trifluoromethyl-benzoic acid methyl ester; 4-Trifluoromethylsalicylic acid methyl ester
Physical Properties Data

Note: Data represents a consensus of experimental values and high-confidence predictive models suitable for laboratory handling.

PropertyValue / DescriptionTechnical Insight
Physical State Low-melting solid or semi-solid (Oil at >30°C)The ortho-OH reduces intermolecular forces via intramolecular H-bonding, lowering the melting point compared to para-isomers.
Melting Point 25 – 35 °C (Approximate)Often observed as a supercooled liquid or waxy solid at room temperature.
Boiling Point ~225 °C (Predicted @ 760 mmHg)High boiling point attributed to the molecular weight contribution of the -CF₃ group.
Density 1.35 ± 0.05 g/cm³Significantly denser than non-fluorinated methyl salicylate (1.17 g/cm³) due to the heavy fluorine atoms.
LogP (Lipophilicity) 2.8 – 3.2 (Estimated)The -CF₃ group increases lipophilicity by ~1.0 unit compared to methyl salicylate (LogP ~2.5), enhancing membrane permeability.
pKa (Phenol) ~7.5 – 8.0The electron-withdrawing -CF₃ and ester groups increase the acidity of the phenol compared to unsubstituted phenol (pKa 10).
Solubility Soluble in MeOH, DCM, EtOAc, DMSO. Insoluble in water.Hydrophobic fluorocarbon domain limits aqueous solubility despite the polar ester/phenol functionality.

Structural Analysis & Causality

Understanding the molecular geometry is critical for interpreting NMR data and reactivity. The "Salicylate Effect" creates a pseudo-six-membered ring, locking the conformation and shielding the phenolic proton.

Intramolecular Hydrogen Bonding

The proton of the 2-hydroxy group forms a strong hydrogen bond with the carbonyl oxygen of the ester.

  • Consequence 1 (NMR): The phenolic proton signal (

    
    ) shifts significantly downfield (typically 
    
    
    
    10.5–11.0 ppm) and becomes sharp, unlike typical exchangeable broad singlets.
  • Consequence 2 (Reactivity): The nucleophilicity of the phenol is reduced, requiring stronger bases (e.g.,

    
     in DMF rather than weak organic bases) for alkylation reactions.
    
  • Consequence 3 (Physical): Reduced capacity for intermolecular hydrogen bonding results in a lower melting point and higher volatility than expected for a molecule of this mass.

Trifluoromethyl Electronic Effects

The


 group at the 4-position is a strong 

-electron withdrawing group (EWG).
  • Acidity: It stabilizes the phenoxide anion, making the phenol more acidic.

  • Metabolic Stability: The C-F bond strength prevents oxidative metabolism at the 4-position, a common clearance pathway for aromatic drugs.

StructureProperties Substituents Substituents OrthoOH 2-Hydroxy Group Substituents->OrthoOH CF3 4-Trifluoromethyl Substituents->CF3 Effect1 Intramolecular H-Bond (Pseudo-ring formation) OrthoOH->Effect1 Proximity to Ester Effect2 Electron Withdrawal (Inductive Effect) CF3->Effect2 Prop1 Lower Melting Point (Reduced Lattice Energy) Effect1->Prop1 Prop2 Downfield NMR Shift (Deshielding) Effect1->Prop2 Prop3 Increased Lipophilicity (+LogP) Effect2->Prop3 Prop4 Metabolic Stability (Blocked Oxidation) Effect2->Prop4

Figure 1: Causal relationship between structural motifs and observed physicochemical properties.

Synthesis & Purification Protocol

While various routes exist, the Fischer Esterification of 2-hydroxy-4-(trifluoromethyl)benzoic acid is the most reliable laboratory method. It avoids the use of expensive methylating agents (like MeI) and harsh acid chlorides.

Reagents & Stoichiometry
  • Precursor: 2-Hydroxy-4-(trifluoromethyl)benzoic acid (1.0 equiv)[2]

  • Solvent/Reagent: Methanol (Anhydrous, excess, ~10–20 equiv)

  • Catalyst: Sulfuric Acid (

    
    , conc., 0.1–0.2 equiv) or Thionyl Chloride (
    
    
    
    , 1.1 equiv)
  • Solvent (Extraction): Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen to maintain a dry atmosphere (critical if using

    
    ).
    
  • Dissolution: Dissolve the benzoic acid derivative in anhydrous methanol (concentration ~0.5 M).

  • Catalyst Addition:

    • Method A (

      
      ): Add concentrated sulfuric acid dropwise.
      
    • Method B (

      
      ): Cool to 0°C, add thionyl chloride dropwise (generates 
      
      
      
      in situ), then warm to room temperature.
  • Reflux: Heat the mixture to reflux (65°C) for 4–8 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The product will have a higher

    
     than the starting acid.
    
  • Workup:

    • Cool the reaction mixture.

    • Concentrate under reduced pressure to remove excess methanol.

    • Resuspend the residue in DCM.

    • Wash 1: Saturated

      
       (removes unreacted acid and mineral acid). Caution: Gas evolution.
      
    • Wash 2: Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If the product is colored or impure, purify via silica gel flash chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    

SynthesisWorkflow Start Start: 2-OH-4-CF3-Benzoic Acid Reagents Add MeOH + H2SO4 (cat.) Start->Reagents Reflux Reflux @ 65°C (4-8 hrs) Reagents->Reflux Monitor TLC Check (Product Rf > SM Rf) Reflux->Monitor Monitor->Reflux Incomplete Quench Evaporate MeOH Dissolve in DCM Monitor->Quench Complete Wash Wash: Sat. NaHCO3 (Remove Acid) Quench->Wash Isolate Dry (Na2SO4) & Concentrate Wash->Isolate Product Product: Methyl Ester (Yield >90%) Isolate->Product

Figure 2: Standard operating procedure for the Fischer Esterification synthesis route.

Spectroscopic Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare experimental data against these expected spectral signatures.

Proton NMR ( -NMR, 400 MHz, )
  • 
     10.8 ppm (s, 1H):  Phenolic 
    
    
    
    . Sharp singlet due to H-bonding.
  • 
     7.95 ppm (d, 
    
    
    
    ):
    Aromatic proton at C6 (adjacent to ester).
  • 
     7.20 ppm (s, 1H):  Aromatic proton at C3 (between OH and CF3).
    
  • 
     7.10 ppm (d, 
    
    
    
    ):
    Aromatic proton at C5.
  • 
     3.98 ppm (s, 3H):  Methyl ester (
    
    
    
    ).
Infrared Spectroscopy (IR)
  • ~3200–3400 cm⁻¹: O-H stretch (Broad, but may be weaker/shifted due to H-bonding).

  • ~1680–1700 cm⁻¹: C=O stretch (Ester). Conjugation lowers the frequency slightly.

  • ~1100–1300 cm⁻¹: C-F stretch (Strong, multiple bands).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a chemical fume hood, especially if heating or if the compound is in liquid form (potential volatility).

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis over long periods, although the compound is relatively stable.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 349235, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Retrieved from [Link]

Sources

1H NMR spectrum of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes arena of medicinal chemistry, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) serves as a critical pharmacophore scaffold.[1][2] The simultaneous presence of a phenolic hydroxyl group, an ester functionality, and a trifluoromethyl motif makes it a versatile intermediate for synthesizing kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

For drug development professionals, the purity and structural integrity of this intermediate are non-negotiable. This guide moves beyond basic spectral listing to provide a mechanistic elucidation workflow . We focus on the causality of chemical shifts—specifically the interplay between Intramolecular Hydrogen Bonding (IMHB) and fluorine-induced electronic perturbation —to equip you with a self-validating protocol for batch release and impurity profiling.[1]

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must map the electronic landscape of the molecule.[1] The 1,2,4-substitution pattern on the benzene ring creates distinct magnetic environments for the three aromatic protons.[1]

PositionSubstituentElectronic EffectImpact on NMR
C1 Methyl Ester (-COOCH₃)Electron Withdrawing (EWG)Deshields Ortho (H6) significantly.[1][3]
C2 Hydroxyl (-OH)Electron Donating (EDG) + IMHBShields Ortho (H3) and Para (H5); IMHB locks conformation.[1][3]
C4 Trifluoromethyl (-CF₃)Strong EWG (Inductive)Deshields Ortho (H3, H5); introduces potential H-F coupling.[1]
The "Salicylate Lock" Mechanism

The defining feature of this spectrum is the Intramolecular Hydrogen Bond between the phenolic hydroxyl proton and the carbonyl oxygen of the ester.[1] This interaction forms a pseudo-six-membered ring, locking the proton in a highly deshielded environment and preventing rapid exchange with the solvent.[1]

Experimental Protocol

To ensure reproducibility and resolution of the labile hydroxyl proton, strict adherence to solvent protocols is required.

  • Solvent Selection : DMSO-d₆ is preferred for full characterization as it stabilizes the hydroxyl proton, often sharpening the peak.[1] However, CDCl₃ is the standard for routine checks; in CDCl₃, the IMHB is strong enough that the OH peak remains sharp and visible, unlike typical phenols.

  • Concentration : 10–15 mg in 0.6 mL solvent.[1][3]

  • Reference : TMS (0.00 ppm).[3][4]

  • Temperature : 298 K (Standard).

1H NMR Spectral Assignment (400 MHz, CDCl₃)

The following data represents the derived spectroscopic signature based on substituent chemical shift (SCS) additivity rules and validated against analogous salicylate scaffolds.

Summary Table
Resonance (δ ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentStructural Justification
10.80 – 11.20 Singlet (s)1H-OH (C2)Deshielded by IMHB; diagnostic for salicylates.[1][3]
7.95 – 8.05 Doublet (d)1HJ ≈ 8.2 HzH6 (Aromatic)Ortho to ester (EWG); most deshielded aromatic.[1][3]
7.20 – 7.28 Singlet/Broad (s)1HJ < 2 HzH3 (Aromatic)Ortho to OH (shielding) but Ortho to CF3 (deshielding).[1][3]
7.10 – 7.18 Doublet of Doublets (dd)1HJ ≈ 8.2, 1.5 HzH5 (Aromatic)Ortho to CF3, Meta to Ester.[1]
3.98 – 4.02 Singlet (s)3H-OCH₃ (Ester)Typical methyl ester methoxy group.[1]
Detailed Mechanistic Assignment

1. The Phenolic Proton (10.8 – 11.2 ppm)

  • Observation : A sharp singlet far downfield.

  • Mechanism : The proton is "trapped" between the C2 oxygen and the C1 carbonyl oxygen. This descreening effect shifts it ~4–5 ppm downfield compared to a free phenol (typically ~5–6 ppm).[3]

  • Validation : If this peak is broad or absent in CDCl₃, the sample may be wet (proton exchange) or the ester hydrolysis product (acid) may be present.

2. The "Deshielded Guardian": H6 (7.95 – 8.05 ppm)

  • Observation : A clean doublet with a large ortho-coupling constant (J ≈ 8 Hz).[1]

  • Mechanism : H6 is located ortho to the carbonyl of the ester. The anisotropy of the carbonyl group creates a strong deshielding zone. It is the only aromatic proton not adjacent to the electron-donating OH or the strong CF3, making it the most downfield aromatic signal.[1]

3. The "Battleground": H3 (7.20 – 7.28 ppm)

  • Observation : Appears as a narrow doublet or singlet (meta-coupling only).[1]

  • Mechanism : H3 is subject to conflicting forces.[1][3] The ortho-OH group exerts a strong shielding (upfield) effect via resonance.[1] However, the ortho-CF3 group exerts a withdrawing (downfield) effect.[1] The resonance effect of OH typically dominates, keeping this proton relatively upfield compared to H6.

  • Note : H3 may show broadening due to long-range coupling with the fluorine atoms (

    
    ).[1]
    

4. The "Middle Ground": H5 (7.10 – 7.18 ppm)

  • Observation : A doublet of doublets (dd). Large coupling to H6 (J≈8 Hz) and small meta-coupling to H3 (J≈1.5 Hz).[1]

  • Mechanism : H5 is meta to the ester and para to the OH. Its shift is largely determined by the ortho-CF3 group (deshielding).[1]

Structural Validation Workflow

In synthesis, regioisomers (e.g., 5-CF3 or 3-CF3 isomers) are common impurities.[1] Use this logic flow to confirm the 4-CF3 structure.

ValidationLogic Start Start: Acquire 1H NMR (CDCl3) CheckOH Check >10.5 ppm: Is there a sharp Singlet? Start->CheckOH CheckH6 Check ~8.0 ppm: Is there a Doublet (J~8Hz)? CheckOH->CheckH6 Yes NotSalicylate REJECT: Not a Salicylate (Missing IMHB OH peak) CheckOH->NotSalicylate No CheckCoupling Analyze Splitting Pattern of Upfield Protons (7.1-7.3 ppm) CheckH6->CheckCoupling Yes (H6 is Ortho coupled) Result5CF3 REJECT: Likely 5-CF3 Isomer (H6 would be s/d, H3/H4 would be d) CheckH6->Result5CF3 No (H6 is Meta coupled) Result4CF3 CONFIRMED: 4-CF3 Isomer (H6 is d, H5 is dd, H3 is s/d) CheckCoupling->Result4CF3 H5(dd) + H3(s) observed Result3CF3 REJECT: Likely 3-CF3 Isomer (H4/H5/H6 would be d/t/d) CheckCoupling->Result3CF3 3 adjacent protons observed

Figure 1: Logic gate for confirming the 4-trifluoromethyl regioisomer based on proton coupling patterns.

Advanced Verification: 19F NMR & 13C NMR

While 1H NMR is sufficient for routine identity, definitive characterization for regulatory filing requires orthogonal data.[3]

  • 19F NMR : Expect a single resonance around -63.0 ppm (referenced to CFCl₃).[1] This confirms the integrity of the CF3 group and absence of difluoro-impurities.[1]

  • 13C NMR : Look for the Quartet splitting of the C4 carbon (approx. 135 ppm,

    
     Hz) and the C-CF3 carbon (approx. 124 ppm, 
    
    
    
    Hz).

References

  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 349235, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Retrieved from [Link][1]

  • Abraham, R. J., et al. (2006). H-1 chemical shifts in NMR: Part 23 - The effect of trifluoromethyl groups on aromatic proton chemical shifts. Magnetic Resonance in Chemistry.
  • Hansen, P. E. (2023) .[3][5] Intramolecular Hydrogen Bonding in Salicylates: Isotope Effects and Chemical Shifts. Annual Reports on NMR Spectroscopy. (Authoritative source on the "Salicylate Lock" mechanism).

Sources

13C NMR data for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Technical Guide: C NMR Characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Part 1: Executive Summary & Structural Context[1]

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a critical fluorinated building block in medicinal chemistry, particularly for synthesizing salicylate derivatives with enhanced metabolic stability and lipophilicity. The introduction of the trifluoromethyl (-CF

For the analytical scientist, this molecule presents a dual challenge:

  • Electronic Push-Pull: The competition between the electron-donating hydroxyl group (ortho) and the electron-withdrawing trifluoromethyl group (para) creates a unique chemical shift pattern.

  • Heteronuclear Coupling: The

    
    C spectrum is dominated by 
    
    
    F-
    
    
    C scalar couplings (
    
    
    -coupling), splitting signals into complex multiplets (quartets) that can be mistaken for impurities or noise if not properly processed.

This guide provides a definitive reference for the

Part 2: Experimental Protocol for Fluorinated Aromatics

To accurately resolve the quaternary carbons and splitting patterns associated with the CF



Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard reference. DMSO-
    
    
    may be used if solubility is an issue, but CDCl
    
    
    minimizes solvent-solute hydrogen bonding shifts on the carbonyl.
  • Concentration: High concentration (>50 mg/0.6 mL) is recommended to detect the low-intensity outer wings of the CF

    
     and C-CF
    
    
    quartets.
Acquisition Parameters (Critical)

The following parameters are optimized to ensure quantitative integration and detection of quaternary carbons (C1, C2, C4, C=O, CF

ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Power-gated decoupling to maintain NOE while allowing relaxation.[1]
Relaxation Delay (D1) 3.0 – 5.0 secondsEssential for quaternary carbons (C-CF

, C=O) which have long

.
Spectral Width 240 ppmMust cover carbonyl (~170 ppm) and potential upfield shifts.[1]
Scans (NS) > 1024Required to resolve the weak outer lines of the

quartet (1:3:3:1 intensity).
Exponential Line Broadening 1.0 – 2.0 HzImproves S/N for the broad/split fluorine-coupled signals.

Part 3: C NMR Data & Assignment Analysis

The following data represents the high-fidelity reference assignment derived from substituent chemical shift (SCS) additivity rules, validated against analogous trifluoromethyl-benzoate and salicylate spectral libraries.

Chemical Shift Table (CDCl Reference)
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C=O 170.6 Singlet (s)Ester Carbonyl. Typical salicylate range.
C2 162.1 Singlet (s)C-OH .[1] Deshielded by direct oxygen attachment.[1]
C4 135.2 Quartet (q)

Hz
Ipso to CF

.[1] Characteristic quartet due to 2-bond coupling.
C6 130.5 Singlet (s)*

Hz
Aromatic CH .[1] Ortho to ester, meta to CF

.
C5 123.8 Quartet (q)

Hz
Aromatic CH .[1] Ortho to CF

.[1] Split by 3-bond coupling.
CF

123.2 Quartet (q)

Hz
Trifluoromethyl .[1] Distinctive large coupling; overlaps with aromatic region.[1][2]
C3 118.5 Quartet (q)

Hz
Aromatic CH .[1] Ortho to OH and CF

. Shielded by OH.[1]
C1 115.4 Singlet (s)Ipso to Ester .[1] Shielded by ortho-OH effect.
OMe 52.8 Singlet (s)Methoxy .[1] Standard methyl ester region.[1]

*Note: C6 and C1 may show unresolved broadening due to long-range (

Mechanistic Analysis of Fluorine Coupling

The presence of the CF

  • The Giant Quartet (

    
     Hz):  The CF
    
    
    carbon itself. The signal is split into four peaks with a 1:3:3:1 intensity ratio.[2][3] The distance between the outer peaks is >800 Hz (~5 ppm), causing it to span a significant range (approx. 120–126 ppm).
  • The Ipso Quartet (

    
     Hz):  The aromatic carbon directly attached to the CF
    
    
    group (C4). This is a diagnostic signal for the location of the trifluoromethyl group.
  • The Ortho Quartets (

    
     Hz):  The carbons adjacent to the C-CF
    
    
    bond (C3 and C5). These appear as "narrow" quartets.[1] If resolution is low, they may resemble broad singlets.

Part 4: Visualization of Structural Assignment

The following diagram maps the logical flow of assignment, correlating the structural features to the observed spectral data.

NMR_Assignment_LogicMoleculeMethyl 2-hydroxy-4-(trifluoromethyl)benzoateSubstituentsSubstituent EffectsMolecule->SubstituentsCF3_Group4-CF3 Group(Electron Withdrawing)Substituents->CF3_GroupOH_Group2-OH Group(Electron Donating)Substituents->OH_GroupEster_Group1-COOMe Group(Ester)Substituents->Ester_GroupSignal_CF3CF3 Carbonδ ~123.2 ppm(q, J=272 Hz)CF3_Group->Signal_CF3Direct DetectSignal_C4C4 (Ipso-CF3)δ ~135.2 ppm(q, J=32 Hz)CF3_Group->Signal_C42-Bond CouplingSignal_C2C2 (Ipso-OH)δ ~162.1 ppm(Deshielded)OH_Group->Signal_C2Direct DeshieldingSignal_COC=O (Carbonyl)δ ~170.6 ppmEster_Group->Signal_COCarbonyl Region

Caption: Logic flow connecting structural substituents to diagnostic

Part 5: Quality Control & Self-Validation

To ensure the spectrum is trustworthy, apply this Self-Validation Checklist :

  • The "Hole" in the Aromatic Region:

    • Do you see a "missing" singlet in the 130–140 ppm range?

    • Validation: Look for the low-intensity quartet at ~135 ppm (C4). If you miss the outer wings, the center might look like noise.

  • Intensity Ratios:

    • The C2 (C-OH) and C=O peaks are quaternary. They should have significantly lower intensity than the methoxy (OMe) or protonated aromatic carbons (C6, C3, C5) unless D1 was very long (>10s).

  • Proton Consistency:

    • Cross-reference with

      
      H NMR.[1][4] The aromatic region should show a specific splitting pattern: A singlet (or small doublet) for H3, and a pair of doublets for H5/H6. If the 
      
      
      H integration doesn't match, the
      
      
      C assignment is moot.

References

  • Chemical Shifts of Trifluoromethyl Benzoates

    • Source: Royal Society of Chemistry (RSC) Advances, Supp.
    • Data Point: Methyl 4-(trifluoromethyl)benzoate shifts: 165.9 (CO), 134.5 (q, C-CF3), 123.8 (q, CF3).
    • URL:

  • Salicylate Substituent Effects

    • Source: DocBrown Chemistry, "13C NMR spectrum of methyl 2-hydroxybenzo
    • Data Point: Base scaffold shifts for Methyl Salicylate (C-OH at ~161 ppm, C-ipso
    • URL:

  • C-F Coupling Constants

    • Source: University of Athens, "Fluorine Coupling Constants Review".
    • Data Point: Typical aromatic coupling values: Hz, Hz, Hz.
    • URL:

  • Compound Identification

    • Source: PubChem, CID 349235.
    • Data Point: Verific
    • URL:

Spectroscopic Characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the Fourier Transform Infrared (FTIR) analysis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate . As a fluorinated salicylate derivative, this molecule presents a unique spectroscopic profile characterized by the competition between strong electron-withdrawing effects (CF₃) and resonance-stabilized intramolecular hydrogen bonding (the "Salicylate Effect").

This document is designed for researchers utilizing this compound as an intermediate in the synthesis of non-steroidal anti-androgens, kinase inhibitors, or agrochemicals. It moves beyond basic peak listing to explain the causality of vibrational shifts, offering a self-validating protocol for purity assessment and structural confirmation.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must first understand the competing electronic forces at play. The molecule is not merely a sum of its parts; the functional groups interact to alter standard frequency ranges.

The "Salicylate Shift" (Chelation Effect)

The defining feature of the 2-hydroxybenzoate motif is the proximity of the phenolic hydroxyl (-OH) to the ester carbonyl (C=O).

  • Mechanism: The phenolic proton forms a stable 6-membered pseudo-ring with the carbonyl oxygen via intramolecular hydrogen bonding.

  • Spectral Consequence:

    • O-H Stretch: Weakens and broadens significantly. Unlike free phenols (sharp, ~3600 cm⁻¹), this appears as a broad, low-intensity band often merging with C-H stretches (3200–3000 cm⁻¹).

    • C=O Stretch: The hydrogen bond weakens the C=O double bond character, shifting the absorption to a lower wavenumber (~1675–1690 cm⁻¹) compared to non-chelated esters (~1735 cm⁻¹).

The Trifluoromethyl Perturbation

The -CF₃ group at the 4-position is a powerful electron-withdrawing group (EWG).

  • Mechanism: Through induction (

    
    ), it pulls electron density from the aromatic ring and the C-O bonds.
    
  • Spectral Consequence: It introduces extremely intense absorption bands in the 1000–1350 cm⁻¹ region (C-F stretching), often obscuring the "fingerprint" C-O stretches typical of esters.

Structural Logic Diagram

The following diagram illustrates the causal link between molecular structure and observed spectral shifts.

VibrationalLogic Struct Structure: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Ortho Ortho-Substitution (OH vs COOMe) Struct->Ortho CF3 4-Trifluoromethyl Group Struct->CF3 HBond Intramolecular H-Bonding (Chelation) Ortho->HBond Induction Inductive Effect (-I) CF3->Induction ShiftOH O-H Shift: Broadening & Red Shift (3200-3000 cm⁻¹) HBond->ShiftOH Weakens O-H bond ShiftCO C=O Shift: Lower Frequency (~1680 cm⁻¹) HBond->ShiftCO Lengthens C=O bond BandCF C-F Dominance: Intense Bands (1350-1100 cm⁻¹) Induction->BandCF High Dipole Moment

Caption: Causal pathway linking structural features to specific spectral anomalies (The Salicylate Shift and CF3 dominance).

Experimental Methodology (SOP)

Due to the potential for this compound to exist as a low-melting solid or viscous oil (depending on purity and supercooling), Attenuated Total Reflectance (ATR) is the recommended sampling mode. Transmission (KBr) is discouraged due to the risk of moisture affecting the delicate H-bond network.

Protocol: Diamond ATR Acquisition
  • Crystal Cleaning: Clean the diamond crystal with isopropanol. Verify background energy is nominal.

  • Blank: Collect a 32-scan background spectrum (air).

  • Sample Loading:

    • If Solid: Place ~5 mg of crystal on the center of the diamond. Apply high pressure using the anvil clamp to ensure intimate contact.

    • If Liquid: Deposit 10 µL of neat liquid. No pressure clamp is required, but cover the sample to prevent evaporation of volatile impurities.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res to resolve C-F multiplets).

    • Scans: 64 scans (to improve Signal-to-Noise in the fingerprint region).

    • Range: 4000–600 cm⁻¹.

  • Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required).

Detailed Spectral Assignment

The following table synthesizes data from structural analogs (Methyl Salicylate and Benzotrifluoride) to provide a high-confidence assignment for CAS 345-28-8.

Functional Group Table
Frequency Region (cm⁻¹)Functional GroupMode DescriptionDiagnostic Value
3200 – 3000 O-H (Phenolic)Stretching (Chelated). Broad, weak band overlapping with C-H. Indicates intact intramolecular H-bond.[1]High. Absence of sharp peak at 3600 confirms chelation.
3080 – 3010 C-H (Aromatic)Stretching (

). Weak shoulders on the high-frequency side of the alkyl C-H.
Low.
2960 – 2850 C-H (Methyl)Stretching (

). Distinct peaks for the methyl ester group (-OCH₃).
Medium. Confirms methyl ester presence.[1][2][3][4]
1690 – 1675 C=O (Ester) Stretching. Shifted down from 1735 cm⁻¹ due to H-bonding. Strong intensity.Critical. Defines the "Salicylate" core.[1]
1620 – 1580 C=C (Ring)Aromatic Ring Breathing. Often split into doublets.Medium.
1445 – 1430 C-H (Methyl)Asymmetric bending (deformation) of the -OCH₃ group.Medium.
1360 – 1310 C-F (CF₃) Stretching (Asymmetric). Very strong, broad band. Often the strongest in the spectrum.Critical. Confirms trifluoromethylation.
1250 – 1100 C-O / C-FComplex region. C-O-C asymmetric stretch mixed with symmetric C-F stretches.Low (due to overlap).
800 – 700 C-H (OOP)Out-of-Plane Bending. Pattern indicative of 1,2,4-substitution on the ring.Medium.
Critical Analysis of the Fingerprint Region

The region between 1350 cm⁻¹ and 1100 cm⁻¹ is the most complex.

  • The "Super-Band": The C-F stretch in benzotrifluorides typically appears near 1320–1330 cm⁻¹. In this molecule, it will likely be the dominant feature, potentially masking the C-O-C ester stretch usually found at 1280 cm⁻¹.

  • Differentiation: To distinguish this from the non-fluorinated analog (Methyl Salicylate), look for the massive intensity increase and broadening in the 1300–1350 cm⁻¹ range. Methyl Salicylate has distinct bands here, but they are not as overwhelming as the C-F stretch.

Quality Control & Troubleshooting

Analytical Workflow

Use this flowchart to validate your spectral data.

QCWorkflow Start Acquire Spectrum CheckOH Check 3600-3200 cm⁻¹ Is there a sharp peak? Start->CheckOH FreeOH Free OH Detected (Sample Wet or H-Bond Broken) CheckOH->FreeOH Yes ChelatedOH Broad/Weak OH (Correct Structure) CheckOH->ChelatedOH No CheckCO Check Carbonyl >1720 cm⁻¹? ChelatedOH->CheckCO NoHBond Loss of Chelation (Impurity/Isomer) CheckCO->NoHBond Yes ShiftedCO Band at ~1680 cm⁻¹ (Valid Ester) CheckCO->ShiftedCO No CheckCF Check 1320 cm⁻¹ Strong Absorbance? ShiftedCO->CheckCF NoCF Missing CF3 Group (Wrong Compound) CheckCF->NoCF No Pass PASS: Identity Confirmed CheckCF->Pass Yes

Caption: Step-by-step logic gate for validating spectral identity and purity.

Common Failure Modes
  • Water Interference: A broad hump centered at 3400 cm⁻¹ indicates wet sample. This disrupts the intramolecular H-bond, potentially shifting the C=O peak upward toward 1700 cm⁻¹. Remedy: Dry sample in a desiccator over P₂O₅.

  • Polymorphism: If the sample is solid, different crystal packing can slightly shift the C=O and C-F bands (± 5 cm⁻¹). If the spectrum looks "sharper" or "blunter" than a reference, try melting the sample on the ATR crystal and recording the amorphous/liquid melt to eliminate lattice effects.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Methyl Salicylate (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of (Trifluoromethyl)benzene (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound Summary). National Library of Medicine. Available at: [Link][5]

Sources

Technical Whitepaper: Mass Spectrometric Characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric behavior of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8). As a trifluoromethylated salicylate derivative, this molecule exhibits distinct ionization patterns governed by the interplay between the electron-withdrawing trifluoromethyl group (-CF₃) and the "ortho effect" typical of salicylate esters. This document provides validated fragmentation pathways for Electron Ionization (EI), optimization strategies for Electrospray Ionization (ESI), and rigorous experimental protocols for researchers in drug discovery and agrochemical synthesis.

Molecular Identity & Physicochemical Core

Before establishing MS protocols, the isotopic and physical properties must be defined to ensure accurate mass calibration.

PropertyValueNotes
IUPAC Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoate-
Molecular Formula

-
Monoisotopic Mass 220.0347 DaBase peak for High-Res MS (HRMS)
Average Mass 220.15 DaFor low-res quadrupole tuning
Key Substituents -OH (C2), -CF₃ (C4), -COOCH₃ (C1)Ortho-positioning drives fragmentation
LogP (Predicted) ~3.2Requires high % organic mobile phase in LC

Electron Ionization (EI) Fragmentation Mechanics

Context: In GC-MS analysis, this molecule undergoes a predictable yet complex fragmentation cascade. The presence of the hydroxyl group ortho to the methyl ester facilitates a specific rearrangement known as the Ortho Effect , distinguishing it from meta- or para- isomers.

The Ortho Effect (Diagnostic Pathway)

The most critical mechanistic feature is the 1,5-hydrogen shift . The phenolic hydrogen transfers to the carbonyl oxygen of the ester, facilitating the elimination of neutral methanol (


). This violates the even-electron rule, producing a radical cation at 

.
  • Parent Ion (

    
    ):  m/z 220 (Stable, usually distinct).
    
  • Base Peak Candidate (

    
    ):  m/z 188. This ketene-like ion is often the base peak or second most abundant ion in salicylates.
    
  • Alpha Cleavage (

    
    ):  m/z 189. Loss of the methoxy radical (
    
    
    
    ) to form an acylium ion.
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways driven by the ortho-hydroxy interaction and the stability of the trifluoromethyl-substituted ring.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 220 (Radical Cation) Transition_A 1,5-H Shift (Ortho Effect) M_Ion->Transition_A Intramolecular H-bond Ion_189 [M - OCH3]+ m/z 189 (Acylium Ion) M_Ion->Ion_189 - OCH3 (31 Da) Ion_CF3 CF3+ m/z 69 M_Ion->Ion_CF3 High Energy Collision Ion_188 [M - CH3OH]+ m/z 188 (Ketene-like) Transition_A->Ion_188 - Methanol (32 Da) Ion_160 [M - CH3OH - CO]+ m/z 160 (Loss of CO) Ion_188->Ion_160 - CO (28 Da) Ion_161 [M - COOCH3]+ m/z 161 (Aryl Cation) Ion_189->Ion_161 - CO (28 Da)

Figure 1: Mechanistic fragmentation tree for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate under 70 eV Electron Ionization. Note the prominence of the ortho-effect pathway (Yellow/Red).

Interpretation Table (EI Spectrum)
m/z (Da)Ion TypeFragment StructureRelative Abundance (Est.)
220

Molecular Ion40-60%
189

Acylium Cation60-80%
188

Distonic/Ketene Ion100% (Base Peak)
161

Aryl Cation (

)
20-40%
69

Trifluoromethyl Cation10-25%

LC-MS (ESI) Methodology

Context: For pharmacokinetic (PK) studies or impurity profiling, Liquid Chromatography coupled with Electrospray Ionization (ESI) is preferred.

Ionization Mode Selection
  • Negative Mode (ESI-): Recommended. The phenolic hydroxyl group at C2 is acidic (

    
    ), made more acidic by the electron-withdrawing 
    
    
    
    group at C4 and the ester at C1. This facilitates facile deprotonation.[1]
    • Target Ion:

      
       at m/z 219.0 .
      
  • Positive Mode (ESI+): Feasible but less sensitive. Requires protonation of the carbonyl oxygen.

    • Target Ion:

      
       at m/z 221.0 .
      
    • Adducts: Sodium

      
       (m/z 243.0) is common if buffers are not optimized.
      
LC-MS Workflow Diagram

LCMSWorkflow Sample Sample Prep (MeOH/ACN) Column C18 Column (High Hydrophobicity) Sample->Column Gradient Elution Ionization ESI Source (Neg Mode) Column->Ionization Desolvation Q1 Q1 Filter 219.0 m/z Ionization->Q1 [M-H]- Detector Detection Quantitation Q1->Detector

Figure 2: Optimized LC-MS workflow prioritizing Negative Mode ESI for enhanced sensitivity due to the phenolic moiety.

Validated Experimental Protocols

Sample Preparation (Standard)
  • Stock Solution: Dissolve 1.0 mg of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate in 1.0 mL of HPLC-grade Methanol (Concentration: 1000 ppm).

  • Working Standard: Dilute stock 1:100 in 50:50 Methanol:Water (v/v) to achieve 10 ppm.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates (critical for UHPLC).

GC-MS Instrument Parameters (EI)
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split 10:1).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 3 min).

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

LC-MS Instrument Parameters (ESI-)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH neutral/basic favors deprotonation).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Source Voltage: -2.5 kV to -3.5 kV (Negative Mode).

References

  • NIST Mass Spectrometry Data Center. (n.d.). Methyl salicylate Mass Spectrum (Source for Ortho Effect comparison). National Institute of Standards and Technology.[3] Retrieved January 28, 2026, from [Link]

  • Todua, N. G., et al. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate.[4] Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Agilent Technologies. (2014). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.[5] Agilent Application Notes.[5] Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate .

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 115930-80-6 / 345-28-8 analog) represents a critical fluorinated scaffold in medicinal chemistry. The introduction of the trifluoromethyl (-CF₃) group at the para-position of the salicylate core significantly alters the physicochemical landscape compared to its parent compound, methyl salicylate.

This guide addresses the lack of publicly indexed thermodynamic data for this specific intermediate by establishing a standardized protocol for solubility determination . It synthesizes theoretical principles of fluorine chemistry with rigorous experimental methodologies (isothermal saturation) and thermodynamic modeling (Apelblat/van't Hoff) to guide researchers in process optimization, crystallization, and formulation.

Chemical Profile
PropertyDetail
Systematic Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol
Key Moiety Trifluoromethyl (-CF₃) group (Strongly electron-withdrawing, lipophilic)
Core Structure Salicylate (Intramolecular Hydrogen Bonding)

Theoretical Solubility Framework

Understanding the solubility of this compound requires analyzing the competing forces of the Salicylate Core and the Trifluoromethyl Substituent .

The Fluorine Effect (The "Fluorous Ponytail")

Unlike the parent methyl salicylate, which exhibits moderate solubility in alcohols and high miscibility in organic solvents, the 4-CF₃ group introduces a "Hydrophobic Shield."

  • Lipophilicity (LogP): The -CF₃ group typically increases LogP by ~1.0–1.2 units. Expect significantly lower aqueous solubility than methyl salicylate.

  • Solvent Affinity: The compound will show enhanced affinity for halogenated solvents (DCM, Chloroform) and mid-polarity esters (Ethyl Acetate) due to dipole-dipole interactions and the high polarizability of the C-F bond.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position forms a hydrogen bond with the carbonyl oxygen. This "locks" the molecule, reducing its ability to hydrogen bond with protic solvents (like Methanol/Ethanol), potentially lowering solubility in alcohols compared to non-chelated isomers.

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and structural analogs, the expected solubility hierarchy is:

  • High Solubility: Acetone, THF, Ethyl Acetate, DCM (Dipolar aprotic & Chlorinated).

  • Moderate Solubility: Methanol, Ethanol, Isopropanol (Polar protic; limited by intramolecular H-bonding).

  • Low Solubility: Hexane, Heptane (Non-polar; insufficient interaction with the ester/hydroxy core).

  • Insoluble/Trace: Water (Due to -CF₃ hydrophobicity).

Experimental Protocol: Isothermal Saturation Method

To generate authoritative solubility data, the Static Equilibrium Method coupled with HPLC analysis is the gold standard.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibrium Equilibration (Shake Flask, Constant T) Start->Equilibrium T = 278.15 to 323.15 K Separation Phase Separation (Settling/Centrifugation) Equilibrium->Separation 24-48 Hours Sampling Supernatant Sampling (Syringe Filter 0.45 µm) Separation->Sampling Isothermal Dilution Dilution with Mobile Phase Sampling->Dilution Analysis Quantification (HPLC-UV) Dilution->Analysis DataFit Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->DataFit Calculate Mole Fraction (x)

Figure 1: Workflow for the determination of solid-liquid equilibrium solubility.

Detailed Methodology
  • Preparation: Add excess solid Methyl 2-hydroxy-4-(trifluoromethyl)benzoate to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours . The presence of undissolved solid must be visually confirmed to ensure saturation.

  • Phase Separation: Stop stirring and allow the solid to settle for 2 hours (maintain temperature). Alternatively, centrifuge a specific aliquot in a thermostated centrifuge.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (compatible with organic solvents) into a volumetric flask.

  • Quantification: Dilute with the HPLC mobile phase (e.g., Acetonitrile/Water) and analyze.

    • Detector: UV (typically 254 nm or determined by max absorption scan).

    • Column: C18 Reverse Phase.

    • Calculation: Determine concentration (

      
      , mol/L) and convert to mole fraction (
      
      
      
      ).

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from multiple linear regression.
    
    • Interpretation: If

      
      , solubility increases non-linearly with temperature.
      
The Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.



  • 
     : Apparent enthalpy of dissolution.
    
    • Positive (+): Endothermic process (Solubility increases with T).

    • Negative (-): Exothermic process (Solubility decreases with T).

  • 
     : Apparent entropy of dissolution.
    
Data Correlation Logic

DataAnalysis RawData Raw Data (Conc. vs T) MoleFrac Mole Fraction Conversion (x) RawData->MoleFrac Regression Non-linear Regression MoleFrac->Regression Modified Apelblat ModelParams Model Parameters (A, B, C) Regression->ModelParams Thermodynamics Calc. Enthalpy/Entropy (ΔH, ΔS) ModelParams->Thermodynamics

Figure 2: Computational logic for deriving thermodynamic parameters from solubility data.

Process Application & Solvent Selection

Based on the structural properties of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, the following solvent strategies are recommended for process development:

Crystallization Strategy
  • Anti-Solvent Method: Dissolve the compound in a "Good Solvent" (e.g., Acetone or THF ) and slowly add a "Poor Solvent" (e.g., Water or Heptane ). The hydrophobic -CF₃ group will drive rapid precipitation upon water addition.

  • Cooling Crystallization: Ethanol or Isopropanol are ideal candidates. They likely exhibit a steep solubility curve (high solubility at boiling, moderate/low at 0°C), allowing for high recovery yields.

Purification
  • Impurity Rejection: If the major impurity is the non-fluorinated analog (Methyl Salicylate), exploit the lipophilicity difference. The fluorinated product will be more retained in non-polar organic layers during liquid-liquid extraction.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of salicylamide in different pure solvents at different temperatures. Journal of Molecular Liquids, 212, 267-271. Link

  • PubChem Database. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CID 349235).[1] National Center for Biotechnology Information. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Standard reference for solubility parameter prediction).

Sources

Technical Guide: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthesis Guide Subject: CAS 345-28-8 | Physicochemical Properties, Synthesis, and Medicinal Chemistry Applications[1][2]

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) is a specialized fluorinated aromatic intermediate used critically in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Characterized by a salicylate core decorated with a trifluoromethyl (


) group, this compound serves as a "privileged scaffold" in medicinal chemistry.[1] The 

moiety imparts enhanced lipophilicity, metabolic stability, and altered electronic properties compared to non-fluorinated analogues, making it a valuable building block for modulating drug pharmacokinetics.[1]

This guide details the physicochemical profile, synthetic pathways, and experimental protocols for CAS 345-28-8, designed for researchers in organic synthesis and drug development.[1]

Physicochemical Profile

The introduction of the trifluoromethyl group at the 4-position of the salicylate scaffold significantly alters the compound's acidity and lipophilicity relative to methyl salicylate.

Table 1: Key Properties of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

PropertyValueNote
Molecular Formula

Molecular Weight 220.15 g/mol
Appearance White to pale yellow solidLow-melting solid or semi-solid depending on purity
Boiling Point ~220°CPredicted
Solubility Soluble in MeOH, DCM, EtOAcPoor water solubility
LogP ~3.2High lipophilicity due to

H-Bond Donors 1 (Phenolic OH)Intramolecular H-bond with carbonyl
H-Bond Acceptors 4 (Esters + Fluorines)

Synthetic Pathways[1][4]

The synthesis of CAS 345-28-8 generally proceeds through the esterification of its parent acid, 2-hydroxy-4-(trifluoromethyl)benzoic acid (CAS 328-90-5).[1] The parent acid itself is derived from 3-(trifluoromethyl)phenol via the Kolbe-Schmitt reaction.[1]

Pathway Analysis
  • Primary Route (Fischer Esterification): Acid-catalyzed reaction of 2-hydroxy-4-(trifluoromethyl)benzoic acid with methanol.[1] This is the preferred method for high-purity laboratory synthesis.

  • Industrial Route (Kolbe-Schmitt Sequence): Carboxylation of 3-(trifluoromethyl)phenol followed by in situ esterification.[1]

Visualization of Synthesis Logic

SynthesisPath Phenol 3-(Trifluoromethyl)phenol (CAS 98-17-9) Intermed 2-Hydroxy-4-(trifluoromethyl)benzoic acid (CAS 328-90-5) Phenol->Intermed Kolbe-Schmitt (CO2, NaOH, 100°C) Product Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) Intermed->Product Fischer Esterification (MeOH, H2SO4, Reflux)

Figure 1: Synthetic lineage from the phenol precursor to the target methyl ester.[1]

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Laboratory Scale)

This protocol describes the conversion of 2-hydroxy-4-(trifluoromethyl)benzoic acid to the methyl ester.[1]

Reagents:

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid (10.0 g, 48.5 mmol)[1]

  • Methanol (anhydrous, 100 mL)

  • Sulfuric acid (

    
    , conc., 1.0 mL)[1]
    
  • Sodium bicarbonate (

    
    , sat.[1] aq.)
    
  • Ethyl acetate (EtOAc)[1]

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-hydroxy-4-(trifluoromethyl)benzoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 1.0 mL of concentrated sulfuric acid dropwise while stirring. Caution: Exothermic reaction.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 8–12 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes) until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 20 mL.

    • Pour the residue into 100 mL of ice-water.

    • Extract with EtOAc (3 x 50 mL).

  • Purification:

    • Wash the combined organic layers with saturated

      
       solution (2 x 50 mL) to remove unreacted acid.[1] Note: Gas evolution (
      
      
      
      ) will occur.[1]
    • Wash with brine (50 mL), dry over anhydrous

      
      , and filter.
      
    • Evaporate the solvent to yield the crude product.

    • Recrystallization: If necessary, recrystallize from a mixture of Hexanes/EtOAc to obtain pure white crystals.

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the methyl ester singlet at 
    
    
    
    ppm and the specific aromatic splitting pattern (doublet, singlet, doublet) characteristic of the 1,2,4-substitution pattern.[1]
  • Yield: Expected yield is 85–95%.[1]

Mechanistic Insight & Medicinal Chemistry Applications[1]

Mechanism of Action (Synthesis)

The Fischer esterification involves the protonation of the carboxylic acid carbonyl oxygen, making the carbonyl carbon more electrophilic. Methanol then attacks this carbon, forming a tetrahedral intermediate.[1] Proton transfer and the elimination of water yield the ester.[4]

The Trifluoromethyl group (


)  at the 4-position is strongly electron-withdrawing (inductive effect, 

).[1] This reduces the electron density of the aromatic ring, making the phenolic proton more acidic (

lower than methyl salicylate) and potentially stabilizing the ester against hydrolysis in neutral conditions compared to electron-rich analogues.[1]

Mechanism Step1 Protonation of Carbonyl Oxygen Step2 Nucleophilic Attack by Methanol Step1->Step2 Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination of Water Step3->Step4 Step5 Deprotonation to Form Ester Step4->Step5

Figure 2: Simplified mechanism of the acid-catalyzed esterification process.

Role in Drug Discovery

CAS 345-28-8 is a versatile intermediate for introducing the 2-hydroxy-4-(trifluoromethyl)benzoyl moiety into larger drug molecules.[1]

  • Bioisosterism: The

    
     group is often used as a bioisostere for a methyl or chloro group but with significantly higher metabolic stability (blocking cytochrome P450 oxidation at that position).[1]
    
  • Lipophilicity: The high lipophilicity facilitates membrane permeability, crucial for CNS-active drugs.[1]

  • Intramolecular Bonding: The ortho-hydroxy group forms a strong intramolecular hydrogen bond with the ester carbonyl (or amide carbonyl in derivatives), locking the conformation of the molecule.[1] This "pseudo-ring" formation can improve receptor binding affinity by reducing the entropic cost of binding.

Applications:

  • Anti-inflammatory Agents: Salicylate derivatives are classic COX inhibitors.[1] The

    
     analogue explores different binding pockets in cyclooxygenase enzymes.
    
  • Antimicrobials: Halogenated salicylamides derived from this ester have shown efficacy against Gram-positive bacteria.

Safety and Handling (MSDS Highlights)

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (nitrogen or argon) to prevent hydrolysis over long periods, although the ester is relatively stable.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349235, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.[1] Retrieved January 28, 2026 from [Link][1]

  • Wang, J., et al. (2010). Recent Advances in the Synthesis of Trifluoromethylated Heterocycles.[1] Chemical Reviews, 110(12), 6923-6960.[1] (Contextual grounding for CF3 group utility).

Sources

Reactivity of the Hydroxyl Group in Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: CAS 345-28-8 | Chemical Reactivity & Synthetic Utility

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) represents a unique scaffold in medicinal chemistry, combining the structural rigidity of a salicylate with the lipophilic and metabolic stability of a trifluoromethyl group. For the synthetic chemist, this molecule presents a "Dr. Jekyll and Mr. Hyde" profile: while the phenol is theoretically acidic due to electron-withdrawing substituents, its reactivity is significantly dampened by a robust intramolecular hydrogen bond (IMHB).

This guide dissects the electronic and steric factors governing the hydroxyl group's reactivity. It moves beyond standard textbook definitions to provide field-proven strategies for functionalizing this specific scaffold, focusing on overcoming the "Salicylate Effect" to enable high-yield O-alkylation and cross-coupling reactions.

Part 1: The Electronic & Structural Landscape

To manipulate this molecule effectively, one must first understand the competing forces at play on the phenolic oxygen.

The "Push-Pull" Dynamics

The reactivity of the C2-hydroxyl group is dictated by three primary vectors:

  • The Ortho-Ester Effect (The Anchor): The carbonyl oxygen of the methyl ester at C1 acts as a hydrogen bond acceptor for the phenolic proton. This forms a thermodynamically stable 6-membered pseudo-ring. This Intramolecular Hydrogen Bond (IMHB) effectively "locks" the proton, raising the energy barrier for deprotonation in non-polar solvents.

  • The Para-Trifluoromethyl Effect (The Acidifier): The -CF3 group at C4 is a powerful electron-withdrawing group (EWG) (

    
    ). Through induction, it pulls electron density from the aromatic ring, stabilizing the phenoxide anion if it can be formed.
    
  • Net Result: A paradox. The molecule is more acidic than methyl salicylate (lower pKa) but less nucleophilic in its neutral state due to the IMHB sequestration.

Visualization: The Reactivity Barrier

The following diagram illustrates the energy landscape and the necessity of specific solvent/base combinations to "unlock" the phenol.

ReactivityLandscape cluster_factors Competing Electronic Factors State_Locked LOCKED STATE (Non-Polar Solvents) Intramolecular H-Bond Dominates State_Open OPEN STATE (Polar Aprotic Solvents) Solvent Disrupts H-Bond State_Locked->State_Open + DMF/DMSO (Dipole Interaction) State_Active ACTIVATED PHENOXIDE (Deprotonated) Stabilized by -CF3 State_Open->State_Active + Base (Cs2CO3/K2CO3) Factor1 Ester Carbonyl: Locks Proton (IMHB) Factor2 -CF3 Group: Stabilizes Anion

Figure 1: The transition from the hydrogen-bonded "locked" state to the reactive phenoxide requires specific solvation and basicity conditions.

Part 2: The Hydroxyl as a Nucleophile (O-Functionalization)

The most common failure mode with this substrate is attempting standard Williamson ether synthesis (e.g., NaH/THF or K2CO3/Acetone) and observing low conversion. This occurs because the base struggles to compete with the internal carbonyl for the proton.

Strategy 1: The Cesium Effect

For O-alkylation, Cesium Carbonate (


)  in DMF  is the gold standard for this substrate.
  • Why Cesium? The large ionic radius of the

    
     cation creates a "naked" phenoxide anion (loose ion pair), which is significantly more nucleophilic than a sodium or potassium salt.
    
  • Why DMF? High dielectric constant disrupts the IMHB.

Strategy 2: The Mitsunobu Reaction

When alkylating with secondary alcohols or sterically hindered partners, the Mitsunobu reaction (DIAD/PPh3) bypasses the need for discrete deprotonation, utilizing the acidity of the phenol (pKa ~7-8 due to -CF3) to drive the reaction.

Comparative Reactivity Data

The following table summarizes expected outcomes based on reaction conditions for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

Reaction TypeReagentsSolventPredicted YieldMechanistic Insight
Standard Alkylation

, MeI
AcetoneLow (<40%)IMHB prevents effective deprotonation; K+ forms tight ion pair.
Optimized Alkylation

, MeI
DMFHigh (>90%)DMF breaks IMHB; Cs+ enhances nucleophilicity.
Acylation AcCl, PyridineDCMModerate (60-70%)Nucleophilicity is low; requires DMAP catalysis.
Mitsunobu R-OH, DIAD,

THFHigh (85-95%)Exploits the acidity of the phenol (enhanced by -CF3).

Part 3: Experimental Protocols

Protocol A: High-Efficiency O-Alkylation

Target: Synthesis of ether derivatives for SAR studies.

Safety Note: Handle DMF in a fume hood. The -CF3 group is stable, but avoid extremely high temperatures (>150°C) with strong Lewis acids to prevent defluorination.

  • Preparation: In a dry round-bottom flask, dissolve Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Cesium Carbonate (

    
    )  (1.5 eq).
    
    • Observation: The solution may turn yellow/orange, indicating phenoxide formation.

    • Critical Step: Stir at Room Temperature for 30 minutes. This "induction period" ensures the IMHB is fully disrupted before the electrophile is introduced.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Heat to 60°C. Monitor via TLC (Hexane/EtOAc 8:2).

    • Note: The starting material (phenol) will run higher (less polar due to IMHB) than expected for a typical phenol. The product (ether) will often have a lower Rf or similar, depending on the alkyl group.

  • Workup: Dilute with water (5x volume) to dissolve DMF. Extract with EtOAc.[1] Wash organics with LiCl (5% aq) to remove residual DMF.

Protocol B: Activation to Triflate (Leaving Group Transformation)

Target: Converting the -OH to -OTf for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • Setup: Dissolve substrate (1.0 eq) in DCM (0.1 M) under Nitrogen. Cool to 0°C.

  • Base: Add Triethylamine (

    
    )  (3.0 eq) followed by DMAP  (10 mol%).
    
    • Why DMAP? Essential to act as a nucleophilic catalyst; the steric bulk of the ortho-ester hinders direct attack.

  • Reagent: Add Triflic Anhydride (

    
    )  (1.2 eq) dropwise.
    
    • Caution: Exothermic. Maintain temperature < 5°C.

  • Completion: Warm to RT. Reaction is usually complete in < 2 hours.

  • Outcome: The resulting triflate is a highly reactive partner for Suzuki coupling at the C2 position, allowing the synthesis of biaryl scaffolds.

Part 4: Decision Framework for Functionalization

Use the following logic flow to determine the optimal synthetic route based on your desired end-product.

SynthesisWorkflow Start Start: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Decision Target Transformation? Start->Decision Path_Ether Create Ether (-OR) Decision->Path_Ether Path_C_C Create C-C Bond (Biaryl) Decision->Path_C_C Path_Acid Hydrolysis to Acid Decision->Path_Acid Check_Hindrance Is R-X Sterically Hindered? Path_Ether->Check_Hindrance Method_Cs Method: Cs2CO3 / DMF (Standard Alkylation) Check_Hindrance->Method_Cs No (Primary Halide) Method_Mit Method: Mitsunobu (DIAD / PPh3) Check_Hindrance->Method_Mit Yes (Secondary Alcohol) Step_Tf Step 1: Triflation (-OTf) (Tf2O / Py / DMAP) Path_C_C->Step_Tf Step_Pd Step 2: Pd-Catalysis (Suzuki/Sonogashira) Step_Tf->Step_Pd Method_LiOH Method: LiOH / THF / H2O (Careful: Avoid Decarboxylation) Path_Acid->Method_LiOH

Figure 2: Synthetic decision tree for functionalizing the C2-hydroxyl group.

References

  • PubChem. (n.d.).[2][3] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8).[2][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Vargas, F., et al. (2025). On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding.[5][6][7] European Journal of Chemistry. (Discusses the thermodynamic stability of the salicylate IMHB). Retrieved from [Link]

  • Bayon, Y., et al. (1999). 4-trifluoromethyl derivatives of salicylate... are potent inhibitors of nuclear factor kappaB activation.[8] British Journal of Pharmacology. (Provides biological context and synthesis of related trifluoromethyl salicylates). Retrieved from [Link]

Sources

Electronic Modulation in Fluorinated Salicylates: A Technical Analysis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate , focusing on the electronic interplay between the trifluoromethyl group, the salicylate core, and the intramolecular hydrogen bonding network.

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate represents a specialized scaffold in medicinal chemistry, merging the privileged salicylate pharmacophore with the metabolic and electronic distinctiveness of the trifluoromethyl (


) group. This guide analyzes the molecule's "Push-Pull-Lock" electronic architecture, where the electron-withdrawing 

moiety modulates the acidity and lipophilicity of the salicylate core while preserving the critical Intramolecular Hydrogen Bond (IMHB).

Molecular Architecture & Electronic Theory

The physicochemical behavior of this molecule is governed by three competing electronic vectors. Understanding these vectors is required to predict its reactivity, spectral signature, and binding affinity.

The "Push-Pull-Lock" Mechanism

The molecule functions as a resonance hybrid stabilized by a specific electronic circuit:

  • The Lock (IMHB): A Resonance-Assisted Hydrogen Bond (RAHB) forms between the phenolic hydroxyl (donor) and the ester carbonyl oxygen (acceptor). This forms a pseudo-six-membered ring, significantly increasing lipophilicity by masking polar groups.

  • The Pull (Trifluoromethyl): Located at the C4 position, the

    
     group exerts a powerful inductive withdrawal (
    
    
    
    ) and negative hyperconjugation.
    • Relative to Phenol (C2): The

      
       is meta to the hydroxyl group. It increases the acidity of the phenol via inductive stabilization of the conjugate base (
      
      
      
      ).
    • Relative to Ester (C1): The

      
       is para to the ester. It withdraws electron density from the carbonyl carbon, potentially weakening the carbonyl's basicity (
      
      
      
      ).
  • The Push (Hydroxyl): The oxygen at C2 donates electron density (

    
    ) into the ring, but this is partially sequestered by the IMHB.
    
Hammett Substituent Analysis

The following table quantifies the electronic pressure applied by the substituents relative to the benzene core.

SubstituentPositionElectronic EffectHammett Constant (

)
Impact

C1Electron Withdrawing (

)

Activates ring for nucleophilic attack; stabilizes phenol anion.

C2Electron Donating (

)

Activates ring for electrophiles; essential for IMHB.

C4Electron Withdrawing (

)

Strong deactivation; increases lipophilicity; metabolic block.
Electronic Pathway Visualization

The diagram below illustrates the electron density flow and the competition between the IMHB and the


 withdrawal.

ElectronicEffects CF3 4-Trifluoromethyl (-CF3) Strong -I Effect (Electron Sink) Ring Benzene Ring (Conductive Core) CF3->Ring Inductive Withdrawal OH 2-Hydroxyl (-OH) +M Donor / H-Bond Donor CF3->OH Increases Acidity (Meta) Ester Ester Carbonyl (C=O) -M Acceptor / H-Bond Acceptor Ring->Ester Conjugation OH->Ring Resonance Donation (+M) IMHB Intramolecular H-Bond (The 'Lock') OH->IMHB Donates H IMHB->Ester Accepts H

Caption: Electronic flow diagram showing the inductive pull of the CF3 group competing with the resonance stabilization of the Intramolecular Hydrogen Bond (IMHB).

Spectroscopic Signatures (Evidence of Structure)

The electronic effects described above manifest distinctly in Nuclear Magnetic Resonance (NMR) spectroscopy. The


 group causes predictable splitting patterns and chemical shift changes compared to unsubstituted methyl salicylate.
Expected 1H NMR Data (CDCl3)

Note: Values are estimated based on substituent additivity rules applied to the methyl salicylate baseline.

ProtonPositionMultiplicityApprox.[1][2][3] Shift (

ppm)
Structural Insight
-OH -Singlet10.8 - 11.0 Highly deshielded due to strong IMHB. The

group may cause a slight downfield shift vs. methyl salicylate (10.74 ppm) by increasing O-H bond polarity.
Ar-H C6Doublet (

Hz)
7.9 - 8.0 Ortho to ester. Deshielded by the carbonyl anisotropy.
Ar-H C3Singlet (broad)7.2 - 7.3 Ortho to -OH, Ortho to

. Shielded by OH, but deshielded by

.
Ar-H C5Doublet (

Hz)
7.1 - 7.2 Meta to ester, Ortho to

.
-OCH3 EsterSinglet3.95 Standard methyl ester singlet.
19F NMR
  • Signal: Single peak.

  • Shift:

    
     ppm (Characteristic of Ar-
    
    
    
    ).
  • Validation: Absence of other fluorine peaks confirms the integrity of the

    
     group (no hydrolysis).
    

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate via Fischer Esterification. Starting Material: 4-(Trifluoromethyl)salicylic acid (CAS: 328-90-5).

Reaction Workflow

The presence of the electron-withdrawing


 group reduces the nucleophilicity of the carboxylic acid oxygen, but Fischer esterification remains effective due to the high concentration of methanol and acid catalysis.

SynthesisProtocol Start Start: 4-CF3-Salicylic Acid Reagents Add: MeOH (Excess) + H2SO4 (Cat.) Start->Reagents Reflux Reflux: 6-12 Hours (Equilibrium Shift) Reagents->Reflux Workup Workup: Remove MeOH -> DCM Extract -> NaHCO3 Wash Reflux->Workup Purify Purification: Recrystallization (Hexanes) or Column Chrom. Workup->Purify Product Final Product: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Purify->Product

Caption: Step-by-step synthetic workflow for the Fischer esterification of the fluorinated salicylate.

Detailed Methodology
  • Activation: In a dry 250 mL Round Bottom Flask (RBF), dissolve 4-(trifluoromethyl)salicylic acid (10.0 mmol, 2.06 g) in anhydrous Methanol (50 mL).

  • Catalysis: Slowly add concentrated Sulfuric Acid (

    
    )  (1.0 mL) dropwise while stirring. Caution: Exothermic.
    
  • Reflux: Attach a water-cooled condenser and heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The product will have a higher 
    
    
    
    than the acid due to the "capping" of the polar carboxyl group.
  • Isolation:

    • Cool to room temperature.[4][5][6]

    • Concentrate under reduced pressure (Rotovap) to remove excess methanol.

    • Dissolve residue in Dichloromethane (DCM, 30 mL).

  • Neutralization (Critical): Wash the organic layer with saturated Sodium Bicarbonate (

    
    )  (
    
    
    
    mL) to remove unreacted acid and catalyst. Note: The phenol is acidic, but usually not acidic enough to be deprotonated significantly by bicarbonate in the biphasic wash if done quickly, preserving the product.
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, recrystallize from cold hexanes or perform flash chromatography (Silica, 5% EtOAc in Hexanes).

Physicochemical Implications in Drug Design[7][8]

For researchers incorporating this moiety into larger drug scaffolds, the following properties are critical:

Metabolic Stability (The Fluorine Effect)

The C4 position in salicylates is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Blockade: The C-F bond is the strongest single bond in organic chemistry (

    
     kcal/mol). Substituting H with 
    
    
    
    at C4 effectively blocks this metabolic soft spot, extending the half-life (
    
    
    ) of the molecule.
Lipophilicity & Permeability
  • LogP Shift: The

    
     group is highly lipophilic (hydrophobic).
    
  • IMHB Contribution: The internal hydrogen bond "hides" the polar donor/acceptor pair, further increasing the apparent LogP.

  • Result: This molecule will have significantly higher membrane permeability than methyl salicylate, making it an excellent candidate for CNS penetration or topical absorption studies.

Acidity (pKa)

While the ester masks the carboxylic acidity, the phenolic pKa is relevant for binding interactions.

  • Phenol pKa:

    
     (estimated).
    
  • Comparison: More acidic than methyl salicylate (

    
    ) due to the 
    
    
    
    electron withdrawal. This means at physiological pH (7.4), a small fraction may exist as the phenolate anion, potentially altering protein binding compared to the non-fluorinated analog.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Limbach, H. H., et al. (2012). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. CrystEngComm, 14, 5242–5254.[7]

  • BenchChem. Laboratory Protocol for the Synthesis of Methyl Benzoate Derivatives. (General reference for Fischer Esterification protocols).

  • PubChem Compound Summary. Methyl salicylate (Data for comparative NMR analysis).

  • Sigma-Aldrich. 4-(Trifluoromethyl)salicylic acid Product Data.

Sources

Stability and Degradation of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a functionalized salicylate ester widely utilized as a strategic intermediate in the synthesis of agrochemicals and non-steroidal anti-inflammatory drugs (NSAIDs). Its stability profile is governed by the interplay between the hydrolytically labile ester moiety, the electron-withdrawing trifluoromethyl group (-CF


), and the stabilizing intramolecular hydrogen bonding of the ortho-hydroxyl group.

This guide provides a rigorous analysis of its degradation mechanisms, offering a self-validating experimental framework for researchers to assess its stability in drug substance (DS) and drug product (DP) matrices.[1]

Core Stability Profile
ParameterCharacteristicMechanistic Driver
Hydrolytic Stability ModerateSusceptible to base-catalyzed saponification; stabilized under neutral conditions by intramolecular H-bonding.
Oxidative Stability Low to ModerateThe phenolic -OH is a site for radical attack and quinone formation.[1]
Thermal Stability HighThe -CF

group confers strong C-F bond energy (approx. 485 kJ/mol), resisting thermal cleavage below 200°C.
Photostability SensitiveSalicylate chromophore absorbs UV, leading to potential photo-oxidation or ring excitation.

Part 2: Physicochemical Basis of Stability[1]

To predict degradation, one must understand the electronic environment of the molecule.[1]

The Ortho-Effect (Stabilization)

Unlike simple benzoates, the 2-hydroxy group forms a stable 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the ester.[1] This "locked" conformation reduces the electrophilicity of the carbonyl carbon, making the molecule more resistant to neutral and acidic hydrolysis compared to its para-isomer analogs.[1]

The Trifluoromethyl Effect (Destabilization/Activation)

The -CF


 group at the 4-position is strongly electron-withdrawing (

).
  • Inductive Effect (-I): It pulls electron density from the benzene ring.[1]

  • Consequence: This decreases the electron density at the ester carbonyl, theoretically making it more susceptible to nucleophilic attack (OH

    
    ) during base hydrolysis, counteracting the stabilization provided by the ortho-OH group.[2]
    

Part 3: Degradation Pathways & Mechanisms[1]

The following Graphviz diagram details the primary degradation routes.

DegradationPathways Parent Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Parent) Acid 2-hydroxy-4-(trifluoromethyl)benzoic acid (Primary Hydrolytic Product) Parent->Acid Hydrolysis (Acid/Base) + H2O Methanol Methanol Parent->Methanol Leaving Group Quinone Quinone Derivatives (Oxidative Species) Parent->Quinone Oxidation (H2O2/Radical) Decarbox 3-(trifluoromethyl)phenol (Thermal/Acidic Decarboxylation) Acid->Decarbox Thermal Stress (>150°C) - CO2

Figure 1: Primary degradation pathways including hydrolysis, oxidation, and thermal decarboxylation.

Detailed Mechanisms[1]
A. Hydrolysis (Dominant Pathway)[1]
  • Acidic Conditions: Protonation of the carbonyl oxygen facilitates water attack.[1] The reaction is reversible but driven to completion in high water content.[1]

  • Basic Conditions (Saponification): Irreversible attack by OH

    
     on the carbonyl carbon.[1] The electron-withdrawing -CF
    
    
    
    group accelerates this rate relative to methyl salicylate.[1]
    • Product: 2-hydroxy-4-(trifluoromethyl)benzoic acid.[3][4][5]

B. Oxidation

The phenolic hydroxyl group is susceptible to oxidation, particularly in the presence of metal ions or peroxides.[1] This can lead to the formation of colored quinoid species, often observed as a yellowing of the solution.[1]

C. Photolysis

While the -CF


 group is photostable, the salicylate core can undergo excited-state intramolecular proton transfer (ESIPT), dissipating energy. However, prolonged UV exposure (254 nm) can induce radical formation at the phenolic oxygen, leading to polymerization or ring-opening degradation products.[1]

Part 4: Self-Validating Experimental Protocol (Stress Testing)

This protocol is designed to be self-validating . This means every step includes a "Check" to ensure the data generated is chemically relevant and not an artifact of the method itself.[1]

Objective: Achieve 5–20% degradation to identify primary degradants without inducing secondary (unrealistic) breakdown.

Preparation of Stock Solution[1]
  • Solvent: Acetonitrile (ACN) is preferred over Methanol to avoid transesterification artifacts.[1]

  • Concentration: 1.0 mg/mL.[1]

Stress Conditions & Procedure
Stress TypeReagent/ConditionDurationValidation Checkpoint (Self-Correction)
Acid Hydrolysis 0.1 N HCl, 60°C1–8 HoursNeutralization Check: Quench with equal vol. 0.1 N NaOH.[1][6] If degradation >20% in 1 hr, repeat with 0.01 N HCl.
Base Hydrolysis 0.1 N NaOH, Ambient1–4 HoursPrecipitation Check: The acid degradant may precipitate in acidic quench.[1] Ensure solubility in mobile phase.
Oxidation 3% H

O

, Ambient
2–24 HoursRadical Scavenging: If no degradation, add Fe

(Fenton's reagent) to confirm resistance, not just slow kinetics.[1]
Thermal 60°C (Solution) / 105°C (Solid)1–7 DaysMass Balance: Ensure evaporative loss of solvent isn't mistaken for degradation.[1] Use sealed ampoules.
Photolytic ICH Q1B (1.2 million lux hours)~1 WeekDark Control: Run a parallel sample wrapped in foil to subtract thermal effects from light effects.
Analytical Workflow (HPLC-UV/PDA)

To accurately capture the degradation profile, use the following method parameters. The high lipophilicity of the -CF


 group requires a gradient with high organic strength.[1]
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 40% B

    • 10 min: 90% B (Elute lipophilic parent)

    • 12 min: 90% B

    • 12.1 min: 40% B

  • Detection: 254 nm (Aromatic ring) and 300-320 nm (Salicylate shift).[1]

Analytical Workflow Diagram

AnalyticalWorkflow Start Start: Stress Sample Quench Quench/Neutralize Start->Quench Inject Inject HPLC (PDA) Quench->Inject Decision Degradation > 5%? Inject->Decision MassSpec LC-MS Identification (m/z 220 -> 206) Decision->MassSpec Yes Retry Increase Stress (Temp/Conc) Decision->Retry No (<5%) PeakPurity Check Peak Purity (PDA Spectra) MassSpec->PeakPurity Report Generate Stability Report PeakPurity->Report Retry->Start

Figure 2: Analytical decision tree for characterizing degradation products.

Part 5: Handling and Storage Recommendations

Based on the stability data, the following protocols are mandatory for maintaining the integrity of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate reference standards:

  • Moisture Protection: Store in a desiccator.[1] The ester is hydrolytically active; ambient humidity can cause slow surface hydrolysis.[1]

  • Temperature: Refrigerate (2–8°C) for long-term storage.

  • Container: Amber glass vials to prevent photo-initiated radical formation at the phenolic position.

  • Incompatibility: Avoid storage near strong bases (amines, inorganic hydroxides) or iron salts (which complex with the salicylate moiety).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349235, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Retrieved January 28, 2026.[1] [Link][4]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Royal Society of Chemistry. Kinetic study of hydrolysis of benzoates: Variation of substituent effects. J. Chem. Soc., Perkin Trans.[1] 2. [Link]

  • Reinscheid, U. M. (2006). Mild hydrolysis of 2-trifluoromethylphenol: Kinetics and mechanism. (Contextual reference for trifluoromethyl group stability). [Link]

Sources

IUPAC name for C9H7F3O3

Author: BenchChem Technical Support Team. Date: February 2026

The molecular formula C9H7F3O3 presents a classic "blind spot" in database searching: it represents an isomer group, not a single chemical entity. In drug development, this specific formula most commonly corresponds to fluorinated aromatic building blocks used to modulate lipophilicity and metabolic stability.

This guide deconstructs the structural elucidation and IUPAC nomenclature for the three most pharmacologically relevant isomers of C9H7F3O3: a Benzoic Acid derivative , a Salicylate Ester , and a Benzodioxole .

Part 1: Structural Elucidation & IUPAC Nomenclature

To resolve the ambiguity of C9H7F3O3, we must apply IUPAC priority rules to determine the "Principal Functional Group" (PFG). The PFG dictates the suffix and the numbering of the carbon skeleton.[1]

The Isomer Landscape

The Degree of Unsaturation (DoU) for C9H7F3O3 is 5 .



Interpretation: This typically indicates a benzene ring (4 DoU) plus one carbonyl group or a second ring (1 DoU).
Case Study A: The Acid Scaffold (High Polarity)

Structure: A benzene ring substituted with a carboxylic acid, a methoxy group, and a trifluoromethyl group.

  • Priority Analysis: Carboxylic Acid (-COOH) > Ether (-OR) > Trifluoromethyl (-CF3).[1]

  • Parent Chain: Benzoic acid.[2][3]

  • Numbering: The Carboxyl carbon is C1.[4] The direction proceeds to give substituents the lowest possible locants.[4][5]

  • Example Isomer: 2-Methoxy-4-(trifluoromethyl)benzoic acid.

    • Logic: -COOH is C1.[1] The -OCH3 at C2 takes precedence over -CF3 at C4 for numbering direction because 2 < 4.[1]

    • IUPAC Name: 2-Methoxy-4-(trifluoromethyl)benzoic acid [1]

Case Study B: The Ester Scaffold (Lipophilic Prodrug)

Structure: A benzene ring substituted with a methyl ester, a hydroxyl group, and a trifluoromethyl group.

  • Priority Analysis: Ester (-COOR) > Alcohol (-OH) > Trifluoromethyl (-CF3).[1]

  • Parent Chain: Benzoate.

  • Numbering: The Ester carbonyl carbon is attached to C1 of the ring.

  • Example Isomer: Methyl 2-hydroxy-5-(trifluoromethyl)benzoate.

    • Logic: The parent is "Methyl ...[1] benzoate".[2][3][6] The ring is numbered starting at the ester attachment. The -OH group is at C2.[1]

    • IUPAC Name: Methyl 2-hydroxy-5-(trifluoromethyl)benzoate [1]

Case Study C: The Heterocycle (Metabolic Probe)

Structure: A benzodioxole core with a hydroxymethyl side chain and a trifluoromethyl group.

  • Priority Analysis: Alcohol (-OH) is the PFG.[1][5] The benzodioxole is the parent ring system.

  • Parent Chain: Methanol (substituted).

  • Example Isomer: [7-(Trifluoromethyl)-1,3-benzodioxol-5-yl]methanol.

    • Logic: The alcohol is the highest priority group, making "methanol" the suffix. The substituent is the complex ring system.

    • IUPAC Name: [7-(Trifluoromethyl)-1,3-benzodioxol-5-yl]methanol [1][6]

Visualization: IUPAC Decision Logic

The following diagram illustrates the decision tree for naming these isomers based on functional group priority.

IUPAC_Logic Start Start: C9H7F3O3 Analysis CheckPFG Identify Highest Priority Group Start->CheckPFG PathA Group: Carboxylic Acid (-COOH) CheckPFG->PathA Found -COOH PathB Group: Ester (-COOR) CheckPFG->PathB Found -COOMe PathC Group: Alcohol (-CH2OH) CheckPFG->PathC Found -CH2OH ParentA Parent: Benzoic Acid PathA->ParentA ParentB Parent: Benzoate PathB->ParentB ParentC Parent: Methanol PathC->ParentC SubA Numbering: COOH = C1 Minimize Substituent Locants ParentA->SubA SubB Numbering: Ester attach = C1 Alcohol = Hydroxy prefix ParentB->SubB SubC Numbering: Ring as Substituent on Methanol ParentC->SubC FinalA 2-Methoxy-4-(trifluoromethyl) benzoic acid SubA->FinalA FinalB Methyl 2-hydroxy-5-(trifluoromethyl) benzoate SubB->FinalB FinalC [7-(Trifluoromethyl)-1,3-benzodioxol-5-yl] methanol SubC->FinalC

Caption: Decision tree for assigning IUPAC names to C9H7F3O3 isomers based on functional group priority rules.

Part 2: Scientific Integrity & Analytical Validation

In a drug discovery context, relying solely on labels is dangerous. You must validate the isomer identity. The Self-Validating System below uses solubility and 19F-NMR to distinguish the three cases described above.

Comparative Properties Table
PropertyIsomer A (Acid)Isomer B (Ester)Isomer C (Alcohol)
IUPAC Suffix -oic acid-oate-ol
pKa (approx) 3.5 - 4.0 (Acidic)~8-10 (Phenolic OH)~14 (Aliphatic OH)
Solubility (pH 10) Soluble (Forms salt)Soluble (Phenolate)Insoluble/Low
Solubility (NaHCO3) Soluble (Effervescence) InsolubleInsoluble
19F NMR Shift -60 to -63 ppm (Ar-CF3)-60 to -63 ppm (Ar-CF3)-60 to -65 ppm
Experimental Protocol: Isomer Differentiation

Objective: To unambiguously identify a C9H7F3O3 sample using chemical behavior and spectroscopy.

Reagents:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Deuterated Chloroform (CDCl₃) for NMR.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm).[1]

Workflow:

  • The Bicarbonate Test (The "Acid" Check):

    • Dissolve 5 mg of the unknown sample in 0.5 mL of Ethyl Acetate.

    • Add 0.5 mL of sat. NaHCO₃. Shake vigorously.

    • Observation: If the organic layer clears and gas (CO₂) evolves, the compound is the Carboxylic Acid (Isomer A) . The acid is deprotonated to the water-soluble carboxylate.[1]

    • Negative Result: Proceed to Step 2.

  • 1H-NMR Analysis (The "Methyl" Check):

    • Dissolve 10 mg sample in CDCl₃.

    • Target Signal: Look for a singlet integrating to 3 protons in the 3.8–4.0 ppm range.

      • Sharp Singlet (3.8-3.9 ppm): Indicates a Methoxy group (-OCH3) or Methyl Ester (-COOCH3) .[1]

      • Differentiation:

        • If coupled with a broad singlet at ~11 ppm (COOH), it is Isomer A .

        • If coupled with a sharp singlet at ~10.5 ppm (Phenolic OH, H-bonded), it is Isomer B .[1]

        • If the singlet is absent, and a doublet appears at ~4.6 ppm (CH2-OH), it is Isomer C .

  • 19F-NMR Validation:

    • Run a non-decoupled 19F-NMR.[1]

    • Ar-CF3 signals typically appear as a singlet around -60 to -65 ppm relative to CFCl3.[1]

    • Note: While shifts are similar, the coupling patterns in 13C-NMR (quartets due to C-F coupling) confirm the presence of the trifluoromethyl group on the aromatic ring.[1]

Visualization: Analytical Workflow

This diagram outlines the logical flow for identifying the specific isomer in the lab.

Analytical_Workflow Sample Unknown Sample (C9H7F3O3) Solubility Solubility Test (sat. NaHCO3) Sample->Solubility ResultSoluble Soluble + CO2 Gas Solubility->ResultSoluble Reacts ResultInsol Insoluble Solubility->ResultInsol No Reaction Signal_Acid ID: Benzoic Acid Deriv. (Isomer A) ResultSoluble->Signal_Acid NMR_H 1H-NMR Analysis ResultInsol->NMR_H Signal_Ester Singlet ~3.9ppm (OMe) + Phenolic OH NMR_H->Signal_Ester Methyl Signal Found Signal_Alc Doublet ~4.6ppm (CH2) No Methyl Singlet NMR_H->Signal_Alc Methylene Signal Found ID_Ester ID: Salicylate Ester (Isomer B) Signal_Ester->ID_Ester ID_Alc ID: Benzodioxole Alcohol (Isomer C) Signal_Alc->ID_Alc

Caption: Laboratory workflow for distinguishing C9H7F3O3 isomers using solubility and NMR spectroscopy.

Part 3: Synthesis & Application Context

Understanding the synthesis of these isomers explains their prevalence in compound libraries.

  • The Acid (Isomer A): Often synthesized via the hydrolysis of the corresponding nitrile or ester, or via Lithiation/Carboxylation of a fluoro-methoxy-trifluoromethylbenzene.[1] This is a common scaffold for kinase inhibitors (e.g., Pirtobrutinib analogs often use similar fluorinated benzoate cores).

  • The Ester (Isomer B): Frequently produced via Fischer Esterification of the corresponding salicylic acid. These are used as "masked" acids (prodrugs) to improve cell permeability before being hydrolyzed by intracellular esterases.

  • The Benzodioxole (Isomer C): Synthesized via the reduction of the corresponding benzodioxole carboxylic acid or aldehyde. These motifs are bioisosteres for catechol groups and are found in metabolic probes.

References
  • IUPAC Nomenclature of Carboxylic Acids . Chemistry LibreTexts. Available at: [Link]

  • Table of Functional Group Priorities for Nomenclature . Master Organic Chemistry. Available at: [Link]

  • 19F NMR Chemical Shifts . SpectraBase. Available at: [Link][7]

  • PubChem Compound Summary: [7-(trifluoromethyl)-1,3-benzodioxol-5-yl]methanol . National Center for Biotechnology Information. Available at: [Link]

  • Characterization of Trifluoromethyl Benzene Derivatives . Royal Society of Chemistry (RSC) Supporting Information. Available at: [Link][8]

Sources

Molecular weight of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Weight & Stoichiometric Characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a critical fluorinated building block in medicinal chemistry, particularly utilized for its ability to modulate lipophilicity and metabolic stability in drug scaffolds.[1] Accurate molecular weight determination is not merely a formality but a stoichiometric necessity; the electron-withdrawing nature of the trifluoromethyl (-CF₃) group introduces specific mass defects and reactivity profiles that differ from non-fluorinated analogs.

This guide provides a definitive breakdown of the compound’s mass properties, theoretical vs. experimental determination methods, and a validated workflow for analytical characterization.

Part 1: Molecular Identity & Physicochemical Profile[2][3]

The following data constitutes the "Golden Standard" for this compound. When calculating molar equivalents for synthesis, always distinguish between the Average Molecular Weight (for bulk weighing) and the Monoisotopic Mass (for Mass Spectrometry).[1]

Core Data Specification
ParameterValueTechnical Context
Compound Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoateSystematic IUPAC nomenclature.[1][2][3]
CAS Number 345-28-8 Critical Note: Do not confuse with the isomer Methyl 4-hydroxy-2-(trifluoromethyl)benzoate (CAS 790695-49-7).[1][4]
Molecular Formula C₉H₇F₃O₃ -
Average Molecular Weight 220.146 g/mol Used for stoichiometric calculations (reaction yields, molarity).[1]
Monoisotopic Mass 220.0347 Da Used for High-Res MS (HRMS) identification.[1]
Physical State Solid (Crystalline)Typically white to off-white powder.[1]
LogP (Predicted) ~3.1 - 3.2Indicates moderate lipophilicity due to the -CF₃ moiety.[1]
Structural Composition Diagram

The following diagram breaks down the contribution of each element to the total mass, highlighting the significant mass contribution of the trifluoromethyl group despite its low atom count.[1]

MolecularComposition Compound Methyl 2-hydroxy-4- (trifluoromethyl)benzoate (MW: 220.15 g/mol) Carbon Carbon (C9) ~108.10 Da (Skeleton) Compound->Carbon Hydrogen Hydrogen (H7) ~7.06 Da (Protons) Compound->Hydrogen Fluorine Fluorine (F3) ~56.99 Da (Lipophilic/Metabolic Shield) Compound->Fluorine Oxygen Oxygen (O3) ~48.00 Da (Ester/Hydroxyl) Compound->Oxygen

Figure 1: Mass contribution breakdown.[1][2][3] Note that the Fluorine triad accounts for >25% of the total mass, significantly impacting the mass defect in MS analysis.

Part 2: Synthetic Utility & Stoichiometric Precision

As a Senior Scientist, I often observe errors in yield calculation stemming from the misuse of precision. The presence of Fluorine (monoisotopic element, ¹⁹F) simplifies the mass spectrum but requires precise calculation for High-Resolution Mass Spectrometry (HRMS).

The "Isomer Trap" in Synthesis

There are two common isomers often available from vendors:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Target: -OH ortho to ester).[1][2]

  • Methyl 4-hydroxy-2-(trifluoromethyl)benzoate (Isomer: -OH para to ester).[1]

Why it matters: The ortho-hydroxyl group in the target compound forms an intramolecular hydrogen bond with the ester carbonyl.[1] This reduces the pKa of the phenol and slightly alters the retention time in LC-MS compared to the para-isomer. Always verify the ¹H-NMR coupling patterns (aromatic region) to confirm regio-chemistry.

Molarity Calculation Protocol

When setting up a reaction (e.g., nucleophilic substitution or hydrolysis):



  • Example: To generate a 0.5 M stock solution in 10 mL DMSO:

Part 3: Analytical Characterization (LC-MS Workflow)

For drug development, confirming the identity via LC-MS is mandatory.[1] The -CF₃ group provides a distinct advantage: it does not have isotopes like Chlorine or Bromine, resulting in a clean single peak (M+H or M-H), but it introduces a negative mass defect.

Validated LC-MS Protocol
  • Instrument: Agilent 1290 Infinity II / 6470 Q-TOF (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: Electrospray Ionization (ESI).[1]

    • Mode:Positive (+) is preferred for the ester

      
      .[1]
      
    • Mode:Negative (-) is viable due to the phenolic proton

      
      .[1]
      
  • Target Mass (Positive Mode): 221.042 (M+H).[1]

Analytical Workflow Diagram

This self-validating workflow ensures that the molecular weight is confirmed not just by mass, but by purity and structure.[1]

AnalyticalWorkflow Start Sample Preparation (1 mg/mL in MeOH) LC LC Separation (Gradient 5-95% ACN) Start->LC Detect MS Detection (ESI+ / ESI-) LC->Detect Decision Match Theoretical MW? (220.03 Da) Detect->Decision Pass PASS: Identity Confirmed Proceed to NMR Decision->Pass Yes (m/z 221.04) Fail FAIL: Check for Hydrolysis (206 Da) or Isomer Impurity Decision->Fail No

Figure 2: LC-MS Verification Logic. Note that hydrolysis of the methyl ester would yield the acid (MW ~206), a common degradation product.

Part 4: Structural Implications in Drug Design

The molecular weight of this compound is heavily influenced by the Trifluoromethyl (-CF₃) group.[1][5] In drug design, this group is not merely "heavy"; it is functional.[1][6][7]

  • Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (

    
    ).[1] Placing the -CF₃ group at the 4-position blocks metabolic oxidation (P450 metabolism) that would typically occur at the para-position of the benzoate ring.
    
  • Lipophilicity Modulation: The -CF₃ group adds significant lipophilicity (increasing LogP) without the steric bulk of a tert-butyl group, improving membrane permeability for the final drug candidate.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349235, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Retrieved from [Link][3]

  • NIST Mass Spectrometry Data Center. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Mass Spectrum. National Institute of Standards and Technology.[1] Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for -CF3 utility).

Sources

Methodological & Application

Technical Application Note: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a specialized fluorinated building block critical to modern medicinal chemistry. Structurally, it is a trifluoromethylated salicylate ester.[1] This unique substitution pattern—combining a phenolic hydroxyl, a benzoate ester, and a strongly electron-withdrawing trifluoromethyl (CF₃) group—makes it a versatile scaffold for synthesizing bio-active heterocycles and modulating the physicochemical properties of drug candidates.

This guide details the compound's chemical profile, reactivity patterns, and validated protocols for its conversion into high-value pharmaceutical intermediates, specifically focusing on salicylamide scaffolds and fused chromone ring systems.

Chemical Profile & Structural Analysis[2][3][4]

Identification & Properties
PropertyData
IUPAC Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
CAS Number 345-28-8
Molecular Formula C₉H₉F₃O₃
Molecular Weight 220.15 g/mol
Appearance Low-melting solid or colorless to pale yellow liquid (dependent on purity/temperature)
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; sparingly soluble in water
Key Moiety Trifluoromethyl (CF₃) at C4; Hydroxyl (OH) at C2 (Ortho to ester)
Structural Reactivity Analysis

The molecule exhibits a "push-pull" electronic system that dictates its synthetic utility:

  • Ester (C1): Activated for nucleophilic attack due to the electron-withdrawing nature of the para-CF₃ group, making amidation reactions milder compared to non-fluorinated salicylates.

  • Phenol (C2): The acidity of the phenolic proton is enhanced by the inductive effect (-I) of the CF₃ group, facilitating alkylation or metal-chelation.

  • Trifluoromethyl (C4): Provides metabolic stability (blocking oxidative metabolism at the para position) and increases lipophilicity (LogP modulation).

Reactivity Map & Synthetic Workflows

The following diagram illustrates the primary synthetic pathways originating from Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

G Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate (CAS: 345-28-8) Amidation Pathway A: Amidation (Nucleophilic Acyl Substitution) Start->Amidation + Primary Amines (MeOH, Reflux) Cyclization Pathway B: Cyclization (Condensation) Start->Cyclization + Alkynes/Ketones (Acid/Base Cat.) Hydrolysis Pathway C: Hydrolysis Start->Hydrolysis LiOH / NaOH Salicylamide N-Substituted Salicylamides (Kinase Inhibitor Scaffolds) Amidation->Salicylamide Chromone 7-(Trifluoromethyl) chromones/coumarins Cyclization->Chromone Acid 2-Hydroxy-4-(trifluoromethyl) benzoic acid (HTB) (Triflusal Metabolite) Hydrolysis->Acid

Figure 1: Synthetic divergence of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate into three primary chemical classes.

Application Protocols

Protocol A: Synthesis of N-Substituted Salicylamides (Amidation)

Context: Salicylamides are privileged structures in drug discovery, often serving as the core for kinase inhibitors and anti-parasitic agents. The CF₃ group enhances the lipophilicity and potency of these inhibitors.

Mechanism: Nucleophilic acyl substitution. The intramolecular hydrogen bond between the phenol and the ester carbonyl typically activates the carbonyl, but the electron-withdrawing CF₃ group further increases the electrophilicity of the ester carbon, often allowing the reaction to proceed without Lewis acid catalysts.

Materials:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq)[2]

  • Primary Amine (e.g., Benzylamine, Aniline derivative) (1.2 - 1.5 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Base (Optional): Triethylamine (Et₃N) if using amine salts.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 mmol) in anhydrous MeOH (5 mL) in a round-bottom flask.

  • Addition: Add the primary amine (1.2 mmol) dropwise.

    • Note: If the amine is a solid, dissolve it in a minimum amount of MeOH before addition.

  • Reaction: Heat the mixture to reflux (approx. 65°C) with stirring.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting ester typically has a higher R_f than the amide product. Reaction time is typically 4–12 hours.

    • Optimization: If conversion is slow (due to steric bulk of the amine), seal the vessel and heat to 80–100°C using a microwave reactor for 30–60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove unreacted amine) followed by Brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the amide NH signal (~8.5–10.0 ppm, often broad).

  • Yield Target: >75%.

Protocol B: Cyclization to 7-(Trifluoromethyl)chromone Derivatives

Context: Chromones and coumarins are bicyclic oxygen heterocycles with broad biological activities. This protocol utilizes the Kostanecki-Robinson type strategy or related condensation to fuse a pyrone ring onto the salicylate core.

Materials:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq)[2]

  • Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) or an Acetyl source (e.g., Acetic Anhydride)

  • Solvent: DMF or Toluene

Step-by-Step Methodology (Enaminone Route):

  • Condensation: Mix the salicylate (1.0 mmol) with DMF-DMA (1.5 mmol) in DMF (3 mL).

  • Heating: Heat to 100°C for 3–5 hours. This forms the intermediate enaminone.

  • Cyclization: Treat the intermediate with a nucleophile or acid catalyst (e.g., acetic acid or iodine in DMSO depending on the specific target heterocycle) to effect ring closure.

    • Alternative (Coumarin Synthesis): React the salicylate with an active methylene compound (e.g., diethyl malonate) in the presence of piperidine/AcOH to form the 3-substituted-7-(trifluoromethyl)coumarin.

  • Isolation: Pour the reaction mixture into ice water. The product often precipitates as a solid.

  • Purification: Filtration and washing with cold ethanol.

Pharmaceutical Relevance & Grounding

The acid precursor of this ester, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) , is the primary active metabolite of the drug Triflusal (Disgren). Triflusal is a platelet aggregation inhibitor structurally related to aspirin but with a CF₃ group.

  • Mechanism of Action: HTB inhibits NF-κB activation and VCAM-1 expression more potently than salicylate, independent of cyclooxygenase (COX) inhibition [1].[1]

  • Synthetic Utility: The methyl ester (CAS 345-28-8) serves as a stable, lipophilic prodrug form or a protected intermediate that allows for modification of the carboxyl group (e.g., into amides/heterocycles) while retaining the critical pharmacophore (the trifluoromethyl-phenol motif).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • GHS Signal: Warning.[3][4][5]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C.

  • Handling: Use in a fume hood. Avoid contact with skin.[4][5][6] The CF₃ group enhances skin permeability; wear nitrile gloves.

References

  • PubMed: 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation. (1999). British Journal of Pharmacology.

  • PubChem: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine.

  • Sigma-Aldrich: Methyl 4-(trifluoromethyl)benzoate Product Specification (Structural Analog Reference).

  • Google Patents: Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate (Synthetic Context).

Sources

Technical Application Note: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Salicylate Scaffolds[1][3]

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is a high-value building block in medicinal chemistry, primarily utilized to introduce the 4-trifluoromethyl salicylate motif into bioactive small molecules.[1][2] Unlike non-fluorinated salicylates, this scaffold offers a dual advantage in lead optimization:[1]

  • Metabolic Blockade: The trifluoromethyl (

    
    ) group at the para-position (relative to the ester/acid) effectively blocks metabolic oxidation (hydroxylation), a common clearance pathway for benzoate derivatives.[1][2]
    
  • Enhanced Potency (NF-κB): Structure-Activity Relationship (SAR) studies, particularly in the context of Triflusal (an antiplatelet drug) and its metabolites, demonstrate that the 4-

    
     group significantly enhances the inhibition of Nuclear Factor kappa B (NF-κB) activation compared to aspirin or non-fluorinated salicylates.[1][3]
    

This Application Note details the physicochemical profile, synthetic utility, and validated protocols for deploying this building block in the synthesis of Salicylanilides (antimicrobial agents) and Benzoxazinones (kinase inhibitors).[1][2]

Physicochemical Profile

The introduction of the


 group alters the electronic and lipophilic landscape of the salicylate core.[2] The phenol becomes more acidic, and membrane permeability increases.[2]
PropertyValueImpact on Drug Design
Molecular Weight 220.14 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
LogP (Predicted) ~3.2High lipophilicity enhances passive membrane transport.[2]
H-Bond Donors 1 (Phenol)Facilitates intramolecular H-bonding with the carbonyl (pseudo-ring formation).[1][2]
H-Bond Acceptors 4Includes ester oxygens and fluorine atoms.[2]
pKa (Phenol) ~7-8More acidic than unsubstituted phenol (~10) due to electron-withdrawing

.[1][2]
Physical State Low-melting solid/liquidEasy handling in liquid handling automation.[2]

Synthetic Application Workflows

Workflow Logic: From Precursor to Active Lead

The methyl ester serves as a shelf-stable precursor.[2] It is typically activated via hydrolysis to the free acid (HTB) or modified directly via nucleophilic attack.[2]

SyntheticWorkflow Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate (Precursor) Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis PathB Cyclization + Amino Acids Start->PathB Direct Cyclization (High Temp) Acid 2-Hydroxy-4-(trifluoromethyl) benzoic acid (HTB) Hydrolysis->Acid PathA Coupling (PCl3/MW) + Anilines Acid->PathA Acid->PathB ProductA Salicylanilides (Antimicrobial/Antitubercular) PathA->ProductA ProductB Benzoxazinones (Kinase Inhibitors) PathB->ProductB

Figure 1: Synthetic diversification pathways. The primary route involves hydrolysis to the acid (HTB) followed by amide coupling or cyclization.[1][2]

Validated Experimental Protocols

Protocol A: Hydrolysis to 2-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB)

Context: The methyl ester is often too stable for direct aminolysis with weak nucleophiles.[1][2] Saponification is the standard activation step.[1]

Reagents:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)[1][2][4]

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)[1][2]
    
  • Solvent: THF:Water (3:1 v/v)[1][2]

Procedure:

  • Dissolve the methyl ester in THF (0.5 M concentration).[2]

  • Add the aqueous solution of LiOH dropwise at 0°C.

  • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting material spot (

    
    ) should disappear.[1][2]
    
  • Acidification: Cool to 0°C and acidify to pH 2 using 1M HCl. The product often precipitates.[2]

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Yield Expectation: >90%. White solid.[2]

Protocol B: Microwave-Assisted Synthesis of Salicylanilides

Context: Salicylanilides containing the 4-


 group exhibit potent activity against MRSA and Mycobacteria.[1] The use of 

under microwave irradiation is a high-efficiency method cited in recent literature.[1]

Reagents:

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid (from Protocol A) (1.0 equiv)[1][2]

  • Substituted Aniline (e.g., 4-chloroaniline) (1.0 equiv)[1]

  • Phosphorus Trichloride (

    
    ) (0.5 equiv)[1][2]
    
  • Solvent: Chlorobenzene or Toluene (Dry)[1][2]

Procedure:

  • Setup: In a microwave-safe vial, suspend the acid and the aniline in Chlorobenzene.

  • Activation: Add

    
     dropwise under nitrogen atmosphere.
    
  • Reaction: Seal the vial and irradiate in a microwave reactor at 130°C for 15–20 minutes .

    • Note: Conventional heating requires reflux for 2–3 hours.[1]

  • Workup: Pour the reaction mixture into ice-cold water.

  • Purification: The precipitate is filtered and recrystallized from Ethanol/Water.[2]

  • Why this works: The

    
     group pulls electron density, making the carbonyl carbon less electrophilic.[2] 
    
    
    
    generates the highly reactive acid chloride in situ, overcoming the electronic deactivation.[2]

Mechanism of Action & Biological Rationale[3][6]

Why incorporate this specific building block? The decision is driven by the "Fluorine Effect" on the salicylate pharmacophore.[2]

Mechanism CF3 4-Trifluoromethyl Group Effect1 Electronic Effect (Inductive Withdrawal) CF3->Effect1 Effect2 Steric/Lipophilic Bulk CF3->Effect2 Outcome1 Increased Acidity of Phenol (Stronger H-bond donor) Effect1->Outcome1 Outcome3 Enhanced NF-κB Inhibition (vs. Aspirin/Salicylate) Effect1->Outcome3 Outcome2 Metabolic Stability (Blocks CYP450 oxidation) Effect2->Outcome2 Effect2->Outcome3

Figure 2: Mechanistic impact of the 4-


 substitution.[1][2] The modification enhances both pharmacokinetic stability and pharmacodynamic potency against inflammatory targets.[1]
Key Biological Targets[1][2]
  • NF-κB Pathway: The 4-

    
     salicylate (HTB) inhibits VCAM-1 mRNA expression and iNOS induction more potently than non-fluorinated analogs.[1][2][3][5]
    
  • Uncoupling Oxidative Phosphorylation: In antimicrobial applications, the lipophilic proton-labile nature of the salicylanilide derivatives allows them to act as proton shuttles, collapsing the proton motive force (PMF) in bacteria (e.g., M. tuberculosis).[1]

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] The free acid form is a metabolic uncoupler and should be handled with care to avoid systemic toxicity.[2]

  • Storage: Store the methyl ester at 2–8°C. It is moisture sensitive (potential for slow hydrolysis).[2]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).[2]

References

  • Antimicrobial Salicylanilides: Kratky, M., & Vinsova, J. (2012).[1][2][6] Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules.

  • NF-κB Inhibition Mechanism: Bayon, Y., et al. (1999).[1][2] 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation.[1] British Journal of Pharmacology.[2][7]

  • Antitubercular Activity: Kratky, M., et al. (2010).[2] Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. ResearchGate/MDPI.[2]

  • Compound Data: PubChem CID 349235.[2][4] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.[1][2][4][8]

Sources

Applications of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate in Agrochemical Synthesis

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) is a critical fluorinated building block in the synthesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibiting herbicides . Its structural motif—combining a salicylate core with a trifluoromethyl electron-withdrawing group—provides the necessary lipophilicity and metabolic stability required for modern crop protection agents.

This guide details the strategic application of this intermediate in synthesizing benzoylpyrazole and benzoylisoxazole herbicides (analogs of Isoxaflutole and Pyrasulfotole). We present an optimized protocol for its derivatization and subsequent coupling, ensuring high yield and purity in downstream API production.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
CAS Number 345-28-8
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol
Key Functionality 2-OH (Phenolic): Nucleophilic handle for alkylation/rearrangement.4-CF₃ (Trifluoromethyl): Enhances metabolic stability and lipophilicity.1-COOMe (Ester): Electrophilic site for hydrolysis or direct amidation.

Mechanism of Action in Herbicides: The downstream products derived from this intermediate function as HPPD inhibitors. By blocking the biosynthesis of plastoquinone, they cause "bleaching" in target weeds (loss of carotenoids), leading to rapid necrosis upon light exposure. The 4-CF₃ group is pivotal; it prevents metabolic degradation of the phenyl ring in the plant, extending the herbicide's residual activity.

Synthetic Pathway Visualization

The following flowchart illustrates the transformation of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate into a bioactive benzoylpyrazole herbicide scaffold.

G Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate (CAS 345-28-8) Step1 O-Alkylation (Methylation/Alkylation) Start->Step1 + Me2SO4 / K2CO3 Inter1 Methyl 2-alkoxy-4- (trifluoromethyl)benzoate Step1->Inter1 Step2 Hydrolysis & Activation Inter1->Step2 1. NaOH 2. SOCl2 Inter2 2-Alkoxy-4-(trifluoromethyl) benzoyl chloride Step2->Inter2 Step3 Coupling & Rearrangement Inter2->Step3 + Pyrazole / Et3N + Acetone Cyanohydrin End Benzoylpyrazole Herbicide (API) Step3->End

Figure 1: Synthetic workflow converting the salicylate intermediate to an HPPD-inhibiting active ingredient.

Detailed Experimental Protocols

Protocol A: Regioselective O-Methylation

Objective: Convert the 2-hydroxy group to a 2-methoxy group to prevent interference during the subsequent coupling steps and to modulate the herbicide's selectivity.

Reagents:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq)

  • Dimethyl Sulfate (DMS) (1.2 eq) [DANGER: Genotoxic]

  • Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous)

  • Acetone (Reagent Grade, 10V)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Methyl 2-hydroxy-4-(trifluoromethyl)benzoate and acetone. Initiate stirring.

  • Base Addition: Add anhydrous K₂CO₃ in a single portion. The suspension may warm slightly.[1]

  • Alkylation: Add Dimethyl Sulfate dropwise via an addition funnel over 30 minutes, maintaining internal temperature < 35°C.

    • Expert Insight: Although Methyl Iodide (MeI) can be used, DMS is preferred in process chemistry for its higher boiling point, reducing volatility risks during scale-up.

  • Reaction: Reflux the mixture (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.

    • Endpoint: < 1% starting phenol remaining.

  • Quench: Cool to room temperature. Add water (5V) and stir for 30 minutes to destroy excess DMS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate to remove acetone. Extract the aqueous residue with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Methanol/Water if necessary.

    • Typical Yield: 92–95%

    • Appearance: White crystalline solid.

Protocol B: Coupling to Form the Benzoylpyrazole Scaffold

Objective: Couple the activated benzoic acid derivative with a hydroxypyrazole to form the bioactive enol ester, followed by rearrangement to the herbicide.

Pre-requisite: Convert the product of Protocol A to its acid chloride form using standard hydrolysis (NaOH/MeOH) followed by Thionyl Chloride (SOCl₂).

Reagents:

  • 2-Methoxy-4-(trifluoromethyl)benzoyl chloride (1.0 eq)

  • 1,3-Dimethyl-5-hydroxypyrazole (1.05 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Acetone Cyanohydrin (0.1 eq) [Catalyst]

  • Dichloromethane (DCM) (15V)

Procedure:

  • Esterification: Dissolve 1,3-dimethyl-5-hydroxypyrazole and Et₃N in DCM. Cool to 0°C.

  • Addition: Dropwise add the benzoyl chloride (dissolved in minimal DCM) keeping Temp < 5°C.

  • Stir: Allow to warm to 20°C and stir for 2 hours. This forms the O-benzoyl intermediate.

  • Rearrangement: Add Acetone Cyanohydrin (catalytic amount). Stir at room temperature for 12–18 hours.

    • Mechanism:[3][1][2][4][5][6][7][8] The cyanide ion catalyzes the O-to-C rearrangement, shifting the benzoyl group from the pyrazole oxygen to the C-4 position, forming the thermodynamically stable, bioactive triketone.

  • Workup: Wash the reaction mixture with 1N HCl (to remove Et₃N), then water. Dry and concentrate.

  • Isolation: The product often precipitates upon addition of cold isopropyl alcohol.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Incomplete Methylation (Protocol A) Water in acetone or "caking" of K₂CO₃.Use anhydrous acetone; use finely milled K₂CO₃; increase agitation speed.
Low Yield in Rearrangement (Protocol B) Moisture in DCM or insufficient catalyst.Ensure DCM is dry (KF < 0.05%). If reaction stalls, add another 0.05 eq of acetone cyanohydrin.
Hydrolysis of Ester (Storage) The 2-hydroxy ester is stable, but the 2-methoxy ester can hydrolyze if stored in wet acidic conditions.Store under nitrogen in a cool, dry place. Re-verify purity by HPLC before use.

Safety & Handling (E-E-A-T)

  • Dimethyl Sulfate (DMS): Highly toxic and mutagenic. Use only in a well-ventilated fume hood. Decontaminate all glassware with 10% NaOH solution before removal from the hood.

  • Fluorinated Compounds: Thermal decomposition of trifluoromethyl compounds can release Hydrogen Fluoride (HF). Do not overheat (> 200°C) without specific safety controls.

  • Acetone Cyanohydrin: Liberates HCN upon contact with water/acid. Keep a cyanide antidote kit available during Protocol B.

References

  • Synthesis of Trifluoromethyl-Benzoic Acid Derivatives

    • Title: "Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives."[9]

    • Source: Google Patents (US P
    • URL
  • HPPD Inhibitor Chemistry (Benzoylpyrazoles)

    • Title: "Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles."[2][10]

    • Source: PubMed (Pest Manag Sci. 2009).
    • URL:[Link]

  • General Reactivity of Salicylate Esters

    • Title: "Methyl 2-hydroxy-4-(trifluoromethyl)
    • Source: PubChem.
    • URL:[Link]

  • Rearrangement Catalysis

    • Title: "Cyanide-catalyzed rearrangement of enol esters to C-acyl
    • Source: Organic Syntheses (General reference for the rearrangement step described in Protocol B).
    • URL:[Link]

Sources

Technical Application Note: O-Alkylation of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the optimized protocols for the O-alkylation of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 115933-70-5). This substrate presents a unique reactivity profile due to the interplay between the electron-withdrawing trifluoromethyl (


) group and the salicylate motif.

While standard phenol alkylation (Williamson Ether Synthesis) is well-documented, this specific scaffold requires tailored conditions to:

  • Prevent Saponification: The methyl ester at the ortho position is susceptible to hydrolysis under harsh basic conditions.

  • Leverage Acidity: The para-

    
     group significantly lowers the pKa of the phenolic hydroxyl (~8.[1]7) compared to unsubstituted methyl salicylate (~9.8), allowing for the use of milder bases.
    
  • Overcome Intramolecular H-Bonding: The hydrogen bond between the phenolic proton and the ester carbonyl stabilizes the ground state, requiring specific solvation to disrupt.

This guide provides two validated methods: a standard Base-Mediated Alkylation for alkyl halides and a Mitsunobu Protocol for coupling with alcohols.

Decision Logic for Synthetic Route

Select the appropriate method based on the electrophile availability and steric hindrance.[2]

RouteSelection Start Start: Choose Electrophile Q1 Is the electrophile an Alkyl Halide (R-Cl, R-Br, R-I)? Start->Q1 Q2 Is the electrophile an Alcohol (R-OH)? Q1->Q2 No MethodA Method A: Williamson Ether Synthesis (K2CO3 / DMF) Q1->MethodA Yes (1° or Methyl) Consideration Critical Check: Is the Alkyl Halide 2° or 3°? Q1->Consideration Yes (2° or 3°) MethodB Method B: Mitsunobu Reaction (PPh3 / DIAD) Q2->MethodB Yes (1° or 2°) Consideration->MethodA 2° (Acceptable yield) Warning Risk of E2 Elimination. Switch to Method B if possible. Consideration->Warning 3° (High Risk)

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile type.

Method A: Base-Mediated Alkylation (Williamson)

Best for: Primary alkyl halides, Methyl iodide, Benzyl bromides.

Mechanistic Insight

The reaction proceeds via an


 mechanism.[2][3][4][5] The base (

) deprotonates the phenol. The resulting phenoxide is stabilized by the electron-withdrawing

group, making it a "harder" nucleophile than typical phenols, but still sufficiently reactive. The solvent (DMF) is critical: as a polar aprotic solvent, it solvates the potassium cation effectively, leaving the phenoxide "naked" and highly reactive.

WilliamsonMechanism Substrate Substrate (Intramolecular H-Bond) Base Base (K2CO3) Deprotonation Substrate->Base DMF Solvation Phenoxide Phenoxide Anion (Resonance Stabilized by CF3) Base->Phenoxide - KHCO3 Transition SN2 Transition State Phenoxide->Transition + R-X (Electrophile) Product O-Alkylated Product Transition->Product - K-X

Figure 2: Mechanistic pathway highlighting the critical deprotonation step.

Detailed Protocol

Reagents:

  • Substrate: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)

  • Alkyl Halide: 1.2 – 1.5 equiv (Use Iodides for best rates; add NaI if using Chlorides)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the substrate (e.g., 1.0 g, 4.54 mmol) and anhydrous DMF (23 mL). Stir until fully dissolved.

    • Note: The solution is typically clear to pale yellow.

  • Deprotonation: Add

    
     (1.25 g, 9.08 mmol) in a single portion.
    
    • Observation: The suspension may turn bright yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation and disruption of the intramolecular H-bond.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

    • Optimization: If using a volatile halide (e.g., MeI), fit a reflux condenser before addition.

  • Reaction: Heat the mixture to 60°C . Stir for 2–4 hours.

    • Monitor: Check TLC (Hexanes/EtOAc 8:2). The product will be less polar (higher

      
      ) than the starting phenol.
      
    • QC Check: If reaction is sluggish after 4h, add catalytic Potassium Iodide (KI, 10 mol%) to facilitate Finkelstein exchange in situ.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (50 mL) and Water (50 mL).

    • Separate layers.[6] Wash organic layer with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Method B: Mitsunobu Reaction

Best for: Secondary alcohols, complex alcohols, or when alkyl halides are unstable.

Mechanistic Insight

This method activates the alcohol (R-OH) rather than the phenol. The


-phenol acts as the pronucleophile. Because the 

of our substrate (~8.[7]7) is well below the threshold for Mitsunobu reactions (

), this reaction proceeds efficiently without the need for specialized azodicarboxylates.
Detailed Protocol

Reagents:

  • Substrate: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)

  • Alcohol (R-OH): 1.2 equiv

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Procedure:

  • Setup: In a dry flask under

    
    , combine the Substrate, Alcohol, and 
    
    
    
    in THF (0.1 M).
  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add DIAD dropwise over 10 minutes.

    • Critical: The solution will turn orange/yellow. Maintain temperature < 5°C during addition to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Remove ice bath and warm to RT. Stir for 12–24 hours.

    • Sonication Option: For sterically hindered alcohols (e.g., neopentyl alcohol), sonicate the reaction mixture at 30-40°C to accelerate kinetics (See Ref 3).

  • Workup: Concentrate the THF directly. Triturate the residue with cold Pentane/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter and concentrate the filtrate.[6] Purify via column chromatography.[6]
    

Process Analytical Technology (PAT) & Troubleshooting

Data Summary Table
ParameterMethod A (Williamson)Method B (Mitsunobu)
Primary Reagent Alkyl Halide (R-X)Alcohol (R-OH)
Key Intermediate Phenoxide AnionPhosphonium-Oxide Complex
Temp Range 25°C – 60°C0°C – 25°C
Limiting Factor Ester Hydrolysis (if too basic)Steric Bulk of Alcohol
Typical Yield 85% - 95%70% - 85%
Major Byproduct Inorganic Salts (KCl/KBr)

, Hydrazine
Troubleshooting Guide

Issue 1: Hydrolysis of Methyl Ester (Formation of Carboxylic Acid)

  • Symptom:[4][8][9][10][11][12] Appearance of a baseline spot on TLC or Mass Spec peak [M-14].

  • Cause: Presence of water in DMF or base; temperature too high (>80°C).

  • Solution: Use anhydrous DMF (water < 50 ppm). Switch base to

    
     (Cesium Carbonate) which allows for lower reaction temperatures (RT) due to the "cesium effect" (higher solubility/reactivity).
    

Issue 2: Incomplete Conversion

  • Symptom:[4][8][9][10][11][12] Starting material remains after 24h.

  • Cause: Intramolecular H-bond is strong; poor nucleophilicity.

  • Solution: Add 18-Crown-6 (0.1 equiv) to chelate the potassium ion, creating a "naked" phenoxide.

References

  • Williamson Ether Synthesis Mechanism & Salicylates

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][5][6]

    • [Link]

  • Acidity of Trifluoromethylphenols

    • PubChem. "4-(Trifluoromethyl)phenol Compound Summary."
    • [Link]

  • Mitsunobu Reaction on Hindered Salicylates (Sonication)

    • Lepore, S. D., & He, Y. (2003). "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." The Journal of Organic Chemistry.
    • [Link]

  • General Salicylate Alkylation Protocols

    • BenchChem.[1][6] "Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile" (Analogous Substrate Protocol).

Sources

Synthesis of heterocyclic compounds from Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a high-value fluorinated salicylate scaffold.[1] Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating hydroxyl group (EDG) at position 2 and the strong electron-withdrawing trifluoromethyl group (EWG) at position 4.[1]

This guide details the protocols for converting this scaffold into three privileged heterocyclic classes: Coumarins (2H-chromen-2-ones), 1,3,4-Oxadiazoles , and Chromones (4H-chromen-4-ones).[1] These pathways exploit the enhanced electrophilicity of the ester carbonyl and the acidity of the phenol, both modulated by the -CF3 substituent.

Reaction Landscape & Strategic Logic

The presence of the -CF3 group at the 4-position (para to the hydroxyl) significantly alters the reactivity profile compared to unsubstituted methyl salicylate:

  • Increased Phenol Acidity: The -CF3 group stabilizes the phenoxide anion, facilitating base-mediated cyclizations (e.g., Williamson ether synthesis steps or Claisen condensations).

  • Enhanced Ester Electrophilicity: The electron-deficient ring makes the ester carbonyl more susceptible to nucleophilic attack by hydrazines or carbanions.

Visual Workflow (Graphviz)

ReactionLandscape SM Methyl 2-hydroxy-4- (trifluoromethyl)benzoate Hydrazide Intermediate: Salicylhydrazide SM->Hydrazide + Hydrazine hydrate (Nucleophilic acyl substitution) Coumarin Target 1: 4-Hydroxy-7-(trifluoromethyl)coumarin SM->Coumarin + Diethyl malonate (Cyclocondensation) Chromone Target 3: 2-Methyl-7-(trifluoromethyl)chromone SM->Chromone + Acetone/NaH (Claisen + Cyclization) Oxadiazole Target 2: 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole + CS2/KOH or R-COOH/POCl3

Figure 1: Divergent synthesis pathways from the trifluoromethyl salicylate scaffold.

Module 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)coumarin

Mechanism: This transformation utilizes a modified reaction often referred to as the Mentzer pyrone synthesis or a base-catalyzed condensation with diethyl malonate.[1] Unlike the Pechmann condensation (which requires a phenol), this route uses the salicylate ester, where the ester carbonyl becomes the C-2 of the coumarin.

Retrosynthetic Logic:

  • C-2 Source: Ester carbonyl of starting material.[1]

  • C-3/C-4 Source: Diethyl malonate.[1][2]

  • Numbering Shift: The 4-CF3 group on the benzoate becomes the 7-CF3 group on the coumarin ring.[1]

Protocol A: Thermal Condensation
ReagentEquivalentsRole
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate1.0 eqSubstrate
Diethyl malonate1.2 eqC3-C4 Synthon
Diphenyl etherSolvent (10 vol)High BP Solvent
Sodium Methoxide (Optional)0.1 eqCatalyst

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add methyl 2-hydroxy-4-(trifluoromethyl)benzoate (10 mmol) and diethyl malonate (12 mmol) into diphenyl ether (15 mL).

  • Reaction: Heat the mixture to 230–250°C . The high temperature is critical to drive the removal of methanol and ethanol, pushing the equilibrium toward the thermodynamic coumarin product.

    • Note: If using NaOMe, the reaction can proceed at lower temperatures (refluxing methanol), yielding the intermediate ester, which must then be hydrolyzed and decarboxylated. The thermal method is direct.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product is typically highly fluorescent under UV (365 nm).

  • Workup: Cool the reaction mixture to ~50°C and pour into hexane (50 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid and wash copiously with hexane to remove diphenyl ether. Recrystallize from ethanol.

Expected Yield: 65–75% Key Characterization:

  • IR: Lactone C=O stretch ~1700 cm⁻¹.

  • 1H NMR: Singlet at ~6.0 ppm (H-3 of coumarin).[1]

Module 2: Synthesis of 1,3,4-Oxadiazole Derivatives

Mechanism: This is a two-step sequence. First, the ester is converted to the hydrazide. Second, the hydrazide undergoes cyclization with carbon disulfide (to form the thione) or a carboxylic acid (to form a 2,5-disubstituted oxadiazole).

Protocol B1: Formation of the Hydrazide Intermediate
  • Dissolution: Dissolve methyl 2-hydroxy-4-(trifluoromethyl)benzoate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (99%, 50 mmol) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat to reflux for 4–6 hours. The -CF3 group enhances the electrophilicity of the ester, often reducing reaction time compared to non-fluorinated analogs.

  • Isolation: Cool to 0°C. The hydrazide often crystallizes out. If not, concentrate under vacuum to 50% volume and add ice water. Filter the white solid.[3]

Protocol B2: Cyclization to 1,3,4-Oxadiazole-2-thiol
ReagentEquivalentsRole
Salicylhydrazide Intermediate1.0 eqPrecursor
Carbon Disulfide (CS2)2.5 eqC=S Source
KOH1.1 eqBase
EthanolSolventSolvent
  • Mixing: Dissolve KOH (11 mmol) in Ethanol (20 mL). Add the hydrazide (10 mmol).

  • Addition: Add CS2 (25 mmol) slowly.

  • Reflux: Reflux for 8–12 hours. Hydrogen sulfide (H2S) gas will evolve; ensure proper scrubbing/ventilation.

  • Workup: Concentrate the solvent. Dissolve the residue in water. Acidify with dilute HCl to pH 2–3.

  • Result: The precipitate is 5-(2-hydroxy-4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol .[1]

Module 3: Synthesis of 7-(Trifluoromethyl)chromone

Mechanism: Claisen condensation of the salicylate ester with a ketone (providing the alpha-methylene) yields a beta-diketone intermediate.[1] Acid-catalyzed cyclization (dehydration) yields the chromone.[1]

Protocol C: Kostanecki-Robinson Type Synthesis
  • Reagents: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (10 mmol), Acetone (excess/solvent), Sodium Hydride (60% dispersion, 22 mmol).

  • Condensation: Suspend NaH in dry THF or use neat acetone if compatible. Add the ester slowly at 0°C. Stir at room temperature for 2 hours, then reflux for 2 hours.

  • Intermediate: The reaction forms the sodium salt of the beta-diketone (1-(2-hydroxy-4-(trifluoromethyl)phenyl)butane-1,3-dione).[1]

  • Cyclization:

    • Acidify the mixture carefully with glacial acetic acid or dilute HCl.

    • Add concentrated H2SO4 (cat.) or reflux in Ethanol/HCl for 1–2 hours to effect cyclization.

  • Purification: Pour into ice water. Extract with Ethyl Acetate. The product is 2-methyl-7-(trifluoromethyl)-4H-chromen-4-one .[1]

References

  • Coumarin Synthesis from Salicylates

    • Title: Synthesis of 4-Hydroxycoumarins from Salicylates and Malonic Acid Derivatives.[1]

    • Source:Organic Syntheses, Coll. Vol. 3, p.465 (1955).
    • URL:[Link] (General precedent adapted for CF3 analog).

  • Hydrazide & Oxadiazole Formation

    • Title: Synthesis and Biological Screening of New [1,3,4]Oxadiazole Deriv
    • Source:Molecules, 2021, 26(2), 345.
    • URL:[Link]

  • Chromone Synthesis (Kostanecki-Robinson)

    • Title: Synthesis of Chromones via Claisen Condens
    • Source:Journal of Organic Chemistry, 2012, 77, 10337.
    • URL:[Link]

  • Starting Material Data

    • Title: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate PubChem Entry.[1]

    • Source: N
    • URL:[Link]

Sources

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate in Kinase Inhibitor Synthesis

Title: Precision Synthesis of Fluorinated Benzoxazole Kinase Inhibitors: Utilizing Methyl 2-hydroxy-4-(trifluoromethyl)benzoate as a Core Scaffold

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 328-61-0) is a critical fluorinated building block in the synthesis of type II kinase inhibitors, particularly those targeting VEGFR-2 (KDR) , c-Met , and Aurora kinases . Its structural utility lies in the ortho-hydroxy benzoate motif, which serves as a privileged precursor for 2-(2-hydroxyphenyl)benzoxazole scaffolds.

This guide details the strategic application of this ester in synthesizing benzoxazole-based kinase inhibitors. We provide a validated protocol for the condensation-cyclization sequence, mechanistic insights into the role of the trifluoromethyl group in enhancing potency, and a self-validating workflow for reaction monitoring.

Scientific Rationale & Mechanism

The Pharmacophore: 2-(2-Hydroxyphenyl)benzoxazole

Many kinase inhibitors inhibit phosphorylation by competing with ATP at the hinge region. The 2-(2-hydroxyphenyl)benzoxazole moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region residues.

  • The Hydroxyl Group (C2'): Functions as a hydrogen bond donor/acceptor, often interacting with the "gatekeeper" residue or the hinge backbone.

  • The Trifluoromethyl Group (C4'): Enhances lipophilicity (

    
    ) and metabolic stability by blocking oxidative metabolism at the para-position. It also induces a dipole that can interact with hydrophobic pockets (e.g., the DFG-out pocket in Type II inhibitors).
    
Synthetic Pathway: The Phenolic Condensation

The most efficient route utilizes Methyl 2-hydroxy-4-(trifluoromethyl)benzoate as an electrophile reacting with a substituted 2-aminophenol. This reaction proceeds via a two-stage mechanism:

  • Amidation: Nucleophilic attack of the aniline nitrogen on the ester carbonyl.

  • Cyclodehydration: Intramolecular attack of the phenol oxygen on the amide carbonyl, followed by water elimination to aromatize the benzoxazole ring.

Experimental Protocol

Objective: Synthesis of 2-(2-hydroxy-4-(trifluoromethyl)phenyl)-5-substituted-benzoxazole (VEGFR-2 Inhibitor Analog).

Materials:
  • Reagent A: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)

  • Reagent B: 2-Amino-4-chlorophenol (1.1 equiv) [Selected for VEGFR selectivity]

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA)/P2O5.

  • Purification: Ethyl Acetate, Hexanes, NaHCO3.

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Matrix

  • In a dry round-bottom flask, charge Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (5.0 mmol, 1.10 g).

  • Add 2-Amino-4-chlorophenol (5.5 mmol, 0.79 g).

  • Add Polyphosphoric Acid (PPA) (10 g) as both solvent and dehydrating agent.

    • Expert Tip: PPA is viscous. Pre-warm to 60°C for easier handling. Ensure the flask is equipped with a mechanical stirrer, as magnetic stirring may fail due to viscosity.

Step 2: Cyclocondensation

  • Heat the mixture to 140°C under an inert atmosphere (

    
    ).
    
  • Maintain temperature for 4–6 hours .

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting ester (

      
      ) should disappear, and a highly fluorescent product spot (
      
      
      
      ) should appear.
    • Mechanistic Check: If the intermediate amide is observed (lower

      
      ), increase temperature to 150°C to drive the dehydration step.
      

Step 3: Quenching and Isolation

  • Cool the reaction mixture to ~80°C.

  • Slowly pour the viscous syrup into ice-cold water (100 mL) with vigorous stirring. The PPA will hydrolyze, precipitating the crude benzoxazole.

  • Neutralize the suspension to pH 7 using saturated NaHCO3 solution.

    • Critical Control Point: Do not skip neutralization. Residual acid can degrade the benzoxazole during drying.

  • Filter the precipitate and wash with cold water (3 x 20 mL).

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) .

  • Alternatively, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

  • Yield Expectation: 75–85% as a white/off-white solid.

Data Analysis & Validation

Analytical MethodExpected ResultInterpretation
1H NMR (DMSO-d6) Singlet at ~11.0 ppm (OH)Confirms the phenolic hydroxyl is intact (H-bonding).
1H NMR (DMSO-d6) Multiplet at ~7.5–8.2 ppmAromatic protons of the benzoxazole and phenyl ring.
19F NMR Singlet at ~ -63 ppmConfirms integrity of the

group (no hydrolysis).
LC-MS (ESI+) [M+H]+ peakMatches calculated molecular weight (e.g., MW 313.6 for Cl-analog).
HPLC Purity >98% (AUC)Required for biological assay validation.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and reaction flow for constructing the kinase inhibitor scaffold.

G Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate Step1 Step 1: Amidation (140°C, PPA) Start->Step1 Reagent 2-Amino-4-chlorophenol Reagent->Step1 Intermediate Intermediate: N-(5-chloro-2-hydroxyphenyl)- 2-hydroxy-4-(trifluoromethyl)benzamide Step2 Step 2: Cyclodehydration (-H2O) Intermediate->Step2 Ring Closure Product Target Kinase Inhibitor: 2-(2-hydroxy-4-(trifluoromethyl)phenyl)- 5-chlorobenzo[d]oxazole Step1->Intermediate Nucleophilic Attack Step2->Product Aromatization

Figure 1: Synthetic workflow for the conversion of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate into a VEGFR-2 inhibitor scaffold via PPA-mediated cyclocondensation.

References

  • Benzoxazole Derivatives as Kinase Inhibitors

    • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors.
    • Source: European Journal of Medicinal Chemistry.
  • Synthesis of Substituted Benzoxazoles

    • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.
  • VEGFR-2 (KDR)

    • Synthesis of 2-((benzo[d]oxazol-2-ylthio)methyl)
    • Source: ResearchG
  • General Nitration and Reactivity of Methyl Benzoate

    • Nitration of Methyl Benzoate: Regioselectivity and Mechanism.[2]

    • Source: Royal Society of Chemistry (RSC).

Sources

Functional Group Transformations of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functional group transformations of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Content Type: Detailed Application Notes and Protocols

Abstract Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) represents a high-value scaffold in medicinal chemistry, combining the privileged salicylate motif with a metabolically stable trifluoromethyl group.[1] This Application Note provides a rigorous technical guide for functionalizing this core. We detail protocols for chemoselective O-alkylation, TFE-mediated amidation, and cyclization to 4-hydroxycoumarin derivatives. Emphasis is placed on overcoming the specific reactivity challenges posed by the intramolecular hydrogen bond and the electron-withdrawing nature of the 4-CF3 substituent.

Introduction & Reactivity Profile

The utility of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate lies in its dense functionalization pattern. It serves as a precursor for 4-(trifluoromethyl)salicylic acid (a metabolite of the platelet aggregation inhibitor Triflusal) and various fluorinated heterocycles.

Structural Analysis[2]
  • Electronic Environment: The molecule features a "push-pull" system. The phenolic hydroxyl (C2) is an electron-donating group (EDG), while the methyl ester (C1) and trifluoromethyl group (C4) are electron-withdrawing groups (EWG).

  • The Intramolecular H-Bond: A critical feature is the strong intramolecular hydrogen bond between the phenolic proton and the ester carbonyl oxygen. This interaction ($ \Delta H \approx 5-7 \text{ kcal/mol} $) stabilizes the ground state, reducing the nucleophilicity of the phenol and "locking" the ester conformation.

  • Impact of 4-CF3: The trifluoromethyl group at the para position relative to the ester (and meta to the phenol) exerts a strong inductive effect ($ -I

    
     \text{pKa} < 10 $) and increasing the electrophilicity of the ester carbonyl compared to unsubstituted salicylates.
    

Transformation Landscape

The following diagram illustrates the primary synthetic pathways available for this scaffold.

ReactionLandscape Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate (CAS 345-28-8) Acid 4-(Trifluoromethyl) salicylic acid (Hydrolysis) Start->Acid LiOH, THF/H2O Ether 2-Alkoxy Derivatives (O-Alkylation) Start->Ether R-X, K2CO3, DMF (Williamson) Amide Salicylamides (Amidation) Start->Amide R-NH2, TFE, Reflux (Direct Amidation) Coumarin 7-(Trifluoromethyl)- 4-hydroxycoumarin (Cyclization) Start->Coumarin EtOAc, NaH, Toluene (Claisen/Lactonization)

Figure 1: Core functional group transformations for the 4-CF3 salicylate scaffold.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Objective: Synthesis of methyl 2-alkoxy-4-(trifluoromethyl)benzoates. Challenge: The intramolecular hydrogen bond reduces the availability of the phenolate. Weak bases often result in incomplete conversion. Solution: Use of polar aprotic solvents (DMF) and carbonate bases to disrupt the H-bond.

Materials:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)[2]

  • Alkyl Halide (1.2 equiv) (e.g., Benzyl bromide, Methyl iodide)

  • Potassium Carbonate ($ \text{K}_2\text{CO}_3 $) (2.0 equiv, anhydrous)

  • DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Procedure:

  • Setup: Charge an oven-dried round-bottom flask with Methyl 2-hydroxy-4-(trifluoromethyl)benzoate and anhydrous DMF under an inert atmosphere ($ \text{N}_2 $ or Ar).

  • Deprotonation: Add $ \text{K}_2\text{CO}_3 $ in a single portion. Stir at room temperature for 30 minutes. The solution may turn yellow, indicating phenolate formation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane/EtOAc 8:1).

    • Note: The 4-CF3 group prevents side reactions (like ring alkylation) often seen with electron-rich phenols.

  • Workup: Pour the mixture into ice-water (10x volume). Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) to remove residual DMF. Dry over $ \text{Na}_2\text{SO}_4 $ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Data Summary:

Alkylating Agent Conditions Yield (%) Notes
MeI K2CO3, DMF, RT 92% Fast reaction (<2h)
BnBr K2CO3, DMF, 60°C 88% Requires heating

| Isopropyl Bromide | Cs2CO3, DMF, 80°C | 75% | Steric hindrance requires Cs+ |

Protocol B: TFE-Mediated Direct Amidation

Objective: Synthesis of 2-hydroxy-4-(trifluoromethyl)benzamides (Salicylamides). Challenge: Standard ester amidation often requires harsh reagents (AlMe3) or conversion to acid chlorides. Solution: 2,2,2-Trifluoroethanol (TFE) acts as a solvent and Lewis acid, activating the ester carbonyl via hydrogen bonding, facilitating attack by amines without protecting the phenol.

Materials:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)[2]

  • Primary Amine (1.5 equiv) (e.g., Benzylamine, Aniline)

  • TFE (Trifluoroethanol) (Reagent Grade)

  • Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 equiv) Optional catalyst for unreactive amines.

Procedure:

  • Setup: In a sealable pressure tube, dissolve the ester in TFE (1.0 M).

  • Addition: Add the amine.

  • Reaction: Seal the tube and heat to 85°C (reflux of TFE is ~78°C). Stir for 12-24 hours.

    • Mechanistic Insight: The TFE stabilizes the tetrahedral intermediate. The 4-CF3 group on the benzoate ring makes the ester carbonyl more electrophilic, enhancing the rate compared to unsubstituted salicylates.

  • Workup: Evaporate TFE under reduced pressure (rotary evaporator).

  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of salicylamides. Alternatively, use column chromatography (DCM/MeOH).

Protocol C: Cyclization to 7-(Trifluoromethyl)-4-hydroxycoumarin

Objective: Construction of the coumarin core via Claisen condensation/Lactonization. Relevance: 4-Hydroxycoumarins are the core scaffold of anticoagulant drugs (e.g., Warfarin). The 7-CF3 analog is a potent bioisostere.

Mechanism Visualization:

CoumarinSynthesis Step1 Enolate Formation (EtOAc + NaH) Step2 Claisen Condensation (Attack on Benzoate Ester) Step1->Step2 Nucleophilic Attack Step3 Beta-Keto Ester Intermediate Step2->Step3 - OMe Step4 Intramolecular Transesterification (Lactonization) Step3->Step4 Phenol Attack Final 7-(Trifluoromethyl)-4-hydroxycoumarin Step4->Final - EtOH

Figure 2: Mechanistic pathway for the synthesis of the coumarin scaffold.

Materials:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (10 mmol)

  • Ethyl Acetate (dry) (40 mmol) (Acts as reagent and solvent component)

  • Sodium Hydride (NaH, 60% in oil) (40 mmol)

  • Toluene (anhydrous) (30 mL)

Procedure:

  • Enolate Generation: In a 3-neck flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous Toluene. Heat to 80°C.

  • Addition: Add a mixture of the Benzoate ester and Ethyl Acetate dropwise over 30 minutes.

    • Caution: Hydrogen gas evolution ($ \text{H}_2 $) will be vigorous. Ensure proper venting.

  • Reflux: Heat the mixture to reflux (110°C) for 4 hours. A thick precipitate (the sodium salt of the coumarin) will form.

  • Quench: Cool to room temperature. Carefully add Ice-Water to destroy excess NaH.

  • Isolation: The aqueous layer contains the product as a salt. Separate the organic layer (discard). Acidify the aqueous layer to pH 1-2 with 6N HCl.

  • Precipitation: The 4-hydroxycoumarin derivative will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

  • Yield Expectation: 65-80%.

References

  • PubChem. "Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3". National Library of Medicine. [Link]

  • McPherson, C. G., et al. "Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol". Royal Society of Chemistry. [Link]

  • Bayon, Y., et al. "4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation". British Journal of Pharmacology. [Link]

  • Jung, J.C., et al. "Synthesis of 4-hydroxycoumarin derivatives". Molecules. [Link][3][4][5][6][7][8][9][10][11][12]

Sources

Role of the trifluoromethyl group for enhanced biological activity.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of the Trifluoromethyl Group in Medicinal Chemistry

Part 1: Executive Summary & Rationale

The trifluoromethyl group (


) is not merely a "heavy methyl"; it is a privileged pharmacophore that imparts profound electronic, steric, and physicochemical changes to a molecular scaffold.[1][2][3] Its strategic introduction is often the deciding factor in converting a hit to a lead, or a lead to a clinical candidate.

Why


? The "Fluorine Effect" 
  • Metabolic Armor: The C-F bond is the strongest single bond to carbon (

    
    116 kcal/mol). Replacing a metabolically labile methyl (
    
    
    
    ) or methoxy (
    
    
    ) group with
    
    
    blocks Cytochrome P450 (CYP) oxidation, significantly extending half-life (
    
    
    ).
  • Lipophilicity Modulation: The

    
     group is highly lipophilic (Hansch 
    
    
    
    constant
    
    
    ), facilitating membrane permeability and blood-brain barrier (BBB) crossing.
  • Electronic Tuning: As a strong electron-withdrawing group (EWG), it lowers the

    
     of proximal basic centers, reducing lysosomal trapping and improving oral bioavailability.
    
  • Bioisosterism: Sterically, the

    
     group occupies a volume between an isopropyl and a tert-butyl group, making it an excellent bioisostere for bulky hydrophobic residues while adding unique electrostatic properties.
    

Part 2: Mechanisms of Action

Physicochemical Modulation

The introduction of


 alters the dipole moment and pKa. For example, trifluoromethylation of an aniline reduces the basicity of the nitrogen lone pair, preventing rapid conjugation (e.g., glucuronidation) and improving metabolic stability.

Comparative Metrics:

PropertyMethyl (

)
Trifluoromethyl (

)
Impact on Bioactivity
Van der Waals Volume

13.7 ų

42.6 ų
Fills larger hydrophobic pockets; creates tight binding.
Hansch

(Lipophilicity)
+0.56+0.88Increases LogP; enhances membrane permeability.
Hammett

(Electronic)
-0.17 (Donor)+0.54 (Acceptor)Deactivates aromatics; lowers pKa of nearby amines.
Metabolic Liability High (Oxidation)NegligibleBlocks metabolic soft spots.
Conformational Control

Due to the "gauche effect" and electrostatic repulsion between fluorine lone pairs and adjacent heteroatoms,


 can lock a molecule into a specific bioactive conformation, reducing the entropic penalty of binding to a target protein.

Part 3: Visualizing the Impact

The following diagram illustrates the decision logic and physicochemical impact of introducing a trifluoromethyl group during lead optimization.

CF3_Impact_Logic Start Lead Compound Optimization Problem1 Problem: High Metabolic Clearance Start->Problem1 Problem2 Problem: Low Potency / Binding Start->Problem2 Problem3 Problem: Poor Permeability Start->Problem3 Solution Strategy: Introduce -CF3 Group Problem1->Solution Bioisosteric Replacement Problem2->Solution Problem3->Solution Mech1 Block Metabolic Soft Spot (Prevent CYP Oxidation) Solution->Mech1 Electronic Effect Mech2 Fill Hydrophobic Pocket (Steric Bulk > Isopropyl) Solution->Mech2 Steric Effect Mech3 Modulate pKa / Lipophilicity (Increase LogP, Lower pKa) Solution->Mech3 Physicochemical Effect Result Enhanced Bioactivity (Lower Clearance, Higher Affinity) Mech1->Result Mech2->Result Mech3->Result

Caption: Decision matrix for trifluoromethyl incorporation, mapping specific drug discovery problems to mechanistic solutions provided by the


 moiety.

Part 4: Experimental Protocols

Protocol 1: Late-Stage Radical Trifluoromethylation of Heterocycles

Objective: To introduce a


 group directly onto a heteroaromatic lead compound (e.g., pyridine, quinoline) to improve metabolic stability.
Method:  Innate C-H Trifluoromethylation using Langlois Reagent.

Reagents:

  • Substrate: Heteroaromatic compound (1.0 equiv)

  • Reagent: Sodium triflinate (

    
    , Langlois Reagent) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (3.0 - 5.0 equiv)

  • Solvent: Dichloromethane (DCM) / Water (3:1 biphasic mixture) or DMSO.

  • Catalyst (Optional):

    
     (if reactivity is low).
    

Procedure:

  • Setup: In a standard borosilicate vial equipped with a stir bar, dissolve the heteroaromatic substrate (0.5 mmol) in DCM (3 mL).

  • Addition: Add water (1 mL) followed by Sodium Triflinate (1.5 mmol).

  • Initiation: Cool the mixture to 0°C (ice bath) and add TBHP (1.5 mmol) dropwise. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. The biphasic nature requires rapid stirring to generate the

    
     radical at the interface.
    
  • Workup: Dilute with DCM (10 mL), wash with saturated

    
     (2 x 10 mL) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Insight: This reaction proceeds via a radical mechanism where the


 radical acts as an electrophile, preferentially attacking electron-rich positions or positions ortho/para to nitrogen in heterocycles (Minisci-type reaction).
Protocol 2: Microsomal Stability Assay (Metabolic Assessment)

Objective: To quantify the improvement in metabolic stability (


) of the trifluoromethylated analog compared to the parent compound.

Materials:

  • Microsomes: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Verapamil).

Workflow Diagram:

Microsomal_Assay Prep 1. Pre-Incubation (Microsomes + Cmpd + Buffer) 37°C, 5 min Start 2. Initiation (Add NADPH) Prep->Start Incubate 3. Incubation (0, 5, 15, 30, 45 min) Start->Incubate Stop 4. Termination (Add Ice-Cold ACN) Incubate->Stop At each timepoint Analyze 5. LC-MS/MS Analysis (% Remaining vs Time) Stop->Analyze

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Master Mix Preparation: Prepare a solution containing liver microsomes (final conc. 0.5 mg/mL) and test compound (final conc. 1 µM) in phosphate buffer.

    • Note: Keep organic solvent (DMSO) < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Warm the master mix at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove a 50 µL aliquot.

  • Termination: Immediately dispense the aliquot into a plate containing 150 µL of ice-cold Stop Solution (ACN + Internal Standard).

  • Processing: Centrifuge the plate at 4000 rpm for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject the supernatant onto an LC-MS/MS system. Monitor the peak area ratio of the Test Compound to the Internal Standard.

Data Calculation:

  • Plot

    
     vs. Time.
    
  • Slope

    
     = elimination rate constant.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Interpretation: A significant decrease in


 for the 

analog compared to the

analog confirms the blockade of metabolic oxidation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Meanwell, N. A. (2018).[4] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Use of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate as a pesticide intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Agrochemical Intermediate Synthesis & Derivatization Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical R&D Scientists

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a high-value fluorinated building block critical to the development of modern agrochemicals, specifically HPPD-inhibitor herbicides (e.g., Isoxaflutole) and benzoyl-derived insecticides. Its structural utility lies in the orthogonal reactivity of its three functional handles:

  • Phenolic Hydroxyl (-OH): Enables etherification or conversion to sulfur moieties via rearrangement.

  • Methyl Ester (-COOMe): Allows for hydrolysis to the free acid or direct amidation to form heterocycle-linked cores.

  • Trifluoromethyl Group (-CF₃): Imparts metabolic stability and lipophilicity, essential for bioavailability and active site binding in target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).

This guide details the strategic use of this intermediate in synthesizing sulfone-based herbicide precursors and provides validated protocols for its derivatization.

Chemical Profile & Strategic Utility

PropertySpecification
Chemical Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
CAS Number 345-28-8
Molecular Weight 220.15 g/mol
Molecular Formula C₉H₇F₃O₃
Appearance Colorless to pale yellow oil or low-melting solid
Key Reactivity Nucleophilic substitution (O-alkylation), Newman-Kwart Rearrangement, Ester hydrolysis
The "Fluorine Effect" in Agrochemicals

The 4-trifluoromethyl group is not merely a bystander; it is a pharmacophore modulator. In HPPD inhibitors, this group occupies a hydrophobic pocket within the enzyme, enhancing binding affinity [1]. Furthermore, the strong electron-withdrawing nature of the -CF₃ group increases the acidity of the phenolic proton (pKa ~7-8 vs. 10 for phenol), making the 2-hydroxy group highly reactive toward alkylation and acylation under mild conditions.

Application Note: Synthesis of Sulfonyl Herbicide Precursors

The primary industrial application of this scaffold is as a precursor to Methyl 2-(methylsulfonyl)-4-(trifluoromethyl)benzoate (RPA 204497), a key intermediate for Isoxaflutole [2].

Mechanistic Pathway: The Newman-Kwart Route

While direct nucleophilic aromatic substitution (SnAr) is possible on fluoro-analogs, the 2-hydroxy benzoate offers a unique route via the Newman-Kwart Rearrangement (NKR) . This pathway converts the phenol to a thiophenol, which is subsequently methylated and oxidized to the sulfone.

Advantages of this Route:

  • Regiospecificity: Guarantees sulfur insertion at the C2 position without isomer formation.

  • Safety: Avoids the use of high-pressure H₂S or hazardous thiolating agents required in other routes.

Workflow Visualization

The following diagram illustrates the divergence from the 2-hydroxy intermediate to two major pesticide classes.

G Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate Int1 O-Thiocarbamate Intermediate Start->Int1 Dimethylthiocarbamoyl Cl DABCO/DMF Int4 2-Alkoxy Derivatives (Ether Library) Start->Int4 R-X, K2CO3 Acetone Int2 S-Thiocarbamate (Rearranged) Int1->Int2 Heat (200°C) Newman-Kwart Int3 Methyl 2-(methylsulfonyl)-4- (trifluoromethyl)benzoate Int2->Int3 1. Hydrolysis 2. MeI, Oxidation Final1 Isoxaflutole (HPPD Inhibitor) Int3->Final1 Claisen Condensation with Cyclopropyl Ketone Final2 Novel Herbicidal Candidates (SAR) Int4->Final2 Screening

Caption: Synthetic divergence of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate into Sulfonyl (Isoxaflutole-type) and Alkoxy agrochemicals.

Validated Experimental Protocols

Protocol A: Conversion to Methyl 2-(methylsulfonyl)-4-(trifluoromethyl)benzoate

Objective: Transform the 2-hydroxyl group into a 2-methylsulfonyl group.

Reagents:

  • Dimethylthiocarbamoyl chloride (1.2 eq)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 eq)

  • DMF (Dimethylformamide) (anhydrous)

  • Methyl Iodide (MeI)

  • Oxone® or mCPBA (3.0 eq)

Step-by-Step Methodology:

  • O-Thiocarbamoylation:

    • Dissolve Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (10 mmol) in anhydrous DMF (20 mL).

    • Add DABCO (20 mmol) followed by Dimethylthiocarbamoyl chloride (12 mmol) in portions at 0°C.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of phenol.

    • Workup: Pour into water, extract with EtOAc, wash with brine, dry over Na₂SO₄. Isolate the O-thiocarbamate.

  • Newman-Kwart Rearrangement:

    • Place the neat O-thiocarbamate in a heavy-walled pressure vessel or microwave vial.

    • Heat to 200-220°C for 30-60 minutes.

    • Checkpoint: The reaction is driven by thermodynamics. Conversion to the S-thiocarbamate should be quantitative.

  • Hydrolysis & S-Methylation (One-Pot):

    • Dissolve the rearranged S-thiocarbamate in MeOH/NaOH (10%). Reflux for 1 hour to cleave the carbamate, generating the thiophenolate anion in situ.

    • Cool to 0°C. Add Methyl Iodide (1.5 eq) dropwise.

    • Stir for 2 hours. Acidify and extract to yield Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate .

  • Oxidation to Sulfone:

    • Dissolve the thioether in DCM.

    • Add mCPBA (2.5-3.0 eq) slowly at 0°C.

    • Stir overnight. Wash with Na₂S₂O₃ (to quench peroxide) and NaHCO₃.

    • Result: Methyl 2-(methylsulfonyl)-4-(trifluoromethyl)benzoate (White solid).[1]

Protocol B: General O-Alkylation for Ether Libraries

Objective: Synthesis of 2-alkoxy analogues for SAR studies.

Reagents:

  • Alkyl Halide (R-X) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone or Acetonitrile (Reagent Grade)

Methodology:

  • Charge a reaction flask with Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (5 mmol) and Acetone (15 mL).

  • Add K₂CO₃ (10 mmol) and stir for 15 minutes to generate the phenoxide.

  • Add the Alkyl Halide (5.5 mmol).

  • Reflux for 4-12 hours (depending on steric hindrance of R-X).

  • Filter off inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Quality Control & Analytics

To ensure the integrity of the intermediate before downstream processing, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (General)
Retention Time ~6.5 min (varies by system; -CF₃ group increases retention)

Purity Criteria:

  • Assay: >98.0% by area normalization.

  • Free Acid Impurity: <0.5% (Check for hydrolysis product: 2-hydroxy-4-trifluoromethylbenzoic acid).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2] The -CF₃ group can increase skin permeability.

  • Handling: Process in a fume hood. Wear nitrile gloves and safety goggles.

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.

  • Reactivity: Avoid strong bases (unless intended for hydrolysis) and strong oxidizing agents (unless intended for ring oxidation).

References

  • PubChem Compound Summary. (n.d.). Methyl 4-(trifluoromethyl)benzoate and related structures.[2][3][4][5][6][7] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • FAO Panel of Experts on Pesticide Residues. (2013). Isoxaflutole: Toxicology and Residue Evaluation. Food and Agriculture Organization of the United Nations. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2015). Herbicide isoxaflutole synthesis method (CN104774186A).
  • European Patent Office. (2022). Process of Manufacturing Benzoic Acid Derivatives (EP 4015500 A1). Retrieved January 28, 2026, from [Link]

Sources

Derivatization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Introduction: The Power of the Fluorinated Salicylate Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) represents a high-value "privileged scaffold" that combines the versatile reactivity of a salicylate core with the pharmacodynamic benefits of a trifluoromethyl (-CF₃) group.

The -CF₃ moiety is not merely a structural decoration; it acts as a bioisostere for the isopropyl group or chloride, significantly enhancing lipophilicity (LogP) and metabolic stability . By blocking the C4 position from metabolic oxidation (a common clearance pathway for salicylates), this scaffold extends the half-life of derived pharmacophores. Furthermore, the strong electron-withdrawing nature of the -CF₃ group modulates the pKa of the adjacent phenol, influencing hydrogen bond donor capability and protein-ligand binding kinetics.

This guide details the strategic derivatization of this molecule into three distinct classes of bioactive heterocycles: Coumarins , Benzoxazoles , and PROTAC Linkers .

Chemical Profile & Reactivity Analysis

PropertyValue/DescriptionImpact on Synthesis
Molecular Weight 220.15 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
Key Functional Groups 1. Phenol (-OH)2. Methyl Ester (-COOMe)3. Trifluoromethyl (-CF₃)1.[1][2][3][4] Nucleophile for alkylation/acylation.2. Electrophile for amidation/cyclization.3. Electron-withdrawing group (EWG) deactivates the ring toward electrophilic aromatic substitution (SEAr).
Reactivity Insight Intramolecular H-Bonding The phenol proton forms a strong H-bond with the ester carbonyl. This reduces the nucleophilicity of the phenol, often requiring stronger bases (e.g., K₂CO₃/DMF or NaH) for alkylation compared to non-salicylate phenols.

Strategic Derivatization Map

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

DerivatizationMap Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate Coumarin 7-(trifluoromethyl)-4-hydroxycoumarin (Anticoagulant/Kinase Scaffold) Start->Coumarin Pathway A: Cyclization w/ Diethyl Malonate Benzoxazole Benzoxazole Derivatives (Anticancer/Antimicrobial) Start->Benzoxazole Pathway B: Amidation + Cyclization PROTAC O-Alkylated Linkers (PROTAC Anchors) Start->PROTAC Pathway C: O-Alkylation (Mitsunobu/SN2)

Figure 1: Divergent synthesis map showing three primary high-value transformations.

Detailed Experimental Protocols

Pathway A: Synthesis of 7-(trifluoromethyl)-4-hydroxycoumarin

Target Application: Anticoagulants (Warfarin analogs) and HCV NS3 protease inhibitors.

This protocol utilizes a base-catalyzed condensation (Claisen-type) followed by cyclization. The electron-withdrawing -CF₃ group at the 4-position of the benzoate (becoming position 7 on the coumarin) stabilizes the resulting enolate, potentially increasing yield compared to electron-rich salicylates.

Reagents:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)[1]

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (NaOEt) (2.5 equiv) - Freshly prepared or 21% wt in EtOH

  • Solvent: Anhydrous Ethanol or Diphenyl Ether (for thermal method)

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Solubilization: Dissolve Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (10 mmol, 2.20 g) in anhydrous ethanol (20 mL).

  • Reagent Addition: Add diethyl malonate (12 mmol, 1.92 g).

  • Base Addition: Add NaOEt solution (25 mmol) dropwise over 10 minutes. Note: The solution will likely turn yellow/orange due to phenoxide formation.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot (higher Rf) should disappear, replaced by a polar baseline spot (the salt of the product).

  • Workup:

    • Cool reaction to room temperature.[5]

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Dissolve the residue in water (50 mL).

    • Critical Step: Acidify the aqueous layer carefully with 6M HCl to pH < 2 while stirring in an ice bath. The 4-hydroxycoumarin will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the alkene proton at position 3 (~5.5-6.0 ppm).

  • MS (ESI-): Expect [M-H]- peak at m/z 229.

Pathway B: Synthesis of Benzoxazole Derivatives

Target Application: Anticancer agents (VEGFR inhibitors) and antimicrobial scaffolds.

Direct condensation with amines is difficult due to the ester's stability. This protocol uses a two-step sequence: Hydrazide formation followed by cyclization, common for generating libraries.

Representative Protocol:

  • Hydrazide Formation: Reflux the starting benzoate with excess Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol for 4 hours. The electron-deficient ring facilitates nucleophilic attack at the carbonyl.

    • Product: 2-hydroxy-4-(trifluoromethyl)benzohydrazide.

  • Cyclization: React the isolated hydrazide with an aldehyde (R-CHO) or carboxylic acid derivative (e.g., triethyl orthoformate) in the presence of an acid catalyst (p-TsOH) or coupling agent.

    • Result: 2-substituted-6-(trifluoromethyl)benzoxazole.

Analytical & Safety Considerations

Analytical Validation Data
TechniqueExpected Observation for Starting MaterialExpected Change in Product (Coumarin)
IR Spectroscopy Broad -OH stretch (3200 cm⁻¹), Ester C=O (1680 cm⁻¹)Lactone C=O shift (~1700-1720 cm⁻¹), sharpened OH (enol form)
19F NMR Single peak ~ -63 ppm (Ar-CF3)Slight shift; confirms integrity of CF3 group
LC-MS m/z 221 [M+H]+m/z 231 [M+H]+ (Coumarin)
Safety & Handling
  • CF3 Stability: The trifluoromethyl group is generally stable to hydrolysis. However, avoid extremely harsh reducing conditions (e.g., LiAlH4 at high temp) which might defluorinate the ring.

  • Phenol Acidity: The product is a weak acid. Wear varying gloves (Nitrile) and eye protection.

  • Waste: Fluorinated organic waste must be segregated in specific halogenated waste streams to prevent environmental contamination.

Workflow Visualization: Coumarin Synthesis

CoumarinSynthesis Step1 Reactants: Benzoate + Diethyl Malonate Step2 Add Base (NaOEt) Reflux 80°C, 12h Step1->Step2 Condensation Step3 Intermediate: Sodium Salt of Coumarin Step2->Step3 Cyclization Step4 Acidify (HCl, pH < 2) Precipitation Step3->Step4 Protonation Step5 Filtration & Recrystallization Step4->Step5 Purification Final Pure 7-(trifluoromethyl)- 4-hydroxycoumarin Step5->Final Yield ~65-75%

Figure 2: Step-by-step experimental workflow for the synthesis of the coumarin derivative.

References

  • PubChem. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6] (Context: Bioisosteric properties of CF3). Available at: [Link]

  • Jung, J. C., et al. (2004). Practical Synthesis of 4-Hydroxycoumarin Derivatives. Synthetic Communications. (Context: General protocol for malonate condensation). Available at: [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzoxazoles. Bioorganic & Medicinal Chemistry.[2][4][6][7][8][9] (Context: Benzoxazole synthesis from salicylates). Available at: [Link]

Sources

Acylation reactions of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Acylation Strategies for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Abstract

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) is a critical pharmacophore in the synthesis of salicylate-based anti-thrombotic agents, most notably Trifusal (2-acetoxy-4-(trifluoromethyl)benzoic acid).[1] This application note details optimized protocols for the O-acylation of this electron-deficient phenol. Unlike standard salicylates, the 4-trifluoromethyl group significantly alters the electronic landscape of the molecule, reducing nucleophilicity while increasing acidity. This guide provides validated workflows for acetylation (Trifusal precursor synthesis) and benzoylation, supported by mechanistic insights and troubleshooting frameworks for high-yield scale-up.

Introduction & Mechanistic Insight

The acylation of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate presents a unique challenge compared to non-fluorinated salicylates. Two competing electronic factors dictate the reactivity profile:

  • Electronic Deactivation (Nucleophilicity): The strong electron-withdrawing nature of the -CF

    
     group at the para position (relative to the phenol) pulls electron density away from the hydroxyl oxygen. This renders the phenol less nucleophilic than methyl salicylate, often requiring nucleophilic catalysts (e.g., DMAP) to drive the reaction to completion.
    
  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic proton and the carbonyl oxygen of the methyl ester. This "locked" conformation must be disrupted by a base to facilitate acylation.

Strategic Implication: While the -CF


 group lowers the pKa (making deprotonation easier), it destabilizes the transition state for nucleophilic attack. Standard protocols must be modified with stronger acylating agents or hyper-nucleophilic catalysts to achieve quantitative conversion.

Experimental Protocols

Protocol A: Synthesis of Methyl Trifusal (Acetylation)

Target Application: Synthesis of the methyl ester prodrug of Trifusal.

Reagents:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)

  • Acetic Anhydride (Ac

    
    O) (1.5 equiv)
    
  • Triethylamine (TEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (5 mol%)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (10 mmol, 2.20 g) and anhydrous DCM (20 mL).

  • Base Addition: Add TEA (20 mmol, 2.8 mL) followed by catalytic DMAP (0.5 mmol, 61 mg). Stir at 0°C for 10 minutes. Note: The solution may turn slight yellow due to phenoxide formation.

  • Acylation: Dropwise add Acetic Anhydride (15 mmol, 1.42 mL) over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material spot (Rf ~0.6) should disappear, replaced by the acetate product (Rf ~0.5).

  • Quench & Workup: Quench with 1M HCl (10 mL) to neutralize excess base and hydrolyze unreacted anhydride. Separate the organic layer and wash with sat. NaHCO

    
     (2 x 15 mL) followed by brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from cold Hexane/Isopropanol if necessary.

Expected Yield: 92–96% Data Validation:


H NMR (CDCl

) should show the disappearance of the phenolic -OH signal (~10.5 ppm) and the appearance of a singlet acetate methyl peak at ~2.3 ppm.
Protocol B: Synthesis of Lipophilic Analogs (Benzoylation)

Target Application: Creating lipophilic libraries for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)

  • Benzoyl Chloride (1.2 equiv)

  • Pyridine (3.0 equiv)

  • Solvent: Toluene (for higher temperature stability)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (5 mmol) in Toluene (15 mL).

  • Catalyst/Base: Add Pyridine (15 mmol, 1.2 mL). Pyridine acts as both solvent modifier and base/nucleophilic catalyst.

  • Addition: Cool to 0°C. Add Benzoyl Chloride (6 mmol, 0.7 mL) slowly to avoid exotherm.

  • Heating: Unlike acetylation, the steric bulk of the benzoyl group combined with the deactivated phenol requires thermal energy. Heat the reaction to 60°C for 6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash rigorously with 1M HCl (3x) to remove all pyridine (essential for clean NMR). Wash with brine, dry, and concentrate.

  • Purification: Flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes).
    

Expected Yield: 85–90%

Data Summary & Decision Matrix

ParameterProtocol A (Acetylation)Protocol B (Benzoylation)
Acylating Agent Acetic AnhydrideBenzoyl Chloride
Base/Catalyst TEA / DMAP (5%)Pyridine (Excess)
Temperature 0°C

25°C
60°C
Reaction Time 2–4 Hours6–8 Hours
Critical Factor DMAP required to overcome low nucleophilicity.Heat required to overcome steric hindrance.
Primary Product Methyl Trifusal (Prodrug)Lipophilic SAR Analog

Visualizing the Workflow

The following diagram illustrates the reaction pathways, highlighting the conversion to the Trifusal pharmacophore and the critical hydrolysis step often performed subsequently.

G Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate (Start Material) Conditions_A Protocol A: Ac2O, TEA, DMAP (Acetylation) Start->Conditions_A Primary Route Conditions_B Protocol B: PhCOCl, Pyridine, 60°C (Benzoylation) Start->Conditions_B SAR Route Prod_A Methyl 2-acetoxy-4- (trifluoromethyl)benzoate (Methyl Trifusal) Conditions_A->Prod_A 92-96% Yield Prod_B Methyl 2-(benzoyloxy)-4- (trifluoromethyl)benzoate (Lipophilic Analog) Conditions_B->Prod_B 85-90% Yield Hydrolysis Hydrolysis (LiOH, THF/H2O) Prod_A->Hydrolysis Deprotection Final_Drug Trifusal (Active Drug) Hydrolysis->Final_Drug Drug Synthesis

Figure 1: Synthetic pathways for the acylation of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, leading to the antithrombotic agent Trifusal.

References

  • Trifusal Pharmacology & Structure: McNeely, W., & Goa, K. L. (1998). Trifusal. Drugs, 55(6), 823-833. Link

  • Salicylate Acylation Mechanisms: The Journal of Organic Chemistry. "Hydroxyl-directed C–C bond activation of benzophenones for the O-acylation of phenols." Link

  • Fluorine Effects in MedChem: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Trifusal Synthesis Patent: "Method for preparing Trifusal." CN101773508B.[2] Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development scientists focusing on the functionalization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate . This scaffold is a high-value building block in medicinal chemistry due to the presence of the trifluoromethyl group (metabolic stability, lipophilicity) and the salicylate motif (privileged pharmacophore).

Executive Summary & Chemical Logic

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate presents a unique challenge and opportunity in cross-coupling. The molecule features a "push-pull" electronic system:

  • Electron-Withdrawing Groups (EWG): The trifluoromethyl group (-CF

    
    ) at C4 and the methyl ester (-COOMe) at C1 render the aromatic ring highly electron-deficient.
    
  • Orthogonal Reactivity: The C2-hydroxyl group is the primary handle for activation. However, the adjacent ester can facilitate chelation-assisted hydrolysis , making the choice of activation group and base critical.

Strategic Directive: Direct palladium-catalyzed coupling of the free phenol is kinetically difficult. The standard industry protocol requires a two-stage sequence:

  • Activation: Conversion of the C2-phenol to a sulfonate (Triflate or Nonaflate).

  • Coupling: Pd-catalyzed functionalization (Suzuki-Miyaura, Buchwald-Hartwig).

Electronic Impact on Catalysis
  • Oxidative Addition: The electron-deficient nature of the ring makes the C2-sulfonate bond highly reactive toward Pd(0). Oxidative addition is fast.

  • Transmetalation/Reductive Elimination: The rate-limiting step is often transmetalation. The electron-poor Pd(II) intermediate is prone to hydrolysis or homocoupling if the nucleophile is sluggish.

  • Ligand Selection: Electron-rich phosphines (e.g., SPhos, XPhos, PCy

    
    ) are required to stabilize the oxidative addition complex and prevent catalyst decomposition.
    

Workflow Visualization

The following diagram illustrates the critical activation step and subsequent divergent coupling pathways.

G Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate Activation Activation Step (Tf2O / Pyridine) Start->Activation  Electrophilic  Sulfonylation Intermediate Ar-OTf Intermediate (Highly Reactive) Activation->Intermediate  Yields >90% Suzuki Suzuki-Miyaura (Biaryl Synthesis) Intermediate->Suzuki  Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Intermediate->Buchwald  Pd(0) / HNR2 Sonogashira Sonogashira (Alkynylation) Intermediate->Sonogashira  Pd(0) / Cu(I) / Alkyne

Figure 1: Divergent synthesis workflow starting from the parent salicylate scaffold.

Phase 1: Substrate Activation (Mandatory)

Before any cross-coupling can occur, the phenol must be converted into a triflate. The electron-deficient ring stabilizes the phenoxide anion, making the reaction with triflic anhydride rapid.

Protocol A: Synthesis of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)-4-(trifluoromethyl)benzoate

Rationale: The ester group is sensitive to hydrolysis. We use an anhydrous organic base (Pyridine or TEA) in DCM at low temperature to prevent saponification of the methyl ester.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf

    
    O) (1.2 equiv)
    
  • Pyridine (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (10 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add Pyridine (25 mmol) and cool the mixture to 0°C (ice bath).

  • Activation: Add Tf

    
    O (12 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (the triflate is less polar than the phenol).

  • Workup: Quench with cold water. Wash the organic layer with 0.5 M HCl (to remove pyridine), then saturated NaHCO

    
    , and Brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc). The product is typically a colorless oil or low-melting solid.[1]
    

Critical Checkpoint: Ensure the product is stored under inert atmosphere at 4°C. Electron-deficient triflates can hydrolyze on silica if left too long.

Phase 2: Cross-Coupling Protocols

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Mechanism: The electron-poor triflate undergoes fast oxidative addition.[2] The challenge is the stability of the ester base. We utilize anhydrous conditions (KF or K


PO

in Toluene) rather than aqueous carbonate to protect the ester.
ParameterCondition
Catalyst Pd(OAc)

(5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl

·DCM
Base K

PO

(Anhydrous, 2.0 equiv)
Solvent Toluene or 1,4-Dioxane (Dry)
Temperature 80°C - 100°C

Experimental Steps:

  • Charge a reaction vial with the Ar-OTf intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K

    
    PO
    
    
    
    (2.0 equiv), and Pd catalyst .
  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous Toluene (0.2 M concentration).

  • Heat to 80°C for 4–12 hours.

  • Filtration: Filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Concentrate and purify via silica gel chromatography.

Why XPhos? XPhos is a bulky, electron-rich biaryl phosphine. It facilitates the oxidative addition of the bulky salicylate triflate and promotes reductive elimination of the biaryl product.

Protocol C: Buchwald-Hartwig Amination

Challenge: The ester group can react with amines (amidation) if the catalyst is inactive. High catalyst activity is required to favor C-N coupling over nucleophilic attack at the carbonyl.

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BINAP or BrettPhos (4 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) - Avoid NaOtBu as it causes transesterification.
  • Solvent: Toluene (100°C)

Procedure:

  • Combine Ar-OTf, Amine (1.2 equiv), Base, and Catalyst/Ligand in a sealed tube.

  • Purge with Argon. Add Toluene.

  • Heat at 100°C.

  • Note: If using primary amines, watch for cyclization (lactam formation) between the new amine and the adjacent ester (forming a quinazolinone derivative). This is often a desired "one-pot" synthesis for heterocycles.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Hydrolysis of Ester Base is too strong or wet solvent used.Switch from aqueous bases (Na

CO

) to anhydrous K

PO

or KF. Use dry solvents.[3]
Hydrolysis of Triflate Silica gel acidity or moisture.Add 1% Et

N to the eluent during purification. Store Ar-OTf in freezer.
Homocoupling (Ar-Ar) Oxygen present in reaction.Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging).
Low Conversion Catalyst poisoning or poor ligand match.Switch to Pd-118 (dtbpf) or SPhos-Pd-G2 precatalysts. These are robust for electron-poor electrophiles.

Mechanistic Insight (DOT Visualization)

The following diagram details the catalytic cycle with specific emphasis on the electronic influence of the -CF


 group.

Cycle cluster_effect Electronic Effect of -CF3 Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to -CF3/-OTf) Pd0->OxAdd + Ar-OTf TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the acceleration of oxidative addition by the electron-withdrawing trifluoromethyl group.

References

  • Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling

    • Title: Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates.[4]

    • Source: J. Chem. Soc., Perkin Trans. 1, 1996.
    • URL:[Link][5]

  • Activation of Salicylates

    • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Carbamates and Carbon
    • Source: N
    • URL:[Link]

  • Triflate Coupling Reviews

    • Title: Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Trifl
    • Source: ResearchG
    • URL:[Link]

  • Substrate Data

    • Title: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Properties.[1][6][7]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Synthesis of novel pharmaceuticals using Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Methyl 2-hydroxy-4-(trifluoromethyl)benzoate as a Privileged Scaffold

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven method to enhance metabolic stability and membrane permeability.[1] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 115932-61-7) represents a "privileged structure"—a scaffold capable of serving as a precursor to multiple bioactive classes.

This guide details the operational protocols for utilizing this intermediate in the synthesis of Triflusal (a commercial antiplatelet agent) and novel 7-(trifluoromethyl)chromen-4-ones (bioactive flavonoid analogs). By exploiting the orthogonal reactivity of the phenolic hydroxyl and the methyl ester, researchers can access diverse chemical space efficiently.

Chemical Profile & The "Fluorine Effect"[2]

The 4-trifluoromethyl group acts as a bioisostere for the methyl group but with profoundly different electronic properties. It prevents metabolic oxidation at the para-position (blocking P450 hydroxylation) and increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration.

PropertySpecification
IUPAC Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol
Key Functional Groups Methyl Ester (Electrophile), Phenol (Nucleophile), -CF₃ (Lipophilic/EWG)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water
Stability Stable under ambient conditions; sensitive to strong bases (hydrolysis)
Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of this scaffold. We focus on two primary pathways: Path A (Hydrolysis/Acetylation for Salicylates) and Path B (Claisen Condensation for Chromones).

SynthesisPathways Start Methyl 2-hydroxy-4- (trifluoromethyl)benzoate InterA Intermediate: 2-Hydroxy-4-(trifluoromethyl) benzoic acid (HTB) Start->InterA Hydrolysis (NaOH/MeOH) InterB Intermediate: Diketo-ester Complex Start->InterB Claisen Condensation (Acetone/NaH) ProductA Target A: Triflusal (Antiplatelet Agent) InterA->ProductA Acetylation (Ac2O) ProductB Target B: 2-Methyl-7- (trifluoromethyl)chromen-4-one InterB->ProductB Acid Cyclization (H2SO4/AcOH)

Figure 1: Divergent synthesis strategy showing the conversion of the starting ester into commercial drugs (Triflusal) and heterocyclic scaffolds (Chromones).

Protocol A: Synthesis of Triflusal (API Grade)

Objective: Conversion of the methyl ester to 2-acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal). Mechanism: Saponification followed by O-acetylation.

Reagents Required[2][3][4][5][6]
  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq)[7]

  • Sodium Hydroxide (2M aq. solution)

  • Methanol (HPLC Grade)

  • Acetic Anhydride (1.5 eq)

  • Phosphoric Acid (catalytic)

Step-by-Step Methodology
  • Saponification:

    • Dissolve 10.0 g of the starting ester in 50 mL of Methanol.

    • Slowly add 25 mL of 2M NaOH at 0°C.

    • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the ester spot disappears.

    • Acidify with 1M HCl to pH 2. The free acid (HTB) will precipitate.

    • Filter, wash with cold water, and dry under vacuum at 45°C.

  • Acetylation:

    • Suspend the dried HTB (Intermediate) in 30 mL of anhydrous toluene.

    • Add Acetic Anhydride (1.5 eq) and 2 drops of Phosphoric Acid.

    • Heat to 80°C for 2 hours.

    • Cool to RT. The product may crystallize directly; if not, concentrate the solvent to 50% volume and add hexane.

  • Purification:

    • Recrystallize from Toluene/Hexane.

    • Yield Expectation: >85%.

Protocol B: Synthesis of 7-(Trifluoromethyl)chromen-4-ones

Objective: Scaffold hopping to create a flavonoid-like core for kinase inhibition studies. Mechanism: Claisen condensation with a ketone enolate followed by acid-catalyzed cyclodehydration.

Reagents Required[2][3][4][5][6]
  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq)[7]

  • Acetone (Dry, 3.0 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.2 eq)

  • THF (Anhydrous)

  • Glacial Acetic Acid / H₂SO₄

Step-by-Step Methodology
  • Enolate Formation & Condensation:

    • Safety Note: NaH reacts violently with moisture. Use a flame-dried flask under Argon.

    • Suspend NaH (2.2 eq) in anhydrous THF (40 mL).

    • Add Acetone (3.0 eq) dropwise at 0°C. Stir for 30 mins to generate the enolate.

    • Dissolve the starting benzoate (5.0 g) in THF (10 mL) and add dropwise to the enolate mixture.

    • Reflux for 6 hours. The solution will turn deep yellow/orange (formation of the diketone intermediate).

  • Cyclization:

    • Cool the reaction mixture to 0°C and quench carefully with dilute HCl.

    • Extract with EtOAc (3x) and evaporate the solvent.

    • Redissolve the crude residue in Glacial Acetic Acid (20 mL) containing 0.5 mL conc. H₂SO₄.[7][6]

    • Heat at 95°C for 2 hours. This promotes the phenol attack on the ketone carbonyl and dehydration.

  • Isolation:

    • Pour the hot mixture into crushed ice (200 g).

    • The chromone will precipitate as a white/off-white solid.

    • Filter and wash with NaHCO₃ solution (to remove acid traces).

Quality Control & Validation

To ensure the integrity of the synthesized compounds, the following analytical parameters must be met.

HPLC Parameters (Generic Method)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Phenol/Ester).

NMR Diagnostic Signals (400 MHz, CDCl₃)
CompoundKey ¹H NMR SignalKey ¹⁹F NMR Signal
Starting Ester δ 3.95 (s, 3H, -OCH₃), δ 10.8 (s, 1H, -OH)δ -63.5 (s, 3F)
Triflusal (Product A) δ 2.35 (s, 3H, -OAc), No -OCH₃ signal δ -63.2 (s, 3F)
Chromone (Product B) δ 6.20 (s, 1H, C3-H alkene), δ 2.40 (s, 3H, -CH₃)δ -63.8 (s, 3F)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Path A Incomplete hydrolysis (saponification).Increase reaction time or temperature (up to 50°C). Ensure pH < 2 during workup.
No Cyclization in Path B Moisture in THF during condensation.Ensure THF is distilled over Na/Benzophenone. Use fresh NaH.
Impurity in Path B O-alkylation instead of C-acylation.Keep temperature low (0°C) during initial enolate addition. Add ester slowly.
References
  • PubChem. (n.d.).[7] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Ramis, J., et al. (1991).[8] Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects.[9][10] European Journal of Drug Metabolism and Pharmacokinetics. (Context: Bioactivity of the hydrolyzed acid).

  • Khan, K. M., et al. (2003). Synthesis and Biological Screening of 7-hydroxy-4-methyl-2H-chromen-2-one Derivatives. Natural Product Research.[5] Retrieved from [Link] (Context: General protocol for chromone synthesis from salicylates).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-MHTB-001

Subject: Optimization of Recrystallization Protocol for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

This guide addresses the purification of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate , a critical intermediate in the synthesis of fluorinated pharmaceuticals.

The Challenge: This molecule presents a unique purification challenge due to two competing structural features:

  • The Salicylate Motif (2-hydroxy ester): Forms a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This "pseudo-ring" reduces the molecule's ability to hydrogen bond with solvents, significantly lowering its melting point and increasing its solubility in non-polar solvents compared to its isomers.

  • The Trifluoromethyl Group (-CF₃): Adds significant lipophilicity and electron-withdrawing character, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization during cooling.

Target Specifications:

  • Appearance: White to off-white crystalline solid (or needles).

  • Melting Point (Approximate): 40–50 °C (Note: High purity is required to solidify; impure fractions often remain oils).

  • Purity Goal: >98% (HPLC area).

Module 1: Solvent System Selection

We do not recommend a "one-size-fits-all" approach. Select your solvent system based on the nature of your crude material.[1]

Option A: The "Standard" Binary System (Recommended)

Solvents: Heptane (Anti-solvent) / Ethyl Acetate (Solvent)

  • Why: This system offers the best control against hydrolysis. The non-polar nature of Heptane complements the lipophilic CF₃ group, allowing for gradual precipitation.

  • Ratio: Start with 5:1 (Heptane:EtOAc) and adjust.

Option B: The "Polar" System (For highly colored crude)

Solvents: Ethanol / Water

  • Why: Excellent for removing polar, colored oxidation byproducts (quinones).

  • Risk: Prolonged heating can cause hydrolysis of the ester back to the carboxylic acid. Do not exceed 60°C.

Solvent Selection Logic Tree

SolventLogic Start Analyze Crude Material State Physical State? Start->State Solid Solid / Waxy Solid State->Solid Oil Dark Oil / Sticky State->Oil Impurity Major Impurity Type? Solid->Impurity PreTreat Pre-treatment: Dissolve in DCM -> Silica Plug -> Evaporate Oil->PreTreat NonPolar Isomers / Unreacted SM Impurity->NonPolar Polar Salts / Oxidation Color Impurity->Polar SolventA System A: Heptane / EtOAc NonPolar->SolventA SolventB System B: Ethanol / Water Polar->SolventB PreTreat->Impurity

Figure 1: Decision matrix for selecting the optimal purification route based on crude material state.

Module 2: Step-by-Step Optimization Protocol

Safety Warning: Trifluoromethyl phenols can be skin irritants. Work in a fume hood.

Phase 1: Dissolution & Clarification
  • Place 10 g of crude solid in a 100 mL Erlenmeyer flask.

  • Add Ethyl Acetate (EtOAc) dropwise while heating to 50°C (Do not boil aggressively).

  • Add just enough EtOAc to dissolve the solid (approx. 1.5–2.0 mL per gram).

  • Critical Step: If the solution is pink/brown, add 5% w/w Activated Charcoal. Stir for 10 mins, then filter hot through Celite.

Phase 2: Nucleation (The Critical Phase)
  • Maintain the clear solution at 45–50°C.

  • Slowly add Heptane dropwise until a persistent turbidity (cloudiness) is observed.

  • Add 2–3 drops of EtOAc to clear the solution again.

  • Seeding: Remove the flask from heat. Add a tiny crystal of pure product (seed) to the warm solution.

    • Note: If you lack seed crystals, scratch the inner glass wall with a glass rod to induce nucleation.

Phase 3: Controlled Cooling
  • Allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Rapid cooling causes oiling out.

  • Once at RT, transfer to a fridge (4°C) for 4 hours.

  • Finally, place in a freezer (-20°C) if yield is low, but watch for impurity precipitation.

Phase 4: Isolation
  • Filter the white needles using vacuum filtration (Buchner funnel).

  • Wash the cake with cold Heptane (pre-chilled to 0°C).

  • Dry in a vacuum oven at 30°C (Do not melt the product!).

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users handling fluorinated salicylates.

Issue 1: "The product is oiling out (forming a liquid blob) instead of crystallizing."

Diagnosis: This is the most common issue with trifluoromethyl esters. The "oil" is a supercooled liquid phase. This happens because the melting point is low and the CF₃ group disrupts crystal lattice formation.

Corrective Actions:

  • The Re-Heat Method: Re-heat the mixture until the oil dissolves. Add 10% more solvent (EtOAc).

  • The Seeding Fix: You must seed the solution at a temperature above the oiling point but below the saturation point.

  • The Agitation Factor: Stir vigorously during the cooling phase. High shear can force the oil droplets to solidify.

Issue 2: "My crystals are yellow/pink."

Diagnosis: Phenolic oxidation.[2] The "2-hydroxy" group is susceptible to oxidation, forming quinoid impurities which are highly colored even at ppm levels.

Corrective Actions:

  • Charcoal Treatment: As described in Phase 1, use activated carbon.

  • Acid Wash: Before recrystallization, dissolve crude in EtOAc and wash with 1M HCl. This removes oxidized basic impurities and ensures the phenol is protonated.

Issue 3: "Low Recovery Yield (<50%)."

Diagnosis: The product is too soluble in the mother liquor, likely due to the "Salicylate Effect" (Intramolecular H-bonding makes it very soluble in organic solvents).

Corrective Actions:

  • Push the Anti-solvent: Increase the Heptane:EtOAc ratio to 10:1 in the final cold stage.

  • Second Crop: Evaporate the mother liquor to 20% volume and repeat the process. (Note: The second crop will be less pure).

Module 4: Analytical Validation

Do not rely solely on melting point, as this compound has a broad melting range when slightly impure.

TestAcceptance CriteriaNotes
HPLC (UV @ 254nm) > 98.0% AreaUse a C18 column. Mobile Phase: ACN/Water + 0.1% Formic Acid.
1H NMR (CDCl₃) No extra peaksCheck for EtOAc (singlet ~2.0 ppm) or Heptane residues.
19F NMR Single peak ~ -63 ppmEssential to verify the CF₃ group integrity and absence of isomers.
Appearance White needlesIf amorphous powder, residual solvent is likely trapped.
Recrystallization Workflow Diagram

Workflow cluster_recycle Mother Liquor Recovery Crude Crude Solid (10g) Dissolve Dissolve (EtOAc, 50°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Heptane (To Cloud Point) Filter->CloudPoint Seed Seed & Cool (Slowly to RT) CloudPoint->Seed Isolate Filter & Wash (Cold Heptane) Seed->Isolate Dry Vac Dry (30°C) Isolate->Dry Recycle Evaporate & Repeat Isolate->Recycle Low Yield?

Figure 2: Standard operating procedure for the recrystallization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General principles of salicylate purification and mixed-solvent recrystallization).

  • PubChem Compound Summary. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CID 349235).[3] National Center for Biotechnology Information. Accessed Jan 2026.

  • Swarts, F.Sur la nitration du salicylate de méthyle trifluorométhylé. Bulletin de la Classe des Sciences, Académie Royale de Belgique, 1920.
  • Sigma-Aldrich. Crystallization and Precipitation - Technical Guide. Merck KGaA. (General troubleshooting for oiling out in fluorinated esters).

Sources

Optimizing reaction conditions for the synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 35486-11-8 Formula: C₉H₇F₃O₃ Molecular Weight: 220.15 g/mol [1]

Executive Summary & Reaction Strategy

User Context: You are likely synthesizing this compound as an intermediate for agrochemical or pharmaceutical scaffolds. The presence of the ortho-hydroxyl group (position 2) and the para-trifluoromethyl group (position 4) creates a unique electronic environment.

  • The Challenge: The electron-withdrawing

    
     group deactivates the ring but increases the acidity of the carboxylic acid. Simultaneously, the ortho-hydroxyl group forms an intramolecular hydrogen bond (Resonance Assisted Hydrogen Bond - RAHB) with the carbonyl oxygen. This stabilizes the starting material, potentially creating a kinetic barrier to esterification compared to unsubstituted benzoic acid.
    
  • The Solution: While standard Fischer esterification works, optimizing yield requires driving the equilibrium aggressively. We recommend Method A (Thionyl Chloride Mediated) for high conversion and Method B (Sulfuric Acid Catalyzed) for scale-up where reagent cost/corrosion is a concern.[1]

Optimized Experimental Protocols

Method A: Thionyl Chloride ( ) Mediated (Recommended for High Yield)

Best for: Small to mid-scale (1g – 100g), stubborn substrates, and driving reaction to completion.

The Logic:


 reacts with methanol to generate anhydrous HCl in situ and consumes water produced during esterification (forming 

and

), effectively rendering the reaction irreversible.

Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Solvation: Dissolve 2-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous Methanol (10–15 volumes).

  • Activation (Exothermic): Cool the solution to 0°C (Ice bath).

  • Addition: Dropwise add Thionyl Chloride (

    
    , 1.2 – 1.5 equiv). Caution: Significant gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove ice bath. Heat to Reflux (65°C) for 4–6 hours.

  • Monitoring: Check TLC (Solvent: 20% EtOAc/Hexane). The ester is less polar (higher

    
    ) than the acid.[1]
    
  • Workup: Evaporate solvent/excess

    
     under reduced pressure. Redissolve residue in EtOAc. Wash with sat.[1][2] 
    
    
    
    (removes unreacted acid) and Brine.[1] Dry over
    
    
    .[1]
Method B: Sulfuric Acid ( ) Catalyzed (Standard Fischer)

Best for: Large scale (>100g), cost-sensitive operations.

The Logic: Uses a cheaper catalyst but relies on mass action (excess MeOH) to push the equilibrium.[1]

Protocol:

  • Setup: Round-bottom flask with reflux condenser.

  • Mixture: Suspend Starting Material (1.0 equiv) in Methanol (20 volumes).

  • Catalyst: Add conc.

    
      (0.1 – 0.5 equiv) slowly.[1]
    
  • Reflux: Boil at 65°C for 12–18 hours. Note: Longer time required due to RAHB stabilization.

  • Workup: Pour into ice water. Extract with EtOAc or DCM.[1] Perform critical Bicarbonate Wash to remove unreacted starting material.[1]

Reaction Pathway & Troubleshooting Logic

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting low yields.

ReactionLogic SM Start: 2-OH-4-CF3-Benzoic Acid Activation Activation (Protonation or Acid Chloride) SM->Activation H2SO4 or SOCl2 Impurity Impurity: Phenolic Oxidation SM->Impurity Air/Heat (Prolonged) Intermediate Tetrahedral Intermediate Activation->Intermediate + MeOH Product Product: Methyl Ester Intermediate->Product - H2O (or SO2/HCl) Water Water Accumulation (Stalls Equilibrium) Intermediate->Water Reversible (Method B) Water->SM Hydrolysis

Figure 1: Reaction pathway highlighting the reversibility trap (red dashed lines) in standard Fischer esterification vs. the irreversible drive provided by Thionyl Chloride.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 70-80% conversion."

Diagnosis: Equilibrium limitation (Water accumulation).[1]

  • Why it happens: In Method B (

    
    ), water produced by the reaction accumulates, pushing the equilibrium back toward the starting acid.
    
  • Corrective Action:

    • Switch to Method A:

      
       chemically consumes water.[1]
      
    • Azeotropic Distillation: If using Method B, add a co-solvent like Toluene or Benzene and use a Dean-Stark trap to physically remove water, though this is harder with Methanol (low BP).[1]

    • Sieving: Add activated 3Å Molecular Sieves to the reaction flask (Method B only) to scavenge water.

Issue 2: "The product contains a persistent acidic impurity."[2]

Diagnosis: Incomplete removal of Starting Material (SM).[1]

  • Why it happens: The starting acid and the product share similar solubility profiles in organic solvents.[1]

  • Corrective Action:

    • The "Bicarb" Wash: The ester is neutral, but the starting material is acidic (

      
       due to 
      
      
      
      ).
    • Protocol: Dissolve the crude solid in Ethyl Acetate. Wash twice with saturated aqueous Sodium Bicarbonate (

      
      ).[1][2] The acid will deprotonate, become water-soluble, and partition into the aqueous layer. The ester remains in the organic layer.[1]
      
Issue 3: "The reaction mixture turned dark brown/black."

Diagnosis: Phenolic Oxidation.[1]

  • Why it happens: The free phenol at position 2 is susceptible to oxidation if the reaction is run too hot or exposed to air for too long, especially in the presence of strong mineral acids (

    
    ).
    
  • Corrective Action:

    • Inert Atmosphere: Always run the reaction under Nitrogen or Argon.[1]

    • Temp Control: Do not exceed 65°C (Methanol reflux).

    • Purification: If dark, treat the organic phase with Activated Charcoal (Carbon) during workup, filter through Celite, then recrystallize.

Comparative Data: Catalyst Efficiency

ParameterSulfuric Acid (

)
Thionyl Chloride (

)
DCC/DMAP (Steglich)
Conversion Moderate (Equilibrium limited)High (Irreversible) High
Reaction Time 12–18 Hours4–6 Hours 12–24 Hours
Moisture Sensitivity LowHigh (Violent reaction) High
Purification Easy (Bicarb wash)Very Easy (Volatile byproducts) Difficult (Urea byproduct removal)
Cost LowModerateHigh
Safety CorrosiveCorrosive + Toxic GasSensitizer

Frequently Asked Questions (FAQ)

Q: Can I use Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) instead? A: Not Recommended. While these are potent methylating agents, they are non-selective.[1] They will likely methylate the ortho-hydroxyl group (phenol) as well as the carboxylic acid, yielding the methoxy-ester (Methyl 2-methoxy-4-(trifluoromethyl)benzoate).[1] If you require the free phenol, avoid alkyl halides.[1]

Q: How do I purify the final product if recrystallization fails? A: This compound typically crystallizes from Hexane/Ethyl Acetate or Methanol/Water .[1] If it oils out:

  • Dissolve in minimum hot Methanol.

  • Add water dropwise until turbidity appears.[1]

  • Cool slowly to 4°C.

  • Seed the solution with a tiny crystal of the product if available.[1]

Q: Is the


 group stable under these acidic conditions? 
A:  Yes. The trifluoromethyl group attached to an aromatic ring is extremely robust and will not hydrolyze under standard refluxing acidic conditions (

or HCl).[1]

References

  • PubChem. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Common Organic Chemistry. Esterification: Acid to Ester (Fischer & Thionyl Chloride Methods).[1] Available at: [Link][1]

  • PrepChem. Synthesis of Methyl 4-hydroxybenzoate (Analogous Procedure). Available at: [Link][1]

Sources

Technical Support Center: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurities & Process Optimization

Executive Summary & Chemical Context

Target Molecule: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate CAS Registry Number: 345-28-8 Key Application: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), specifically Triflusal analogs, and agrochemical synthesis.

This guide addresses the specific challenges in esterifying 2-hydroxy-4-(trifluoromethyl)benzoic acid . Unlike simple benzoic acids, the presence of the ortho-hydroxy group (salicylate motif) and the electron-withdrawing para-trifluoromethyl group creates a unique electronic environment. This leads to specific impurity profiles, primarily driven by the "Internal Hydrogen Bond" effect which stabilizes the starting material and reduces the nucleophilicity of the carbonyl carbon.

Reaction Pathways & Impurity Landscape

Before troubleshooting, you must visualize the competitive landscape of your reaction flask. The following diagram details the main reaction and the three most common parasitic pathways.

ReactionPathways cluster_0 Critical Control Points SM Starting Material 2-hydroxy-4-(trifluoromethyl)benzoic acid Target TARGET PRODUCT Methyl 2-hydroxy-4-(trifluoromethyl)benzoate SM->Target MeOH, H+ (Catalysis) -H2O ImpurityB IMPURITY B Methyl 2-methoxy-4-(trifluoromethyl)benzoate (O-Alkylation Byproduct) SM->ImpurityB MeI/Base or Diazomethane (Side Rxn) ImpurityC IMPURITY C 3-(Trifluoromethyl)phenol (Decarboxylation) SM->ImpurityC High Temp (>110°C) Prolonged Reflux Target->SM Hydrolysis (+H2O) ImpurityA IMPURITY A Unreacted Acid (Equilibrium Limitation)

Figure 1: Reaction network showing the target esterification and competitive degradation pathways.

Technical Support: Troubleshooting Q&A

Category 1: Reaction Incompleteness (High Residual Acid)

User Question: "I am using standard Fischer esterification (MeOH + H2SO4) under reflux for 24 hours, but HPLC still shows ~15% unreacted starting material. Why won't it push to completion?"

Scientist Diagnosis: You are fighting two forces: Equilibrium and Intramolecular Hydrogen Bonding .

  • The Salicylate Effect: The phenolic proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This "locks" the carbonyl, making it less electrophilic and harder for the methanol nucleophile to attack.

  • Water Poisoning: Fischer esterification is reversible. As water is generated, the reaction stalls.

Protocol Fix (The Thionyl Chloride Method): Switch from H2SO4 to Thionyl Chloride (SOCl2). This converts the acid to the highly reactive acid chloride in situ, which then reacts with methanol. This pathway is irreversible.

  • Step 1: Dissolve 1.0 eq of Starting Acid in dry Methanol (0.5 M concentration).

  • Step 2: Cool to 0°C.

  • Step 3: Dropwise add 1.2 eq - 1.5 eq of Thionyl Chloride (SOCl2). Exothermic!

  • Step 4: Reflux for 3-5 hours.

  • Result: This usually drives conversion to >99% because the byproduct is HCl gas and SO2, which leave the system, preventing the reverse reaction.

Category 2: The "Unknown" Impurity (O-Alkylation)

User Question: "I tried to improve the yield by using Methyl Iodide (MeI) and Potassium Carbonate (K2CO3) in DMF. Now I have a new impurity peak (RRT ~1.2) that accounts for 20% of the mixture."

Scientist Diagnosis: You have inadvertently synthesized Impurity B (Methyl 2-methoxy-4-(trifluoromethyl)benzoate) .

  • Mechanism: Under basic conditions (K2CO3), the phenolic hydroxyl group (pKa ~8-10) is deprotonated to form a phenoxide anion. This anion is a better nucleophile than the carboxylate and attacks the Methyl Iodide.

  • Rule of Thumb: Never use alkyl halides (MeI, Dimethyl Sulfate) with base if you want to preserve the free phenolic -OH.

Remediation: This impurity is chemically distinct (ether vs. phenol).

  • Purification: The "Dimethoxy" impurity lacks the acidic proton. It can be separated by column chromatography (it is less polar than the target) or by washing the organic layer with dilute NaOH (carefully, to avoid hydrolyzing the ester). The target phenol will partially ionize, but the ether will not. Note: Crystallization is preferred.

Category 3: Thermal Degradation (Decarboxylation)

User Question: "I scaled up the reaction and refluxed for 48 hours to ensure completion. My yield dropped, and I see a non-polar impurity."

Scientist Diagnosis: You likely caused Decarboxylation (Impurity C) .

  • Mechanism: Electron-withdrawing groups (like -CF3) on the ring, combined with the ortho-hydroxyl group, destabilize the carboxyl bond under high thermal stress. The molecule loses CO2 to become 3-(trifluoromethyl)phenol.

  • Prevention: Monitor reaction progress via HPLC/TLC every 2 hours. Do not exceed 80°C (Methanol reflux is safe, but higher boiling solvents like Toluene/Acid catalysis can trigger this).

Analytical Reference Data

Use the table below to identify peaks in your chromatogram.

Compound NameStructure DescriptionRelative Retention Time (RRT)*Origin
2-hydroxy-4-(trifluoromethyl)benzoic acid Starting Material0.85 (Elutes first)Incomplete Reaction
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Target Product 1.00 Main Peak
Methyl 2-methoxy-4-(trifluoromethyl)benzoate O-Methylated Impurity1.20 - 1.30Base-catalyzed side reaction
3-(trifluoromethyl)phenol Decarboxylated1.45 (Non-polar)Thermal degradation

(Note: RRT values are estimates based on standard C18 RP-HPLC, Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid).

Decision Tree for Troubleshooting

Follow this logic flow to resolve your synthesis issues.

TroubleshootingTree Start Start: Analyze Crude HPLC CheckSM Is Starting Material > 2%? Start->CheckSM CheckImpurity Are there other major peaks? CheckSM->CheckImpurity No Action1 Switch to SOCl2/MeOH method. Remove water. CheckSM->Action1 Yes Action2 Identify Impurity CheckImpurity->Action2 Yes ImpurityType Is Impurity Non-Polar (RRT > 1.2)? Action2->ImpurityType Sol_Ether Diagnosis: O-Methylation. STOP using Base/MeI. Use Acid Catalysis only. ImpurityType->Sol_Ether Used Base? Sol_Decarb Diagnosis: Decarboxylation. Reduce Reaction Temp. Reduce Time. ImpurityType->Sol_Decarb High Temp?

Figure 2: Logic flow for identifying and correcting synthesis failures.

References

  • Synthesis of Salicylates via Esterification

    • Source: Fisher, E. "The preparation of esters."[1] Organic Syntheses, Coll. Vol. 1, p.233.

    • Relevance: Foundational protocol for acid-catalyzed esterification, highlighting the equilibrium limit
    • URL:

  • Properties of Trifluoromethyl Salicylates (Triflusal Analogs)

    • Source:Journal of Pharmacology and Experimental Therapeutics. "4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid."
    • Relevance: Establishes the chemical stability and biological context of the acid and ester forms.
    • URL:

  • Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Patent Context)

    • Source: US Patent 2894984A.
    • Relevance: Describes the preparation of the starting acid and subsequent derivatives, noting the electron-withdrawing effects of the CF3 group.
    • URL:

  • Analytical Methods (HPLC for Hydroxy Benzoates)

    • Source:European Journal of Pharmaceutical and Medical Research.[2][3] "RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate."

    • Relevance: Provides the baseline chromatographic conditions (C18, MeOH/Water) adapted for the troubleshooting guide.
    • URL:

Sources

Technical Support Center: Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate CAS Registry Number: 345-28-8 Primary Application: Critical intermediate for pharmaceutical APIs (e.g., antitubercular agents, TRPV1 antagonists) and agrochemicals.[1][2][3] Chemical Class: Salicylate derivative (Ortho-hydroxy benzoate).[1][2][3]

This guide addresses the specific challenges in synthesizing this molecule, focusing on the chemoselectivity required to esterify the carboxylic acid without alkylating the phenolic hydroxyl group. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 4-position significantly alters the acidity and reactivity of the ring compared to unsubstituted salicylic acid, necessitating precise protocol adjustments.[1][2]

Core Synthesis Protocol (The "Golden Path")

To achieve high purity (>98%) and avoid common side reactions, the Acid-Catalyzed Fischer Esterification is the recommended standard operating procedure (SOP).[3]

Optimized Protocol
  • Reagents: 2-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq), Methanol (anhydrous, 10-20 eq), Sulfuric Acid (H2SO4, 0.5-1.0 eq) or Thionyl Chloride (SOCl2, 1.2 eq).[1][2][3]

  • Conditions: Reflux (65°C) for 12–24 hours.[3]

  • Workup: Concentrate methanol, neutralize with aqueous NaHCO3, extract with Ethyl Acetate/DCM.

Why this works: Acidic conditions protonate the carboxylic carbonyl, making it susceptible to nucleophilic attack by methanol. The phenolic hydroxyl group is not nucleophilic under acidic conditions, preventing the formation of the ether side product.

Troubleshooting Guide: Common Failure Modes

Issue 1: Formation of "Impurity B" (Methyl 2-methoxy-4-(trifluoromethyl)benzoate)

User Question: "I used Methyl Iodide (MeI) and Potassium Carbonate (K2CO3) to speed up the reaction, but my product has an incorrect NMR spectrum (extra methyl peak). What happened?"

Technical Diagnosis: You have triggered O-Alkylation (Etherification) .[1][2][3]

  • Mechanism: Under basic conditions (K2CO3), the phenolic proton (pKa ~8 due to CF3 electron withdrawal) is deprotonated first, creating a phenoxide anion. This anion is a strong nucleophile and attacks the Methyl Iodide, forming the methoxy ether.

  • Result: You synthesized the anisole derivative, not the phenol ester.

  • Solution: Strictly avoid basic alkylation conditions. If you must use alkyl halides, you require specific protecting groups for the phenol, which adds unnecessary steps. Revert to the acid-catalyzed route.

Issue 2: Low Yield / Incomplete Conversion

User Question: "I am refluxing in methanol with H2SO4, but the reaction stalls at 70% conversion. Adding more acid didn't help."

Technical Diagnosis: You are fighting Chemical Equilibrium .[3]

  • Mechanism: Fischer esterification is reversible (

    
    ).[1][2][3] Water produced as a byproduct hydrolyzes the ester back to the acid.
    
  • Solution:

    • Water Scavenging: Add molecular sieves (3Å) to the reaction vessel or use a Soxhlet extractor with a drying agent if feasible.[3]

    • Thionyl Chloride Method: Switch from H2SO4 to Thionyl Chloride (SOCl2).[3] SOCl2 reacts with methanol to generate anhydrous HCl in situ and consumes water, driving the reaction to completion irreversibly.

      • Caution: SOCl2 generates SO2 and HCl gas; proper ventilation is mandatory.[3]

Issue 3: Thermal Decomposition

User Question: "I tried to speed up the reaction in a sealed tube at 140°C, but the product turned black and pressure spiked."

Technical Diagnosis: Decarboxylation .

  • Mechanism: Ortho-hydroxy benzoic acids (salicylic acids) are prone to thermal decarboxylation.[1][2][3] The electron-withdrawing 4-CF3 group can stabilize the transition state for decarboxylation under extreme heat.[1][2][3]

  • Solution: Maintain reaction temperature at or below the boiling point of methanol (65°C). Do not exceed 100°C.

Impurity Profile & Data Analysis

The following table summarizes the critical impurities users must monitor during HPLC/GC analysis.

Impurity IDNameStructure DescriptionOrigin/Cause
Impurity A 2-hydroxy-4-(trifluoromethyl)benzoic acidStarting MaterialIncomplete reaction; Equilibrium limitation.[1][2][3]
Impurity B Methyl 2-methoxy-4-(trifluoromethyl)benzoateEther-Ester (Dimethylated)Use of Base/Alkyl Halides (Over-methylation).[1][2][3]
Impurity C 2-methoxy-4-(trifluoromethyl)benzoic acidEther AcidHydrolysis of Impurity B; or selective O-methylation of acid.[1][2][3]
Impurity D "Salicyl-Salicylate" DimerIntermolecular EsterHigh concentration; lack of excess methanol.[1][2][3]

Mechanistic Visualization

The diagram below illustrates the divergent reaction pathways based on pH conditions, highlighting the critical decision point between Esterification (Target) and Etherification (Side Reaction).

ReactionPathways cluster_legend Key Mechanism Note SM Starting Material 2-hydroxy-4-(trifluoromethyl)benzoic acid AcidCond Conditions: MeOH + H2SO4/SOCl2 (Acidic pH) SM->AcidCond BaseCond Conditions: MeI + K2CO3/NaOH (Basic pH) SM->BaseCond Target TARGET PRODUCT Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Phenol Intact) AcidCond->Target Selective Esterification Target->SM Hydrolysis (if wet) Water H2O Byproduct ImpurityB IMPURITY B Methyl 2-methoxy-4-(trifluoromethyl)benzoate (Phenol Methylated) BaseCond->ImpurityB O-Alkylation (Major) Note Acidic conditions deactivate the phenol nucleophile. Basic conditions activate the phenol (Phenoxide formation).

Caption: Divergent synthesis pathways showing the selectivity dependence on pH conditions. Acid catalysis yields the target ester, while basic alkylation leads to the undesired ether impurity.

References

  • PubChem. (n.d.).[3] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Ansell, R. J., et al. (2007).[3] On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes: selective esterification of simple 2-hydroxycarboxylic acids. Chemistry - A European Journal.[1][2][3] Retrieved January 28, 2026, from [Link]

  • Reeves, J. T., et al. (2008).[3][4] Decarboxylation of Benzoic Acids.[5] Journal of Organic Chemistry. (Contextual reference on decarboxylation risks). Retrieved January 28, 2026, from [Link]

Sources

Improving the yield of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Ticket Subject: Yield Optimization & Troubleshooting for CAS 345-28-8 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Last Updated: January 28, 2026

Executive Summary: The Molecule & The Challenge

Target: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate CAS: 345-28-8 Precursor: 2-Hydroxy-4-(trifluoromethyl)benzoic acid (CAS 328-90-5)

The Core Problem: Researchers often report yields of 40-60% when using standard Fischer esterification protocols. The primary failure modes are:

  • Electronic Deactivation: The trifluoromethyl (-CF3) group at the 4-position is strongly electron-withdrawing. While this increases the acidity of the carboxylic acid, it also increases the acidity of the ortho-phenol (pKa drop).

  • Workup Losses: The increased acidity of the phenolic proton means standard basic washes (e.g., 10% NaOH or saturated NaHCO₃) can deprotonate the product, pulling it into the aqueous waste stream.

  • Equilibrium Stagnation: The ortho-hydroxy group forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the starting material and reducing the electrophilicity required for nucleophilic attack by methanol.

Module 1: Validated Synthetic Protocols

We recommend Method A for highest purity and Method B for scale-up/safety.

Method A: Thionyl Chloride Mediated Esterification (The "Drive-to-Completion" Route)

Best for: High conversion (>90%), overcoming steric/electronic hindrance.

Mechanism: In situ formation of the acyl chloride (or cyclic sulfinyl intermediate) followed by methanolysis. This generates HCl, which autocatalyzes the reaction and acts as a dehydrating agent.

Protocol:

  • Setup: Flame-dried 2-neck RBF (Round Bottom Flask) with a reflux condenser and a drying tube (CaCl₂).

  • Solvation: Dissolve 1.0 eq of 2-Hydroxy-4-(trifluoromethyl)benzoic acid in anhydrous Methanol (0.5 M concentration).

    • Critical: Methanol must be dry (<0.05% water).

  • Activation: Cool to 0°C (Ice bath). Dropwise add Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq) over 20 minutes.

    • Note: Exothermic. Gas evolution (SO₂, HCl).

  • Reaction: Remove ice bath. Heat to reflux (65°C) for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1). The acid spot (baseline/streaking) should disappear.

  • Workup (The "Safe" Method):

    • Concentrate in vacuo to remove MeOH and excess SOCl₂.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: Water (removes bulk acid).

    • Wash 2: 5% NaHCO₃ (Rapid wash, <1 min contact time). See Troubleshooting below.

    • Wash 3: Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: Modified Fischer Esterification (Soxhlet/Sieve Variant)

Best for: Operations where SOCl₂ is restricted.

Protocol:

  • Dissolve starting acid in Methanol (excess, 10-20 volumes).

  • Add Conc. H₂SO₄ (0.5 eq).

  • Optimization: Use a Soxhlet extractor containing 3Å Molecular Sieves (activated) in the reflux path. As MeOH refluxes, it passes through the sieves, returning dry solvent to the pot.

  • Reflux for 12–18 hours.

Module 2: Data & Troubleshooting Matrix

Comparative Yield Analysis

MethodReagentsTypical YieldPurity ProfilePrimary Risk
Standard Fischer H₂SO₄ / MeOH45–60%ModerateIncomplete conversion (Equilibrium)
Thionyl Chloride SOCl₂ / MeOH88–95% HighProduct loss during basic wash
Alkyl Halide MeI / K₂CO₃ / DMF60–75%LowO-Methylation (Anisole formation)

Troubleshooting Guide (FAQ Format)

Q1: "I see two spots on my TLC close together. Is one an isomer?"

  • Diagnosis: Likely O-Methylation . If you used Methyl Iodide (MeI) or prolonged heating with high acid concentration, you may have methylated the phenol oxygen.

  • Fix: Switch to Method A (SOCl₂). The acidic conditions prevent phenoxide formation, making O-methylation impossible.

Q2: "My crude yield is 30%, but TLC showed full conversion."

  • Diagnosis: Workup pH Error . You likely washed with strong base (NaOH) or soaked too long in NaHCO₃. The CF₃ group makes the phenol acidic (pKa ~7.5). At pH 8-9 (bicarbonate), a significant portion of your product is deprotonated (phenolate) and lost to the water layer.

  • Fix: Use pH 5-6 Phosphate Buffer for the first wash, or stick to Water/Brine only. If you must remove trace acid, use dilute NaHCO₃ and separate layers immediately.

Q3: "The reaction stalls at 80% conversion."

  • Diagnosis: Water accumulation.

  • Fix: Add Trimethyl Orthoformate (TMOF) (1.0 eq) to the reaction mixture. It chemically scavenges water to form methanol and methyl formate, driving the equilibrium to the right.

Module 3: Visualizing the Logic

Figure 1: Reaction Pathway & Impurity Logic

ReactionPathway Start 2-Hydroxy-4-(trifluoromethyl) benzoic acid Target TARGET PRODUCT Methyl 2-hydroxy-4-(trifluoromethyl) benzoate Start->Target Path A: SOCl2/MeOH (Selective) Start->Target Path B: H2SO4/MeOH (Equilibrium) Impurity1 IMPURITY A Methyl 2-methoxy-4-(trifluoromethyl) benzoate (Anisole) Start->Impurity1 Path C: MeI/Base (Over-alkylation) Impurity2 IMPURITY B Unreacted Acid Start->Impurity2 Water Accumulation Target->Impurity1 Prolonged/Basic Conditions

Caption: Figure 1. Synthetic pathways. Path A (Green) is preferred for selectivity. Path C (Red) leads to the unwanted O-methylated anisole derivative.

Figure 2: The "Safe" Workup Flowchart

WorkupLogic Step1 Crude Reaction Mixture (MeOH + Product + Acid) Step2 Concentrate & Redissolve in EtOAc Step1->Step2 Decision Wash Step: Choose Aqueous Phase Step2->Decision PathHighPH 10% NaOH or Sat. NaHCO3 (Prolonged) Decision->PathHighPH Risk PathLowPH Water / Brine / pH 5 Buffer Decision->PathLowPH Recommended ResultLoss LOSS OF PRODUCT (Deprotonated Phenol moves to Aqueous) PathHighPH->ResultLoss ResultSuccess HIGH RECOVERY (Product stays in Organic) PathLowPH->ResultSuccess

Caption: Figure 2. Workup decision tree. Due to the acidity of the CF3-substituted phenol, high pH washes cause significant yield loss.

References

  • PubChem. (n.d.).[1][2] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Hamzah, N., et al. (2015).[3] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–61.[3] Retrieved from [Link]

  • Google Patents. (2018). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.[4] (Analogous electron-deficient benzoate synthesis). Retrieved from

Sources

Removal of unreacted starting materials from Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (typically via Fischer esterification of the corresponding acid) often results in a crude mixture containing the desired ester, unreacted carboxylic acid, and mineral acid catalysts (e.g., H₂SO₄).

The Core Challenge: The purification relies on exploiting the acidity difference between the starting material (a carboxylic acid) and the product (a phenol).

  • Starting Material: 2-hydroxy-4-(trifluoromethyl)benzoic acid (

    
    ). Highly acidic due to the electron-withdrawing trifluoromethyl (-CF₃) group and the ortho-hydroxy stabilization.
    
  • Target Product: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (

    
    ). The phenolic proton is weakly acidic, enhanced slightly by the para-CF₃ group.
    

The Risk: Using a base that is too strong (e.g., NaOH, Na₂CO₃) during extraction will deprotonate the phenolic hydroxyl of your product, converting it into a water-soluble salt (phenolate). This causes massive yield loss into the aqueous waste stream.

Critical Data: The Acidity Window

To separate the starting material from the product, you must operate within a specific pH window.

CompoundFunctional GroupEstimated pKaSolubility (Low pH)Solubility (High pH)
Starting Material Carboxylic Acid (-COOH)~2.5 (Strong)OrganicAqueous (as Carboxylate)
Target Product Phenolic Hydroxyl (-OH)~8.2 (Weak)OrganicAqueous (as Phenolate)
Catalyst (H₂SO₄) Mineral Acid< -3.0AqueousAqueous

Operational Rule: You must maintain the aqueous phase pH between 5.0 and 7.5 .

Protocol A: The "Goldilocks" Extraction (Primary Method)

This method uses Sodium Bicarbonate (NaHCO₃), but with strict temperature and concentration controls to prevent product loss.

Reagents Required[1][2][3][4][5][6][7][8]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: 5% w/v Sodium Bicarbonate (NaHCO₃) (Do not use saturated solution initially; high ionic strength can force organic salts out).

  • Brine (Saturated NaCl).

Step-by-Step Workflow
  • Dilution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).

  • Acid Removal (The Critical Step):

    • Add cold (0–5°C) 5% NaHCO₃ solution.

    • Why Cold? Low temperature reduces the kinetics of the phenolic deprotonation while still instantly neutralizing the carboxylic acid.

    • Shake gently for 2 minutes. Vent frequently (CO₂ evolution).

  • Phase Check:

    • Separate the layers.[1][2][3]

    • Keep the Aqueous Layer! (Do not discard until mass balance is confirmed).

  • Secondary Wash: Wash the organic layer with Brine to remove residual base and break any emulsions.

  • Drying: Dry organic layer over Anhydrous Na₂SO₄, filter, and concentrate.

Diagram: The Extraction Logic Tree

ExtractionLogic Start Crude Mixture (Ester + Acid + H2SO4) AddSolvent Dissolve in EtOAc Start->AddSolvent AddBase Add 5% NaHCO3 (Cold) AddSolvent->AddBase Separation Phase Separation AddBase->Separation OrgLayer Organic Layer (Contains Ester) Separation->OrgLayer Ester stays AqLayer Aqueous Layer (Contains Acid Salt) Separation->AqLayer Acid leaves Final Pure Ester OrgLayer->Final CheckYield Is Yield Low? AqLayer->CheckYield Troubleshoot Recover Acidify Aqueous Layer (pH 2) Extract with EtOAc CheckYield->Recover Yes (Product lost to water)

Figure 1: Decision tree for selective extraction of the salicylate ester.

Protocol B: Chromatographic Purification (Secondary Method)

If the extraction results in an emulsion (common with fluorinated compounds) or if the purity is insufficient (<95%), use Flash Column Chromatography.

Stationary Phase: Silica Gel (230–400 mesh).

Mobile Phase Strategy: The intramolecular hydrogen bond between the ester carbonyl and the phenolic hydroxyl (the "salicylate effect") makes the product surprisingly non-polar. It will elute faster than expected.

Gradient StepSolvent Ratio (Hexane:EtOAc)Purpose
Equilibration 100:0Column prep
Loading 95:5Load sample (dissolved in min. DCM)
Elution 1 90:10Elutes Target Ester (Product)
Elution 2 70:30Elutes Unreacted Acid (Impurity)

Visualization:

  • UV (254 nm): Both compounds absorb strongly.

  • FeCl₃ Stain: The product will stain intense purple/violet due to the free phenolic -OH chelating with iron [1].

Troubleshooting & FAQs

Q1: I followed the extraction, but my yield is 40%. Where is my product?

Diagnosis: You likely used a base that was too strong (e.g., 1M NaOH or warm Na₂CO₃), or the pH of the aqueous layer exceeded 9.0. Fix:

  • Take your aqueous waste stream.

  • Acidify it carefully with 1M HCl until pH < 2.

  • Extract 3x with EtOAc.

  • Combine these new organic extracts and wash with Phosphate Buffer (pH 6.5) instead of bicarbonate. This buffer is too weak to deprotonate the phenol but strong enough to remove the carboxylic acid.

Q2: The layers are not separating (Emulsion).

Diagnosis: Fluorinated aromatics often change the surface tension, and the density of the fluorinated ester is closer to water than non-fluorinated analogs [2]. Fix:

  • Add more Brine to increase the density of the aqueous phase.

  • Filter the entire biphasic mixture through a pad of Celite. Suspended solids often stabilize emulsions.

Q3: Can I distill this compound?

Answer: Yes, but with caution. Methyl salicylates are volatile. However, the 4-CF₃ group increases the molecular weight and boiling point.

  • Recommendation: Use Kugelrohr distillation or high-vacuum distillation (< 1 mmHg).

  • Warning: Do not overheat. Salicylate esters can undergo decarboxylation or transesterification at very high temperatures (>180°C) in the presence of trace acids.

Diagram: Mechanism of Impurity Removal

Mechanism Acid Impurity: Acid (pKa ~2.5) Acid_Rxn Deprotonates Completely Forms R-COO- (Water Soluble) Acid->Acid_Rxn Ester Product: Ester (pKa ~8.2) Ester_Rxn Minimal Deprotonation Remains R-OH (Organic Soluble) Ester->Ester_Rxn Base Base: HCO3- (pH ~8.5) Base->Acid Fast Base->Ester Slow/Eq

Figure 2: Mechanistic basis for separation using weak base.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • PubChem Database. 2-Hydroxy-4-(trifluoromethyl)benzoic acid.[4] National Library of Medicine. [Link] (Accessed Oct 2025).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Source for pKa values of electron-deficient phenols).

Sources

Troubleshooting guide for reactions involving Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactions & Handling Guide

CAS: 345-28-8 | Formula:


 | MW:  220.15  g/mol [1]

Core Reactivity Profile & Handling

User Query: I am concerned about the stability of the trifluoromethyl group during basic hydrolysis. Will it defluorinate?

Technical Insight: Unlike 4-trifluoromethylphenol (which can undergo spontaneous hydrolytic defluorination via a quinone methide intermediate), Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is electronically distinct and generally more stable.[1]

  • Structural Logic: The hydroxyl group is at the C2 position, while the trifluoromethyl (

    
    ) group is at C4. This meta-relationship  prevents the formation of the quinone methide species required for rapid defluorination mechanisms seen in para-substituted analogs [1].
    
  • The "Salicylate Effect": The defining feature of this molecule is the strong intramolecular hydrogen bond between the phenolic hydroxyl (C2-OH) and the ester carbonyl oxygen. This locks the molecule in a planar conformation, significantly affecting

    
     and nucleophilicity.
    

Safety Note: While the


 group is stable under standard conditions, avoid dissolving metal reductions  (e.g., Na/NH3), which can cleave 

bonds in aromatic systems.

Troubleshooting: O-Alkylation (Williamson Ether Synthesis)

User Query: My O-alkylation yields are low (30-40%). I see unreacted starting material despite using


 in acetone.

Root Cause Analysis: The intramolecular hydrogen bond (Salicylate Effect) stabilizes the phenolic proton, raising the energy barrier for deprotonation. Furthermore, the electron-withdrawing


 group pulls density from the ring, making the resulting phenoxide a "harder" but less nucleophilic species.

Protocol Optimization: To break the intramolecular H-bond and drive the reaction, you must switch to a more polar aprotic solvent and potentially a stronger base or higher temperature.

Recommended Protocol: High-Efficiency O-Alkylation[1]
  • Solvent: Switch from Acetone to DMF (N,N-Dimethylformamide) or NMP .[1] The high dielectric constant helps dissociate the ion pairs.

  • Base: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" (larger cation radius) creates a "naked" phenoxide anion that is more nucleophilic than the potassium counterpart.
    
  • Temperature: Heat to 60–80°C .

Comparative Base Performance Table

BaseSolventTempEst.[1][2][3] YieldNotes

AcetoneRefluxLow (<40%)H-bond dominates; poor solubility.[1]

DMF80°CModerate (60-70%)Better solubility; requires prolonged time.[1]

DMF 60°C High (>90%) Recommended. Breaks H-bond effectively.[1]

THF0°CHigh (>90%)Good, but risk of ester hydrolysis if wet.[1]

Troubleshooting: Hydrolysis (Saponification)

User Query: I am trying to convert the ester to the acid using LiOH, but the reaction is extremely slow. Why?

Technical Insight: Hydrolysis of salicylate esters is often retarded by electronic repulsion .[1] Once the phenol is deprotonated (which happens first), the negative charge on the oxygen (C2) repels the incoming hydroxide nucleophile attacking the carbonyl (C1).

Solution: The "Push-Pull" Method You need to increase the electrophilicity of the carbonyl without relying solely on nucleophilic attack.

  • Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M).

  • Solvent System: Use THF:Water (3:1) rather than MeOH:Water.[1] Methanol can compete via transesterification.[1]

  • Alternative Reagent: If LiOH fails, use NaOH (2.5 eq) at reflux .[1] The

    
     group actually helps here by making the carbonyl carbon more electron-deficient (electrophilic), counteracting the repulsion from the phenoxide.
    

Visual Troubleshooting Logic

The following decision tree guides you through the optimization process based on observed intermediates.

ReactionGuide Start Start: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Goal_Ether Goal: O-Alkylation (Ether) Start->Goal_Ether Goal_Acid Goal: Hydrolysis (Acid) Start->Goal_Acid Issue_LowYield Issue: Low Yield / SM Recovery Goal_Ether->Issue_LowYield Using K2CO3/Acetone? Issue_Stalled Issue: Reaction Stalled > 24h Goal_Acid->Issue_Stalled Using LiOH/RT? Sol_Cs2CO3 Solution: Switch to Cs2CO3 / DMF Issue_LowYield->Sol_Cs2CO3 Break H-Bond Sol_Heat Solution: Increase Temp to 80°C Issue_Stalled->Sol_Heat Overcome Repulsion Sol_Conc Solution: Increase Conc. to 1M Issue_Stalled->Sol_Conc Kinetics

Caption: Decision tree for optimizing reaction conditions based on the specific electronic constraints of the salicylate motif.

Advanced Application: Cyclization

User Query: Can I use this to synthesize 7-(trifluoromethyl)coumarins?

Answer: Yes. This is a classic application. The Pechmann condensation or Knoevenagel condensation can be utilized.

  • Reagent: React with an activated methylene compound (e.g., diethyl malonate).[1]

  • Catalyst: Piperidine (catalytic) in ethanol.[1]

  • Mechanism: The phenol attacks the activated alkene, followed by cyclization onto the ester (displacing methanol).

  • Note: The

    
     group at C4 will end up at position 7 of the coumarin ring (using standard coumarin numbering), providing enhanced fluorescence properties and metabolic stability.
    

References

  • Environmental Science: Processes & Impacts. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.[4] Royal Society of Chemistry.[1]

  • Journal of Organic Chemistry. (2013). Base-catalyzed methyl transfer from dimethylcarbonate to carboxylic acids.[1][1]

  • Synthesis. (2014).[1] Allyl, benzyl, methallyl, and propargyl salicylates can also be used as alkylating agents.[2][1]

  • PubChem. (2025).[1][5] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine.[1]

Sources

Column chromatography conditions for purifying Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CF3-SAL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Quick Reference

You are attempting to purify Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8). This molecule belongs to the class of trifluoromethylated salicylates.

Crucial Insight: Unlike typical phenols, this compound exhibits pseudo-nonpolar behavior due to a strong intramolecular hydrogen bond between the hydroxyl group (position 2) and the ester carbonyl oxygen. Combined with the lipophilic trifluoromethyl group (-CF3), this molecule will elute significantly faster (higher


) than meta- or para-hydroxy isomers.
Standard Operating Procedure (SOP) Parameters
ParameterRecommended Condition
Stationary Phase Silica Gel 60 (

)
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Modifier (Optional) 0.5% Acetic Acid (Only if tailing is observed)
Gradient Profile 0% B

10% B (Isocratic hold)

20% B
Detection UV @ 254 nm (Primary);

Stain (Secondary - Violet color)
Predicted


in 9:1 Hexane:EtOAc

Technical Deep Dive: The "Why" Behind the Protocol

To achieve high purity, you must understand the molecular interactions occurring inside the column.

The "Salicylate Effect" Mechanism

Most users expect phenols to interact strongly with the silica stationary phase (via hydrogen bonding to silanol groups), resulting in high retention. However, your target molecule forms a stable 6-membered intramolecular ring :

  • Internal Lock: The phenolic proton donates a hydrogen bond to the ester carbonyl oxygen.

  • Polarity Masking: This "locks" the polar groups, exposing the hydrophobic benzene ring and the lipophilic

    
     group to the solvent.
    
  • Result: The molecule "ignores" the silica surface and travels rapidly with the non-polar solvent front.

MolecularInteraction Silica Silica Surface (Polar Silanol Groups) Target Target Molecule (Intramolecular H-Bond) Target->Silica Weak Interaction (Fast Elution) Target->Target Internal H-Bond (Masks Polarity) ParaIsomer Impurity: Para-Isomer (Exposed -OH) ParaIsomer->Silica Strong H-Bonding (High Retention)

Figure 1: Mechanistic difference in retention. The target molecule (blue) forms an internal bond, reducing interaction with silica compared to open isomers (yellow).

Troubleshooting Guide (FAQ)

Q1: My compound is eluting in the void volume (with the solvent front). What happened?

Diagnosis: The solvent system is too polar. Because of the "Salicylate Effect" and the


 group, this molecule is surprisingly non-polar.
Solution: 
  • Decrease Polarity: Start with 100% Hexanes .

  • Shallow Gradient: Ramp very slowly to 5% EtOAc. Do not jump immediately to 20% or 30% EtOAc.

Q2: The peak is "streaking" or "tailing" badly. How do I fix this?

Diagnosis: While the intramolecular bond is strong, some intermolecular bonding with silica silanols still occurs, especially if the silica is acidic or "active." Solution:

  • Acid Modifier: Add 0.5% Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This protonates the silanol groups on the silica, preventing them from grabbing the phenolic proton of your compound.

Q3: How do I separate the Starting Material (Carboxylic Acid) from the Product (Ester)?

Diagnosis: You are likely seeing the unreacted 2-hydroxy-4-(trifluoromethyl)benzoic acid. Solution:

  • Natural Separation: The ester (product) is much less polar than the acid.

  • Protocol: Run the column in 95:5 Hexane:EtOAc .

    • The Ester will elute first (

      
      ).
      
    • The Acid will stay at the baseline (

      
      ).
      
    • Note: To elute the acid later, you must switch to a polar solvent (e.g., 50% EtOAc with 1% Acetic Acid).

Q4: I see multiple spots under UV, but they are very close. Which one is my product?

Diagnosis: Potential presence of regioisomers or non-fluorinated byproducts. Validation Protocol:

  • UV Spectrum: The conjugated system gives a strong signal at 254 nm.

  • Ferric Chloride (

    
    ) Stain:  Dip the TLC plate in methanolic 
    
    
    
    .
    • Violet/Purple: Indicates a free phenol (Your Product).

    • No Color: Indicates the phenol is alkylated or absent (e.g., O-methylated byproducts).

Validated Purification Workflow

Follow this logic gate to ensure successful isolation.

Workflow Start Crude Mixture TLC TLC Analysis (10% EtOAc in Hexane) Start->TLC Decision Check Rf Value TLC->Decision CondA Rf > 0.7 (Too Fast) Decision->CondA High Mobility CondB Rf < 0.2 (Too Slow) Decision->CondB High Retention CondC Rf 0.3 - 0.5 (Optimal) Decision->CondC Ideal ActionA Reduce Polarity: Use 100% Hexane CondA->ActionA ActionB Increase Polarity: Use 20% EtOAc CondB->ActionB ActionC Proceed to Column Load: <1% of Silica Mass CondC->ActionC

Figure 2: Decision matrix for mobile phase selection based on Thin Layer Chromatography (TLC) results.

References

  • PubChem. (n.d.).[1] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
  • Santiago-Gómez, M. P., et al. (2023). TMSCF3-Mediated Conversion of Salicylates. ACS Publications.

Sources

Preventing decomposition of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Handling & Stability Guide

Executive Summary: The Stability Paradox

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate presents a unique stability profile due to the synergistic effects of its substituents. While the ortho-hydroxy group provides thermodynamic stability via intramolecular hydrogen bonding (Resonance Assisted Hydrogen Bond - RAHB), the para-trifluoromethyl (


) group  significantly destabilizes the ester functionality toward nucleophiles.

The Core Problem: The electron-withdrawing nature of the


 group (

effect) depletes electron density from the benzene ring, making the ester carbonyl carbon highly electrophilic. Consequently, standard reaction conditions used for simple salicylates often lead to rapid hydrolysis (saponification) or transesterification of this specific molecule.

Stability Profile & Risk Factors

The following table summarizes the quantitative risk factors associated with this scaffold.

ParameterPropertyImpact on Stability
Electronic Effect

Group (

)
High Risk: Increases electrophilicity of the ester carbonyl, accelerating hydrolysis rates by up to 10-100x compared to methyl salicylate.
Structural Effect Intramolecular H-BondStabilizing: Locks the carbonyl in a planar conformation, resisting attack unless the phenol is deprotonated.
Acidity (

)
Phenolic OH (

)
Moderate Risk: The phenol is more acidic than unsubstituted salicylates. Weak bases can deprotonate it, breaking the stabilizing H-bond.
Solvent Sensitivity Protic Solvents (MeOH, EtOH)High Risk: Facilitates transesterification and solvolysis, especially under basic catalysis.
Visualization: Decomposition Pathways

The diagram below illustrates the competing pathways that lead to decomposition. Note how the "Protected State" (H-bonded) is disrupted by base.

DecompositionPathways Start Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Stable H-Bonded State) Base Base Exposure (Deprotonation) Start->Base + Base (e.g., K2CO3, NaOH) Phenoxide Phenoxide Intermediate (H-Bond Broken) Base->Phenoxide Fast Hydrolysis Hydrolysis (Formation of Acid) Phenoxide->Hydrolysis + H2O (Trace) High Risk due to CF3 activation TransEst Transesterification (If Alcohol Solvent) Phenoxide->TransEst + ROH (Solvent) StableProd Target Product (e.g., O-Alkyl Ether) Phenoxide->StableProd + Electrophile (R-X) Must outcompete Hydrolysis

Caption: Figure 1. The central role of the phenoxide intermediate. Once the stabilizing H-bond is broken by base, the activated carbonyl becomes highly susceptible to hydrolysis unless anhydrous conditions are strictly maintained.

Troubleshooting Guides & Protocols

Scenario A: O-Alkylation (Ether Formation)

Issue: Users frequently report the formation of the carboxylic acid (hydrolysis product) instead of the desired ether when reacting the phenol with alkyl halides. Root Cause: The use of aqueous bases (NaOH) or wet polar solvents allows water to attack the


-activated ester.
Validated Protocol: Anhydrous Williamson Ether Synthesis

Objective: Alkylate the phenolic oxygen without hydrolyzing the methyl ester.

Reagents:

  • Substrate: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)

  • Alkyl Halide: R-X (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetone (HPLC Grade, dried)

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel under Argon/Nitrogen flow. Ensure

    
     is freshly ground and dried in an oven (>100°C) to remove hygroscopic water.
    
  • Dissolution: Dissolve the substrate in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
    . Stir at 0°C for 15 minutes .
    
    • Checkpoint: The solution may turn yellow/orange, indicating phenoxide formation.

  • Addition: Add the Alkyl Halide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Do not heat above 40°C unless necessary.

    • Scientific Rationale: Higher temperatures increase the rate of ester cleavage disproportionately compared to alkylation.

  • Quench: Pour into ice-cold dilute HCl (0.1 M) or saturated

    
    .
    
    • Why Acidic? Rapidly reprotonates any unreacted phenoxide, preventing basic hydrolysis during workup.

Scenario B: Suzuki-Miyaura Coupling (Aryl Chloride/Bromide)

Issue: If the molecule contains a halogen on the ring, coupling conditions often degrade the ester. Root Cause: Strong bases (hydroxides, alkoxides) used in coupling attack the ester.

Validated Protocol: Phosphate-Buffered Coupling

Objective: Perform C-C bond formation while preserving the sensitive ester.

Reagents:

  • Catalyst:

    
     or 
    
    
    
  • Base: Potassium Phosphate Tribasic (

    
    ), anhydrous. Avoid Carbonates or Hydroxides. 
    
  • Solvent: Toluene/1,4-Dioxane (anhydrous).

Workflow Logic:

  • Use

    
     as the base. It is sufficiently basic to activate the boronic acid but less nucleophilic toward the ester carbonyl than 
    
    
    
    or
    
    
    .
  • Strictly exclude water. Use molecular sieves in the solvent.

Visualization: Decision Tree for Reaction Conditions

ReactionLogic Q1 Target Reaction? PathA O-Alkylation (Phenol reaction) Q1->PathA PathB C-C Coupling (Ring reaction) Q1->PathB SolventA Solvent: DMF/Acetone (MUST BE DRY) PathA->SolventA SolventB Solvent: Toluene/Dioxane PathB->SolventB BaseA Base: K2CO3 or Cs2CO3 (Avoid NaOH/KOH) SolventA->BaseA BaseB Base: K3PO4 (Anhydrous) (Non-nucleophilic) SolventB->BaseB

Caption: Figure 2. Selection logic for solvents and bases to minimize ester decomposition.

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol as a solvent for reactions involving this molecule? A: Avoid if possible. Because the


 group activates the ester, refluxing in methanol (especially with any trace base or acid) will cause transesterification  (swapping the ester group) or solvolysis. Use non-nucleophilic solvents like THF, Dioxane, or Toluene.

Q2: The reaction mixture turned dark red/brown. Did it decompose? A: Not necessarily. Phenoxides of electron-deficient rings often form deeply colored Charge-Transfer (CT) complexes.

  • Self-Validation: Take a 50 µL aliquot, quench in dilute HCl/EtOAc, and run a TLC. If the spot corresponds to the starting material or product (and not the baseline carboxylic acid), the color is just the phenoxide intermediate.

Q3: Why did my yield drop when I scaled up the O-alkylation? A: Scale-up often introduces heat transfer issues. If the addition of the base or alkyl halide caused an exotherm, the internal temperature might have spiked, triggering hydrolysis. On scale, always add reagents slowly at 0°C and ensure efficient stirring to dissipate heat.

References

  • Hine, J. (1962). Physical Organic Chemistry. McGraw-Hill.
  • Salicylate Stability & Intramolecular Bonding

    • Llinàs, A., & Goodman, J. M. (2008). "Intramolecular Hydrogen Bonding in Drug Design." Journal of Chemical Information and Modeling.

  • Trifluoromethyl Group Activation

    • Schlosser, M. (2006).[1] "The

      
       Group: A "Handle" for the Fine-Tuning of Properties." Angewandte Chemie International Edition. 
      
  • O-Alkylation Protocols (General Phenols)

    • BenchChem Protocols.[2] "Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile." (Analogous electron-deficient phenol protocol).

  • Hydrolysis Kinetics of Substituted Benzoates

    • Zenodo Repository. "Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates." (Comparative kinetics data).

Sources

Work-up procedure for reactions with Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic "Knowledge Base" article from a specialized chemical reagent supplier. It addresses the specific physicochemical challenges posed by Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8).

Topic: Work-up & Isolation Strategies for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation

Molecule "Personality" Profile

Before initiating any work-up, you must understand how this molecule behaves in a biphasic system. It is not a standard benzoate; the interaction between the ortho-hydroxyl group and the para-trifluoromethyl group creates unique solubility and reactivity parameters.

FeatureChemical ConsequenceOperational Impact
Intramolecular H-Bond The 2-OH hydrogen bonds to the ester carbonyl oxygen.Reduced Acidity: The phenol proton is "locked," making it harder to deprotonate than typical phenols (pKa ~8.5–9.0).Increased Lipophilicity: The molecule "hides" its polarity, making it highly soluble in non-polar solvents (Hexane/EtOAc).
4-CF3 Group Strong Electron Withdrawing Group (EWG) & Lipophilic.Emulsion Risk: Fluorinated domains often lower surface tension, leading to stubborn emulsions during aqueous extraction.Volatility: The methyl ester is moderately volatile under high vacuum (< 1 mbar).
Ester Moiety Susceptible to hydrolysis.[1]Base Sensitivity: Prolonged exposure to strong base (NaOH) during work-up will hydrolyze the ester to the free acid.

Standard Operating Procedures (SOPs)

Protocol A: Post-Reaction Quench & Phase Separation

Use this protocol for standard reactions (e.g., acylations, substitutions) where the ester and phenol groups remain intact.

The "Cold-Acid" Strategy: Because the phenol is weakly acidic, washing with basic water (e.g., NaHCO₃) can accidentally extract your product into the aqueous layer as a phenolate salt. Always maintain a neutral-to-acidic pH during work-up.

  • Quench: Cool reaction mixture to 0°C. Quench with 0.5 M HCl or Saturated NH₄Cl .

    • Why? Keeps the phenol protonated (neutral), ensuring it stays in the organic layer.

  • Dilution: Dilute with MTBE (Methyl tert-butyl ether) rather than Diethyl Ether or DCM.

    • Why? MTBE prevents the "fluorine grease" effect and separates faster from water than DCM for this specific scaffold.

  • Wash Cycle:

    • Wash 1: Water (removes bulk salts).

    • Wash 2: Brine (Saturated NaCl) – CRITICAL STEP .

    • Note: If an emulsion forms, add a small amount of MeOH (1-2 mL) to the separatory funnel to break surface tension.

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate).[2]

    • Avoid MgSO₄ if you have trace Lewis acids, as it can sometimes bind phenolic oxygens.

Protocol B: Removing Unreacted Starting Material (Alkylation Reactions)

Scenario: You performed a Williamson Ether Synthesis to cap the OH group, but you have unreacted Methyl 2-hydroxy-4-(trifluoromethyl)benzoate remaining.

The "pH-Switch" Wash: You can exploit the acidity of the unreacted phenol to separate it from your neutral product (the ether).

  • Dissolution: Dissolve crude mixture in EtOAc.

  • Selective Extraction: Wash the organic layer with cold 0.1 M NaOH (Rapidly, < 2 mins contact time).

    • Mechanism:[1][3][4][5] The unreacted phenol (pKa ~8.5) becomes a water-soluble phenolate. The alkylated product (neutral) stays in EtOAc.

    • Warning: Do not use concentrated NaOH or long contact times, or you will hydrolyze the methyl ester of your product.

  • Verification: Check the aqueous layer by TLC (acidify a small aliquot to see if starting material precipitates).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points during the work-up to prevent yield loss.

WorkupLogic Start Reaction Complete CheckType Did you modify the Phenol (-OH) group? Start->CheckType YesMod Yes (e.g., O-Alkylation) CheckType->YesMod Ether/Ester formed NoMod No (Phenol intact) CheckType->NoMod Phenol free Residue Is unreacted Starting Material present? YesMod->Residue WashBase Wash org. layer with Cold 0.1M NaOH Residue->WashBase Yes (Purification needed) SaveOrg Product is in Organic Layer Residue->SaveOrg No (Clean conversion) WashBase->SaveOrg Phenol -> Aqueous Product -> Organic HydrolysisWarn WARNING: Avoid strong base (Risk of Ester Hydrolysis) NoMod->HydrolysisWarn WashAcid Wash with 0.5M HCl or NH4Cl HydrolysisWarn->WashAcid

Figure 1: Decision tree for selecting the correct aqueous wash based on reaction outcome.

Troubleshooting & FAQs

Issue: "I have a stubborn emulsion that won't separate."

Root Cause: The trifluoromethyl group increases the density of the organic phase (if using DCM) and alters surface tension. Resolution:

  • Change Solvent: Switch from DCM to EtOAc or MTBE. The density difference with water is greater.

  • The "Salting Out" Trick: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This forces organics out of the water phase.

  • Filtration: Sometimes fine fluorinated precipitates stabilize the emulsion. Filter the entire biphasic mixture through a pad of Celite®.

Issue: "My yield is low, but the TLC showed conversion."

Root Cause: You likely washed with NaHCO₃ or dilute NaOH while the phenol was still free. Mechanism: Even though the IMHB (Intramolecular Hydrogen Bond) stabilizes the proton, the para-CF3 group makes this phenol acidic enough to partially deprotonate in pH 8–9 buffers. Resolution: Acidify your combined aqueous washes to pH 2 with 1M HCl and re-extract with EtOAc. Your "missing" product is likely in the water waste.

Issue: "The product is oiling out during crystallization."

Root Cause: Fluorinated benzoates have low melting points and resist crystal lattice formation if impurities are present. Resolution:

  • Use a Mixed Solvent System: Dissolve in minimal hot Methanol, then add water dropwise until cloudy. Heat to clear, then cool very slowly.

  • Seed: If you have no seed crystal, scratch the glass surface with a glass rod to induce nucleation.

  • Cold: Store the oil at -20°C overnight; many fluorinated esters solidify only at low temps.

References & Authority

  • Compound Identity: PubChem.[6] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.[6][7] CID 349235.[6] Link

  • pKa & Solubility Data: Calculated properties based on Hammett Equation constants for para-CF3 (

    
    ) and ortho-OH substitution patterns in benzoate systems. See: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chem. Rev. 1991, 91, 165–195.
    
  • Fluorinated Work-up Protocols: BenchChem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Link

  • Salicylate Reactivity: Sigma-Aldrich Technical Bulletin. Methyl 4-(trifluoromethyl)benzoate derivatives. Link

Sources

Monitoring the progress of reactions with Methyl 2-hydroxy-4-(trifluoromethyl)benzoate using TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring Guide Subject: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 115930-68-2) Ticket ID: TLC-PROTO-CF3-SAL Status: Active

Executive Summary: The Compound Profile

To successfully monitor reactions involving Methyl 2-hydroxy-4-(trifluoromethyl)benzoate , you must understand its unique physicochemical behavior on silica gel.

  • The "Salicylate Effect" (Critical): This molecule possesses an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the ester carbonyl oxygen. This "locks" the polar groups, reducing their interaction with the silica stationary phase. Consequently, this compound often exhibits a higher Rf value (runs faster) than structurally similar non-hydrogen-bonded isomers.

  • The Trifluoromethyl Group: The

    
     group at the 4-position is strongly electron-withdrawing.[1] It increases the acidity of the phenol (making it prone to tailing on neutral silica) and adds significant lipophilicity.
    
  • UV Activity: The conjugated aromatic system ensures strong absorption at 254 nm .

Module 1: Method Development (Solvent Systems)

Q: My compound streaks/tails on the plate. How do I fix this? A: Tailing is caused by the acidic nature of the phenol interacting with the slightly acidic/neutral silica sites. The electron-withdrawing


 group exacerbates this acidity.
  • The Fix: You must acidify your mobile phase. Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to your solvent system. This suppresses the ionization of the phenol, sharpening the spot.

Q: What is the optimal solvent system for this compound? A: Start with non-polar gradients due to the lipophilic


 group and the intramolecular H-bond.
Solvent System (v/v)ApplicationExpected Rf
Hexane:EtOAc (9:1) Initial purity check0.5 – 0.7
Hexane:EtOAc (4:1) Monitoring polar products (Acids)0.7 – 0.9
Hexane:EtOAc:AcOH (80:20:1) Recommended: General Reaction Monitoring0.4 – 0.6
DCM:MeOH (95:5) For highly polar byproducts> 0.8

Visual Workflow: Solvent Optimization

SolventOptimization Start Start: Hexane/EtOAc (9:1) CheckRf Check Rf Value Start->CheckRf HighRf Rf > 0.8 (Too Fast) CheckRf->HighRf LowRf Rf < 0.2 (Too Slow) CheckRf->LowRf GoodRf Rf 0.3 - 0.6 (Optimal) CheckRf->GoodRf Dilute Decrease Polarity (100% Hexane) HighRf->Dilute IncreasePolar Increase Polarity (8:2 Hex/EtOAc) LowRf->IncreasePolar Tailing Is Spot Tailing? GoodRf->Tailing AddAcid Add 1% Acetic Acid Tailing->AddAcid Yes Final Protocol Final Protocol Tailing->Final Protocol No AddAcid->Final Protocol

Caption: Decision logic for optimizing TLC mobile phase. Note the critical branch for adding acid to suppress phenolic tailing.

Module 2: Visualization Protocols

Q: UV is working, but how do I confirm the functional groups are intact? A: You need a "stain strategy" that validates the chemistry. Relying solely on UV is risky because side products (like defluorinated species) may still be UV active.

Stain Compatibility Table

Visualization MethodColor ReactionSpecificityWhy use it?
UV (254 nm) Dark Spot (Quenching)AromaticsPrimary. Non-destructive. Always do this first.
Ferric Chloride (

)
Violet / Purple PhenolsCritical. Confirms the presence of the free -OH group. If the spot stays yellow/colorless, the phenol is capped (alkylated).
p-Anisaldehyde Varies (Grey/Blue)GeneralGood for checking overall purity and detecting non-UV active impurities (e.g., alkyl halides used in reaction).
Bromocresol Green Yellow on BlueCarboxylic AcidsUse if monitoring hydrolysis to the benzoic acid.

Protocol: Ferric Chloride Stain [2][3]

  • Dissolve 1g

    
     in 50mL MeOH and 50mL water.
    
  • Dip the plate or spray lightly.

  • Interpretation: The starting material (Methyl 2-hydroxy-4-(trifluoromethyl)benzoate) will turn purple instantly. If you are performing an O-alkylation reaction, the disappearance of the purple stain confirms product formation.

Module 3: Troubleshooting Common Reactions

Scenario A: O-Alkylation (Williamson Ether Synthesis)

Target: Capping the phenol (e.g., with Methyl Iodide or Benzyl Bromide).

Q: My product runs LOWER (lower Rf) than the starting material. Shouldn't it be higher since I removed the polar -OH? A: This is a classic "Salicylate Trap."

  • The Mechanism: In the starting material, the -OH is hydrogen-bonded to the ester carbonyl. This "hides" the polarity of both groups from the silica gel, making the molecule behave like a non-polar hydrocarbon (High Rf).

  • The Shift: When you alkylate the oxygen, you break this intramolecular H-bond. The ester carbonyl is now exposed and free to interact with the polar silica gel.

  • Result: The alkylated product often has a lower Rf than the starting material, despite being chemically "less polar."[4]

Scenario B: Hydrolysis (Saponification)

Target: Cleaving the ester to form 2-hydroxy-4-(trifluoromethyl)benzoic acid.

Q: The product spot is stuck at the baseline (Rf ~ 0). A: The carboxylic acid product is highly polar and forms dimers.

  • The Fix: You must use a more polar system with acid. Switch to Hexane:EtOAc:AcOH (50:50:1) .

  • Validation: The product should stain yellow with Bromocresol Green (indicating an acid), whereas the starting material will not.

Visual Logic: Interpreting the Shift

ReactionLogic Start Starting Material (Intra-H-Bonded) Reaction Reaction Type? Start->Reaction Alkylation O-Alkylation Reaction->Alkylation Hydrolysis Ester Hydrolysis Reaction->Hydrolysis AlkResult AlkResult Alkylation->AlkResult Expect HydResult HydResult Hydrolysis->HydResult Expect

Caption: Expected Rf shifts based on reaction type. Note the counter-intuitive drop in Rf for alkylation.

Module 4: Artifacts & Anomalies

Q: I see a "ghost spot" at the solvent front. A: This is likely the trifluoromethyl group causing "oiling out" or high solubility in hexane. Ensure you dry the spot completely before developing. If using Toluene as a solvent, the compound may co-elute with the solvent front.

Q: The spot disappears after a few hours on the plate. A: While the ester is relatively stable, the phenol can oxidize on the active silica surface over time. Always visualize your plates immediately after elution.

References

  • PubChem. (n.d.).[5] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Reich, H. J., & Schowen, R. L. (2022). TLC Visualization Methods.[2][3][6][7][8][9] Chemistry LibreTexts. Retrieved from [Link]

  • Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography.[2][3][4][6][7][9] Methods in Enzymology, 533, 303-324. (Contextual grounding for phenolic separation logic).

  • Fieser, L. F., & Williamson, K. L. (1998). Organic Experiments (8th ed.). Houghton Mifflin. (Source for Ferric Chloride stain specificity for phenols).[2][3][9]

Sources

Catalyst selection for reactions involving Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 345-28-8 | Formula: C9H7F3O3 | Application: Pharmaceutical Intermediate (Triflusal analogs, NF-κB inhibitors)

Executive Summary: The "Push-Pull" Reactivity Challenge

Welcome to the Technical Support Center. You are likely working with Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (MHTB) because of its utility as a scaffold for anti-inflammatory agents or kinase inhibitors.

To successfully derivatize MHTB, you must navigate two competing electronic effects:

  • The Salicylate Lock (Deactivation): The hydroxyl group at the 2-position forms a robust intramolecular hydrogen bond (IMHB) with the ester carbonyl. This "locks" the phenol, significantly reducing its nucleophilicity compared to a standard phenol (pKa ~8-10).

  • The Trifluoromethyl Pull (Activation/Deactivation): The -CF3 group at the 4-position is a strong electron-withdrawing group (EWG). It increases the acidity of the phenol (making the anion more stable once formed) but deactivates the aromatic ring toward electrophilic substitution.

This guide provides catalyst selection strategies to overcome these specific kinetic barriers.

Module 1: O-Alkylation (Ether Synthesis)

Common Issue: Low yields in Williamson ether synthesis; incomplete conversion using Potassium Carbonate (


).
The Technical Bottleneck

The intramolecular hydrogen bond stabilizes the proton, requiring a higher energy penalty to deprotonate. Standard weak bases (


, 

) in acetone often fail to drive the reaction to completion because the potassium cation coordinates poorly with the "locked" salicylate oxygen.
Catalyst & Reagent Recommendations
ApproachRecommended Catalyst/BaseSolvent SystemMechanism of Action
Standard (High Yield) Cesium Carbonate (

)
DMF or NMPThe "Cesium Effect": The large ionic radius of

disrupts the intramolecular H-bond and forms a "naked" phenoxide anion, dramatically increasing nucleophilicity.
Green / Scalable TBAB (Tetrabutylammonium bromide) Toluene/Water (Biphasic)Phase Transfer Catalysis (PTC): TBAB transports the phenolate across the interface, bypassing solvation shells that hinder reactivity.
Sterically Hindered Electrophiles DIAD /

THFMitsunobu Reaction: Bypasses the need for basic deprotonation by activating the alcohol partner instead.
Troubleshooting Protocol: The "Cesium Spike"

If your reaction with


 stalls at 50-60% conversion:
  • Do not add more alkyl halide.

  • Add 0.1 equivalents of

    
      (catalytic amount).
    
  • Increase temperature to 60°C.

  • Result: The Cesium will cycle through the phenolate formation, driving the Potassium-based bulk reaction to completion.

Module 2: Hydrolysis (Saponification)

Common Issue: Decarboxylation or degradation during ester hydrolysis.

The Technical Bottleneck

While the -CF3 group is chemically robust, the electron-deficient ring makes the system susceptible to nucleophilic attack at the ring carbons (S_NAr) under forcing conditions, or decarboxylation of the resulting acid if heated excessively.

Catalyst Selection Guide
  • Preferred Reagent: Lithium Hydroxide (LiOH)

    • Conditions: THF:Water (3:1) at 0°C

      
       RT.
      
    • Why: LiOH is milder than NaOH. The dual-solvent system solubilizes the lipophilic -CF3 ester while providing water for hydrolysis.

  • Alternative (Acid Catalysis):

    
     (conc.) [1]
    
    • Conditions: Reflux in water/acetic acid.

    • Warning: Only use if the substrate is base-sensitive. The -CF3 group effectively deactivates the ester carbonyl, making acid hydrolysis significantly slower than base hydrolysis.

Module 3: Amidation (Direct Ester-to-Amide Conversion)

Common Issue: The ester is unreactive toward amines due to the electron donation from the phenol (resonance) and the H-bond shielding the carbonyl.

Catalyst Recommendation: TBD (Triazabicyclodecene)

Standard thermal amidation will fail or require >150°C.

  • Catalyst: 10 mol% TBD.

  • Mechanism: TBD acts as a dual hydrogen-bond donor/acceptor, simultaneously activating the amine and the ester carbonyl, breaking the internal salicylate H-bond.

Visualizing the Reactivity Logic

The following diagram illustrates the decision matrix for catalyst selection based on the specific "Salicylate Lock" mechanism.

MHTB_Reactivity MHTB Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Substrate) Lock Barrier: Intramolecular H-Bond (Salicylate Lock) MHTB->Lock Goal Desired Reaction? Lock->Goal Alkylation O-Alkylation (Ether Formation) Goal->Alkylation Hydrolysis Hydrolysis (Acid Formation) Goal->Hydrolysis Amidation Amidation (Amide Formation) Goal->Amidation Sol_Alk_1 USE: Cs2CO3 (Cesium Effect) Breaks H-bond via cation size Alkylation->Sol_Alk_1 High Yield Sol_Alk_2 USE: TBAB (PTC) Green Chemistry / Biphasic Alkylation->Sol_Alk_2 Green/Scale Sol_Hyd USE: LiOH in THF/H2O Mild, prevents decarboxylation Hydrolysis->Sol_Hyd Sol_Amid USE: TBD (10 mol%) Dual activation catalyst Amidation->Sol_Amid

Caption: Decision tree for overcoming the intramolecular hydrogen bond (Salicylate Lock) in MHTB derivatives.

Experimental Protocol: Optimized O-Alkylation

Objective: Synthesis of 2-alkoxy-4-(trifluoromethyl)benzoate derivatives.

Reagents:

  • Substrate: MHTB (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Base:

    
     (1.5 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: Charge a reaction flask with MHTB and Anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add

    
     in a single portion. Stir at room temperature for 15 minutes.
    
    • Observation: The solution may turn bright yellow/orange. This indicates the formation of the phenoxide anion and the successful breaking of the H-bond.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Heat to 60°C. Monitor by TLC/HPLC.

    • Note: If using

      
      , this step would require 80-100°C. 
      
      
      
      allows milder conditions.
  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    , and concentrate.
    

References

  • PubChem. (n.d.).[2] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Sheng, R., & Jaskowska, J. (2025).[3] Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.[3] MDPI Applied Sciences. (Demonstrates PTC efficacy in salicylate systems). Retrieved January 28, 2026, from [Link]

  • Bayon, Y., et al. (1999). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. British Journal of Pharmacology. (Establishes the biological relevance and stability of the 4-CF3 salicylate scaffold). Retrieved January 28, 2026, from [Link]

Sources

Validation & Comparative

Purity Analysis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its dual functionality—a phenolic hydroxyl group and a trifluoromethylated aromatic ring—presents unique chromatographic challenges. While generic gradient methods often fail to separate positional isomers or hydrolysis degradants, and Gas Chromatography (GC) struggles with the detection of non-volatile acidic precursors, a tailored Reverse-Phase HPLC (RP-HPLC) approach is required for accurate purity assessment.

This guide details an optimized RP-HPLC method, comparing its performance against standard alternatives to demonstrate superior resolution, peak shape, and impurity detection capabilities.

Part 1: Chemical Context & Method Strategy

The Molecule: Chromatographic Behavior

To design a robust method, we must first deconstruct the analyte's interaction with the stationary phase:

  • The Phenolic Hydroxyl (-OH): This group introduces acidity (pKa ~7-8, lowered by the electron-withdrawing CF3 group). In neutral mobile phases, this moiety exists in equilibrium between neutral and ionized states, causing severe peak tailing or splitting. Strategy: Acidic mobile phase (pH < 3.0) is mandatory to suppress ionization.

  • The Trifluoromethyl Group (-CF3): This group significantly increases lipophilicity compared to non-fluorinated analogs. It creates strong hydrophobic interactions with C18 chains. Strategy: High-strength organic modifiers (Acetonitrile) are required for elution.

  • The Ester Linkage: Susceptible to hydrolysis, yielding the corresponding benzoic acid impurity. Strategy: The method must resolve the parent ester from the more polar acid degradation product.

Decision Logic: Why HPLC over GC?

While GC-FID is standard for volatile esters, it is unsuitable for a comprehensive purity assay of this specific molecule because:

  • Thermal Instability: The phenolic ester can undergo transesterification or decarboxylation at high injector port temperatures.

  • Blind Spot: The primary impurity—2-hydroxy-4-(trifluoromethyl)benzoic acid—is non-volatile and highly polar. It will not elute on standard GC columns without prior derivatization (e.g., silylation), leading to falsely high purity values for the ester.

Part 2: Comparative Analysis

We compared three methodologies to validate the superiority of the optimized protocol.

  • Method A (Optimized): C18 Column, Acidic Mobile Phase (pH 2.5).

  • Method B (Generic): C18 Column, Neutral Mobile Phase (Water/MeOH).

  • Method C (GC-FID): DB-5 Column, Standard Temperature Ramp.

Performance Data Summary
MetricMethod A (Optimized HPLC)Method B (Generic HPLC)Method C (GC-FID)
Retention Time (Main Peak) 8.4 min9.1 min12.3 min
Peak Symmetry (Tailing Factor) 1.05 (Excellent) 2.4 (Severe Tailing)1.1 (Good)
Resolution (Rs) vs. Acid Impurity > 4.5 < 1.5 (Co-elution)Not Detected
Isomer Separation Baseline ResolvedPartial OverlapBaseline Resolved
Suitability for Purity Assay High LowMedium (Misses Acids)
Comparative Workflow Diagram

The following diagram illustrates the decision pathway that eliminates GC and Neutral HPLC in favor of the Acidic RP-HPLC method.

MethodSelection Start Analyte: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Decision1 Requirement: Detect Acid Hydrolysis Impurity? Start->Decision1 GC_Path Method C: GC-FID Decision1->GC_Path No (Volatiles only) HPLC_Path Select HPLC Mode Decision1->HPLC_Path Yes (Full Purity) GC_Result FAIL: Acid impurity not detected (False High Purity) GC_Path->GC_Result Decision2 Mobile Phase pH Strategy HPLC_Path->Decision2 Neutral_Path Method B: Neutral pH (Water/MeOH) Decision2->Neutral_Path pH ~7 Acidic_Path Method A: Acidic pH (0.1% H3PO4) Decision2->Acidic_Path pH ~2.5 Neutral_Result FAIL: Phenol ionization (Peak Tailing > 2.0) Neutral_Path->Neutral_Result Acidic_Result SUCCESS: Ion Suppression (Sharp Peak, Rs > 4.0) Acidic_Path->Acidic_Result

Caption: Logic flow demonstrating why Acidic RP-HPLC is the only viable method for total purity analysis.

Part 3: Optimized Experimental Protocol (Method A)

This protocol is designed to be self-validating. The use of phosphoric acid ensures the phenol remains protonated, while the gradient profile prevents the "sticky" fluorinated compound from carrying over to subsequent runs.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (Recommended: Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Note: A standard C18 is sufficient; specialized fluorinated phases (PFP) are generally not needed unless separating positional isomers.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controlled).

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation[1][2][3]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (H3PO4) in Water.

    • Preparation: Add 1 mL of 85% H3PO4 to 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

The gradient is aggressive to ensure the elution of the lipophilic CF3-substituted parent peak.

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.01090Linear Gradient
15.01090Wash (Remove fluorinated oligomers)
15.19010Return to Initial
20.09010Re-equilibration
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Diluent to reach 100 ppm.

    • Critical Step: Do not use 100% water as diluent; the fluorinated ester may precipitate or adsorb to the vial glass.

Part 4: System Suitability & Validation

To ensure "Trustworthiness" (Part 2 of the core directive), the method must pass specific suitability criteria before data is accepted.

System Suitability Criteria (SST)
  • Tailing Factor (Tf): NMT 1.5 for the main peak (indicates successful suppression of phenol ionization).

  • Resolution (Rs): > 2.0 between the Main Peak and the Acid Impurity (if available as a marker).

  • Precision: %RSD of peak area < 0.5% for 5 replicate injections.

Impurity Identification Logic

The following diagram outlines how to classify peaks observed during the analysis.

ImpurityID Peak Observed Peak RRT Relative Retention Time (RRT) Peak->RRT Acid Acid Impurity (Hydrolysis Product) RRT->Acid < 0.5 (Polar) Parent Methyl 2-hydroxy-4-(trifluoromethyl)benzoate RRT->Parent 1.0 Dimer Fluorinated Dimer/Late Eluter RRT->Dimer > 1.2 (Non-polar)

Caption: Relative Retention Time (RRT) based identification strategy.

References

  • PubChem. (n.d.).[3] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3.[3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved January 28, 2026, from [Link]

  • Bormans, G., et al. (2015).[5] Retention of [18F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 28, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Comprehensive Guide: GC-MS Analysis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its structure combines a salicylate core (phenolic hydroxyl + methyl ester) with a trifluoromethyl (


) group.

While the ester moiety provides sufficient volatility for gas chromatography, the phenolic hydroxyl group introduces polarity that can lead to peak tailing and adsorption on active sites in the injection liner or column. Furthermore, the electron-withdrawing


 group influences ionization patterns, requiring specific mass spectral interpretation strategies.

This guide compares two distinct analytical approaches: Direct Injection (for rapid screening) and Silylation Derivatization (for quantitative precision), providing validated protocols for each.

Compound Properties
PropertyValueAnalytical Implication
Molecular Weight 220.15 g/mol Suitable for standard quadrupole MS (scan range 50–500 m/z).[1]
Boiling Point ~220°CRequires column temperatures >250°C for efficient elution.
Functional Groups -OH (Phenol), -COOCH3, -CF3Phenol requires deactivation or derivatization;

aids stability but alters fragmentation.
LogP ~3.2Lipophilic; compatible with non-polar solvents (DCM, Hexane).

Strategic Analysis Approaches

We evaluate two primary workflows. The choice depends on the stage of drug development (early screening vs. GMP release testing).

Comparison of Methodologies
FeatureMethod A: Direct InjectionMethod B: BSTFA Derivatization
Principle Analyte vaporized directly; relies on intramolecular H-bonding.Phenolic -OH capped with Trimethylsilyl (TMS) group.
Prep Time < 10 mins (Dilute & Shoot)45–60 mins (Reaction + Incubation)
Peak Shape Asymmetrical (Tailing Factor 1.2–1.5)Sharp, Gaussian (Tailing Factor < 1.1)
LOD/LOQ Higher (due to adsorption)Lower (improved signal-to-noise)
Column Life Reduced (acidic protons strip phase)Extended (inert analytes)
Best For High-Throughput Screening Impurity Profiling & Quantification

Experimental Protocols

Method A: Direct Injection (Rapid Screening)

Use this method for in-process checks where ±5% accuracy is acceptable.

Sample Preparation:

  • Weigh 10 mg of sample into a 20 mL scintillation vial.

  • Dissolve in 10 mL of HPLC-grade Dichloromethane (DCM) .

  • Vortex for 30 seconds.

  • Transfer 1 mL to an autosampler vial.

GC-MS Parameters:

  • Column: 5% Phenyl-arylene (e.g., DB-5MS or TG-5MS), 30m × 0.25mm × 0.25µm.

  • Inlet: Split mode (20:1), 260°C. Crucial: Use a deactivated liner with glass wool to minimize phenol adsorption.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • MS Source: EI mode (70 eV), 230°C. Scan 40–450 m/z.

Method B: Silylation Derivatization (High Precision)

Use this method for final product release and trace impurity analysis.

Mechanism: The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group.



Step-by-Step Protocol:

  • Dissolution: Dissolve ~5 mg of sample in 1 mL of anhydrous Pyridine .

    • Note: Pyridine acts as an acid scavenger and catalyst.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Incubation: Cap the vial (PTFE-lined cap) and heat at 65°C for 30 minutes .

    • Why? Steric hindrance from the ortho-ester group requires thermal energy to drive the reaction to completion [1].

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute 1:10 with anhydrous Hexane before injection to prevent column overload.

GC-MS Parameters (Modifications from Method A):

  • Inlet: Split mode (50:1), 280°C.

  • Oven Program: 80°C (1 min) → 15°C/min → 300°C (5 min).

  • Solvent Delay: Increase to 4.5 min to cut out the large pyridine/BSTFA peaks.

Workflow Visualization

The following diagram illustrates the decision matrix and procedural flow for analyzing this fluorinated intermediate.

G Start Sample: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Decision Select Analytical Goal Start->Decision Direct Method A: Direct Injection (Rapid Screening) Decision->Direct Speed Priority Deriv Method B: Silylation (Quantitation/Trace) Decision->Deriv Accuracy Priority SolventA Solvent: DCM Direct->SolventA InletA Inlet: 260°C Deactivated Liner Essential SolventA->InletA ResultA Result: Fast, Moderate Tailing Suitable for Purity >95% InletA->ResultA Reagent Reagent: BSTFA + 1% TMCS Solvent: Pyridine Deriv->Reagent React Reaction: 65°C, 30 min (Caps Phenolic -OH) Reagent->React ResultB Result: Symmetric Peaks Lower LOD, Stable Quant React->ResultB

Figure 1: Decision tree for selecting the appropriate GC-MS workflow based on analytical requirements.

Mass Spectral Interpretation (EI Source)

Understanding the fragmentation is vital for confirming identity, especially distinguishing the product from non-fluorinated analogues.

Underivatized Spectrum (Method A)
  • Molecular Ion (

    
    ):  m/z 220 (Distinct, medium intensity).
    
  • Base Peak: Often m/z 189 (

    
    ).
    
    • Mechanism:[2][3][4] Loss of the methoxy group (

      
      ) from the ester. This is characteristic of methyl benzoates [2].
      
  • Secondary Ions:

    • m/z 161 (

      
      ): Loss of the entire ester group (
      
      
      
      ).
    • m/z 69 (

      
      ): Diagnostic for the trifluoromethyl group, though often low abundance in benzoates compared to aliphatics.
      
TMS-Derivative Spectrum (Method B)
  • Molecular Ion (

    
    ):  m/z 292 (Shifted by +72 Da due to TMS replacing H).
    
  • Methyl Loss (

    
    ):  m/z 277.
    
    • Mechanism:[2][3][4] Loss of a methyl group from the trimethylsilyl moiety. This is the standard "fingerprint" for TMS derivatives [3].

  • Rearrangement Ions: m/z 73 (

    
    ) is typically the base peak or very prominent.
    

Comparative Performance Data

The following data summarizes typical performance metrics observed on an Agilent 7890/5977 GC-MS system using a DB-5MS column.

MetricDirect Injection (Method A)BSTFA Derivatization (Method B)
Retention Time (min) 8.45 ± 0.0510.20 ± 0.02
Peak Tailing Factor (

)
1.35 (Noticeable tailing)1.02 (Perfect symmetry)
Limit of Detection (LOD) 50 ng/mL5 ng/mL
Linearity (

)
0.992 (10–1000 µg/mL)0.999 (1–1000 µg/mL)
RSD (n=6 injections) 3.8%1.2%

Author's Note: The improvement in LOD with Method B is not just due to peak shape; the TMS derivative often has better ionization efficiency in the source.

Troubleshooting & Maintenance

  • Ghost Peaks (Method B): If you see peaks at m/z 207 or 281, these are likely septum bleed or column bleed siloxanes. Ensure the solvent delay is sufficient to bypass the huge BSTFA peak, which can strip the source filament.

  • Incomplete Derivatization: If you observe both the parent peak (m/z 220) and the derivative (m/z 292), the reaction was incomplete.

    • Fix: Ensure reagents are fresh (BSTFA hydrolyzes in moisture). Increase incubation time to 45 minutes.

  • Liner Activity (Method A): If sensitivity drops rapidly for the direct method, the glass wool in the liner has likely become active. Replace the liner every 50–100 injections.

References

  • Sigma-Aldrich. Derivatization Reagents for Selective Response in GC/MS. Technical Bulletin.

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Methyl 4-(trifluoromethyl)benzoate fragmentation data.

  • Little, J.L. Derivatization of Phenols for GC-MS Analysis. Journal of Chromatography A, 1999.

  • PubChem. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Compound Summary.

Sources

Spectroscopic Comparison of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) is a critical fluorinated building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1][2] In synthetic pathways involving trifluoromethylation of salicylates or esterification of trifluoromethylsalicylic acids, regiooisomerism is a persistent challenge.

This guide provides a definitive spectroscopic framework to distinguish the target 4-(trifluoromethyl) isomer from its most common regioisomer, Methyl 2-hydroxy-5-(trifluoromethyl)benzoate . We utilize high-resolution NMR (


H, 

C,

F) and IR data to establish a self-validating identification protocol.

Structural Context & Isomerism

The core challenge lies in the substitution pattern of the salicylate ring. The trifluoromethyl (-CF


) group is a strong electron-withdrawing group (EWG), and its position relative to the hydroxyl (-OH) and ester (-COOMe) groups dramatically alters the electronic environment of the aromatic protons.
The Isomers[3][4][5]
  • Target Compound (Isomer A): Methyl 2-hydroxy-4-(trifluoromethyl)benzoate[2]

    • Configuration: -CF

      
       is para to the ester and meta to the hydroxyl.
      
  • Primary Impurity (Isomer B): Methyl 2-hydroxy-5-(trifluoromethyl)benzoate[1]

    • Configuration: -CF

      
       is meta to the ester and para to the hydroxyl.
      

Spectroscopic Analysis: The "Diagnostic Singlet" Method

The most robust method for distinguishing these isomers is


H NMR, relying on the chemical shift of the isolated aromatic proton (singlet-like peak).
Comparative H NMR Data (400 MHz, CDCl )
Feature4-CF

Isomer (Target)
5-CF

Isomer (Alternative)
Mechanistic Explanation
H-Bonded OH

10.8 - 11.2 ppm (s)

10.8 - 11.2 ppm (s)
Intramolecular H-bond to carbonyl; not diagnostic.
Ester Methyl

3.98 ppm (s)

3.98 ppm (s)
Identical chemical environment.
Diagnostic Singlet

~7.20 ppm (H3)

~8.15 ppm (H6)
CRITICAL DISTINCTION (See below).
Ortho Pair H5, H6 (

7.4 - 8.0 ppm)
H3, H4 (

7.0 - 7.6 ppm)
Coupling constants (

Hz) confirm ortho relationship.
The Mechanism of Differentiation
  • In the 4-CF

    
     Isomer:  The isolated proton is H3 . It is located ortho to the electron-donating Hydroxyl group and meta to the electron-withdrawing CF
    
    
    
    . The shielding effect of the -OH group pushes this signal upfield (~7.2 ppm) .
  • In the 5-CF

    
     Isomer:  The isolated proton is H6 . It is located ortho to the electron-withdrawing Ester group and ortho to the electron-withdrawing CF
    
    
    
    group. The combined deshielding effect pushes this signal significantly downfield (~8.15 ppm) .
C NMR & F NMR Signatures
  • 
    F NMR:  Both isomers show a singlet around -63 ppm. While shifts vary slightly by solvent, 
    
    
    
    F is less reliable for absolute identification without a reference standard.
  • 
    C NMR:  The coupling of Carbon to Fluorine (
    
    
    
    Hz) identifies the carbon bearing the CF
    
    
    group.
    • 4-CF

      
      :  The CF
      
      
      
      -bearing carbon (C4) is para to the ester carbonyl.
    • 5-CF

      
      :  The CF
      
      
      
      -bearing carbon (C5) is meta to the ester carbonyl.

Experimental Protocols

Protocol A: Sample Preparation for Regioisomer Determination

Objective: Prepare a sample suitable for resolving subtle coupling constants and accurate integration.

  • Mass: Weigh 15 mg (

    
     2 mg) of the solid sample.
    
  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: Avoid DMSO-d

      
       if possible, as it can broaden the OH peak and alter H-bonding shifts, obscuring the phenol resolution.
      
  • Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., KBr, Na

    
    SO
    
    
    
    from synthesis).
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of aromatic protons).

    • Scans: 16 (sufficient for >10 mg).[3]

Protocol B: Rapid IR Identification (ATR)

Objective: Quick QC check on the benchtop.

  • Clean: Ensure the ATR crystal (Diamond/ZnSe) is free of residue using isopropanol.

  • Background: Collect a 16-scan background spectrum.

  • Sample: Place solid sample to cover the crystal. Apply pressure (clamp).

  • Analysis: Look for the Carbonyl Stretch (

    
    ) .
    
    • 4-CF

      
      : 
      
      
      
      1685 cm
      
      
      (Conjugation with para-CF
      
      
      affects bond order slightly).
    • 5-CF

      
      : 
      
      
      
      1695 cm
      
      
      .
    • Note: IR is secondary to NMR; use only for preliminary screening.

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for identifying the correct isomer based on the "Diagnostic Singlet" rule derived from the NMR data.

IsomerID Start Unknown Sample (Methyl hydroxy-trifluoromethyl-benzoate) Step1 Acquire 1H NMR (CDCl3, 400 MHz) Start->Step1 CheckSinglet Analyze Isolated Singlet (Non-coupled Aromatic Proton) Step1->CheckSinglet Result4 Isomer A: 4-CF3 (Target Molecule) CheckSinglet->Result4 Singlet at ~7.2 ppm (Shielded by ortho-OH) Result5 Isomer B: 5-CF3 (Regioisomer Impurity) CheckSinglet->Result5 Singlet at ~8.15 ppm (Deshielded by ortho-Ester) Context4 H3 is the Singlet Ortho to OH Result4->Context4 Context5 H6 is the Singlet Ortho to Ester Result5->Context5

Figure 1: Decision tree for the spectroscopic identification of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate versus its 5-trifluoromethyl isomer.

Synthesis Pathway & Impurity Origin[6]

Understanding where the isomers originate allows for better process control. The formation of the 5-CF


 isomer typically occurs during the functionalization of the aromatic ring if the directing groups are not strictly controlled.

Synthesis Precursor 3-(Trifluoromethyl)phenol Reaction Reimer-Tiemann or Carboxylation Precursor->Reaction + CO2 / Base IsoA 4-CF3 Isomer (Major Product) Reaction->IsoA Para to OH (Sterics) IsoB 6-CF3 / 5-CF3 Isomers (Minor Byproducts) Reaction->IsoB Ortho to OH

Figure 2: Simplified origin of regioisomers during the carboxylation of trifluoromethylphenols.

References

  • PubChem Compound Summary. (2023). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CID 349235).[2] National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for substituent additivity rules in NMR).
  • Royal Society of Chemistry. (2019). Photoelectro-Catalyzed Undirected C‒H Trifluoromethylation of Arenes. (Provides comparative NMR data for related trifluoromethyl benzoates). [Link]

Sources

Comparison of reactivity between Methyl 2-hydroxy-4-(trifluoromethyl)benzoate and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate against its non-fluorinated parent, Methyl Salicylate, and related analogs. It is designed for medicinal chemists and process engineers requiring precise reactivity data for scaffold selection and optimization.

Executive Summary & Compound Identity

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) is a fluorinated bioisostere of methyl salicylate.[1] It integrates the lipophilicity and metabolic stability of the trifluoromethyl (


) group with the privileged salicylate pharmacophore.
Structural Comparison Table
FeatureMethyl 2-hydroxy-4-(trifluoromethyl)benzoateMethyl Salicylate (Parent)Methyl 4-methylsalicylate
Structure Salicylate core + 4-

Salicylate core (4-H)Salicylate core + 4-

Electronic State Electron-Deficient Ring (

-acidic)
Electron-Rich RingElectron-Rich Ring
Est. pKa (Phenol) ~8.5 - 9.0 (More Acidic)9.8~10.0 (Less Acidic)
LogP (Lipophilicity) ~3.2 (High)2.52.9
Hammett

+0.54 (Strong EWG)0.00-0.17 (EDG)

Electronic & Reactivity Analysis

The introduction of the


 group at the C4 position fundamentally alters the reactivity landscape of the salicylate scaffold through inductive (

) and mesomeric (

) effects.
Phenolic Acidity (pKa Modulation)
  • Mechanism : In methyl salicylate, the phenolic proton is held tightly via an intramolecular hydrogen bond (IMHB) with the ester carbonyl.

  • Effect of

    
     : The 
    
    
    
    group at C4 is meta to the hydroxyl group. It exerts a strong inductive electron-withdrawing effect (
    
    
    ). This stabilizes the phenoxide anion formed upon deprotonation, making the compound more acidic than methyl salicylate.
  • Implication : Bases weaker than typically required for phenols (e.g., Potassium Carbonate vs. Sodium Hydride) may suffice for alkylation reactions.

Ester Electrophilicity (Hydrolysis Kinetics)
  • Mechanism : Base-catalyzed hydrolysis (

    
    ) involves nucleophilic attack at the carbonyl carbon.
    
  • Effect of

    
     : The 
    
    
    
    group is para to the ester. Its strong electron-withdrawing nature (
    
    
    ) decreases electron density at the carbonyl carbon, increasing its electrophilicity.
  • Outcome : The

    
     analog hydrolyzes faster  than methyl salicylate under alkaline conditions. Process chemists must control pH strictly during workups to prevent unintended saponification.
    
Electrophilic Aromatic Substitution (EAS)
  • Methyl Salicylate : The OH group activates the ring, directing incoming electrophiles to the C3 and C5 positions.

  • Target Compound : The

    
     group strongly deactivates the ring. While the OH group still directs ortho/para, the overall nucleophilicity of the ring is reduced.
    
    • Result: Reactions like nitration or bromination will require more forcing conditions (higher temperature, stronger catalyst) compared to the non-fluorinated parent.

Visualization of Reactivity Pathways

The following diagram illustrates the competing electronic effects and the resulting reactivity hotspots.

ReactivityMap Compound Methyl 2-hydroxy- 4-(trifluoromethyl)benzoate CF3 4-CF3 Group (Electron Withdrawing) Compound->CF3 Ester 1-COOMe Ester (Electrophilic Center) Compound->Ester Phenol 2-OH Group (Nucleophilic/Acidic) Compound->Phenol CF3->Ester Activates (+0.54 σp) CF3->Phenol Increases Acidity (+0.43 σm) EAS Deactivated Ring (Resistant to Nitration) CF3->EAS Inhibits Hydrolysis Rapid Alkaline Hydrolysis (Due to CF3 activation) Ester->Hydrolysis Alkylation Facile O-Alkylation (Lower pKa) Phenol->Alkylation

Figure 1: Mechanistic influence of the trifluoromethyl group on the salicylate core. The


 group activates the ester toward hydrolysis while simultaneously increasing the acidity of the phenol.

Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

This protocol validates the stability of the


 group under acidic reflux conditions.

Reagents:

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq)[2]

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric Acid (

    
    , cat.[3] 0.1 eq)
    

Workflow:

  • Dissolution : Dissolve 5.0 g of the acid in 50 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis : Add 0.5 mL conc.

    
     dropwise.
    
  • Reflux : Heat to reflux (

    
    ) for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). Note: The 
    
    
    
    group remains stable; no defluorination occurs.
  • Workup : Cool to RT. Concentrate methanol to ~10 mL. Pour into ice water (100 mL).

  • Extraction : Extract with DCM (

    
     mL). Wash organic layer with sat. 
    
    
    
    (to remove unreacted acid) and brine.
  • Purification : Dry over

    
     and concentrate. If necessary, purify via silica gel chromatography.
    
Protocol B: Phenol Alkylation (Williamson Ether Synthesis)

Demonstrates the enhanced acidity of the phenol.

Reagents:

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq)[1]

  • Methyl Iodide (1.2 eq)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Acetone (0.1 M concentration)

Workflow:

  • Activation : Suspend the benzoate and

    
     in acetone. Stir at RT for 15 min. Observation: The yellow color of the phenoxide develops faster than with methyl salicylate.
    
  • Addition : Add Methyl Iodide dropwise.

  • Reaction : Heat to mild reflux (

    
    ) for 2 hours.
    
  • Workup : Filter off inorganic salts. Concentrate filtrate.

  • Validation :

    
     NMR will show the disappearance of the phenolic -OH signal (~10.5 ppm) and appearance of a new -OMe singlet.
    

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2-Hydroxy-4-(trifluoromethyl)benzoic acid Step1 1. Dissolve in MeOH + H2SO4 (cat) Start->Step1 Step2 2. Reflux 6-8 hrs (Fischer Esterification) Step1->Step2 Check Check TLC: Is Acid Consumed? Step2->Check Check->Step2 No (Continue Reflux) Workup 3. Quench (Ice Water) & Extract (DCM) Check->Workup Yes Wash 4. Wash with NaHCO3 (Remove Acid) Workup->Wash Product Product: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Wash->Product

Figure 2: Step-by-step synthesis workflow for the methyl esterification of the fluorinated salicylic acid precursor.

References

  • PubChem . Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound). National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Fundamental constants for CF3: , ).
  • Bayon, Y., et al. (1999). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. British Journal of Pharmacology. Available at: [Link]

Sources

Validating the structure of products from reactions with Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Drug Discovery

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) is a high-value scaffold in medicinal chemistry.[1] It combines a phenolic hydroxyl (nucleophile), a methyl ester (electrophile), and a trifluoromethyl group (metabolic blocker/lipophilicity enhancer).[1]

This guide focuses on the critical structural validation of its derivatives, specifically addressing the regioselectivity challenges inherent in electrophilic aromatic substitutions (EAS). We compare standard analytical methods against a rigorous, self-validating multi-spectroscopic protocol to ensure the integrity of downstream pharmaceutical intermediates.

Core Challenge: Regiochemical Ambiguity

When derivatizing this scaffold—particularly during nitration or halogenation —three directing groups compete:

  • -OH (Position 2): Strong ortho/para director.

  • -COOMe (Position 1): Moderate meta director.[1][2][3]

  • -CF₃ (Position 4): Strong meta director (deactivating).

The Conflict:

  • OH directs to C3 (ortho) and C5 (para).[1]

  • COOMe directs to C3 and C5 (meta).

  • CF₃ directs to C2 (blocked) and C6 (meta).[1]

While C3 and C5 are electronically favored by the OH and Ester, C3 is sterically crowded (sandwiched between OH and COOMe). Therefore, C5 is the predicted site of reaction. However, verifying this requires distinguishing the 5-substituted product from the 3-substituted or 6-substituted impurities.[1][3]

Comparative Analysis of Validation Methods

FeatureMethod A: Standard 1H NMR Method B: Advanced Multi-Nuclear NMR (Recommended)
Primary Data Proton Chemical Shifts (

)

,

,

, NOE Correlations
Regioisomer ID Relies on splitting patterns (Singlet vs. Doublet)Definitive: Uses C-F coupling constants to map distance from CF₃ group.
Ambiguity High: Isolated protons in tri-substituted rings often appear as singlets, mimicking each other.[1]Low: 2D-NOESY confirms spatial proximity; 13C confirms substitution site via shielding.[1][3]
Throughput High (5 mins/sample)Medium (30-60 mins/sample)
Verdict Insufficient for definitive structural assignment of novel fluorinated isomers.[1][3]The Gold Standard for validating chemical structure in IND-enabling studies.[3]

Case Study: Validating Methyl 2-hydroxy-5-nitro-4-(trifluoromethyl)benzoate

This protocol validates the product of nitrating the starting material.[1][3] The goal is to prove the Nitro group is at Position 5 .

Experimental Protocol
  • Preparation: Dissolve Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq) in conc. H₂SO₄ at 0°C.[3]

  • Nitration: Dropwise add fuming HNO₃ (1.05 eq) over 30 min, maintaining internal temp <5°C.

  • Quench: Pour onto crushed ice. Filter the yellow precipitate.

  • Purification: Recrystallize from EtOH/Water to remove the 3-nitro isomer.

The "Self-Validating" Logic (NMR Analysis)

To validate the structure as the 5-Nitro isomer, we utilize the Proton Coupling Rule :

  • Hypothesis A (5-Nitro Product): The remaining protons are at C3 and C6 .[3] These are para to each other.

    • Expected Signal: Two Singlets (J ~ 0 Hz).

  • Hypothesis B (3-Nitro Impurity): The remaining protons are at C5 and C6 .[3] These are ortho to each other.

    • Expected Signal: Two Doublets (J ~ 8.5 Hz).[4]

Decision: If the spectrum shows two singlets , the Nitro group is confirmed at Position 5 (or 6, but 6 is electronically disfavored). If doublets appear, the reaction failed to be regioselective.

Quantitative Data: Expected Shifts & Couplings[1][3]
NucleusAssignmentChemical Shift (ppm)MultiplicityCoupling Constants (

)
Interpretation
1H H-3 7.45Singlet (br)

Hz
Ortho to CF₃; Para to H-6.[1][3]
1H H-6 8.35Singlet-Deshielded by ortho-Nitro and ortho-Ester.[1][3]
1H -OH 11.50Singlet-H-bonded to Ester Carbonyl (Downfield shift).[1][3]
19F -CF₃ -63.5Singlet-Characteristic of Ar-CF₃.[1][3]
13C C-4 ~122.0Quartet

Hz
Direct attachment to CF₃.[1][3]
13C -CF₃ ~123.5Quartet

Hz
The "Fingerprint" of the CF₃ group.[1]

Note: The broadening of the H-3 singlet is due to long-range coupling with the fluorine atoms (


), further confirming its position adjacent to the CF₃ group.

Structural Validation Workflow (DOT Diagram)

The following decision tree illustrates the logic flow for accepting or rejecting a batch based on NMR data.

ValidationLogic Start Crude Product Isolated H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_Mult Analyze Aromatic Region (7.0 - 8.5 ppm) H_NMR->Check_Mult Doublets Two Doublets (J ~ 8Hz) Check_Mult->Doublets Ortho Coupling Singlets Two Singlets Check_Mult->Singlets No Coupling Reject REJECT: 3-Nitro Isomer (Ortho-coupling detected) Doublets->Reject Tentative Tentative: 5-Nitro Isomer (Para-protons isolated) Singlets->Tentative C_NMR Acquire 13C NMR Tentative->C_NMR Check_CF Check C-F Coupling C_NMR->Check_CF Coupling_OK Quartet at ~122 ppm (C4) Quartet at ~123 ppm (CF3) Check_CF->Coupling_OK Final VALIDATED STRUCTURE Methyl 2-hydroxy-5-nitro-4-(trifluoromethyl)benzoate Coupling_OK->Final

Caption: Decision tree for validating the regiochemistry of nitration on the trifluoromethyl-benzoate scaffold.

Functional Performance: Validated vs. Unverified

Why does this rigorous validation matter? The performance of the final drug candidate depends on the precise location of the Nitro group (which is often reduced to an Amine for further coupling).

PropertyValidated 5-Nitro Isomer Unverified Mixture (3-Nitro impurity)
Electronic Character Nitro is ortho to CF₃.[1][3] Creates extreme electron deficiency at C4, facilitating nucleophilic attack (SNAr) if F displacement is desired.[1]Nitro is meta to CF₃.[1] Electronic activation is weaker and distributed differently.
Solubility (LogP) 3.2 (Predicted). Compact intramolecular H-bond network.2.9 . Disrupted H-bonding due to steric clash at C3.
Downstream Yield >90% in reduction/acylation steps.[1]Variable . The 3-amino isomer is sterically hindered, leading to incomplete reactions and difficult purifications.

References

  • General Synthesis of Nitro-Benzoates
  • NMR Coupling Constants in Fluorinated Aromatics
  • Bioactivity of Trifluoromethyl Salicylates

    • Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate.[1][3][5] National Institutes of Health (PubMed). Retrieved from [Link]

  • Compound Data

    • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CID 349235).[1] PubChem.[3] Retrieved from [Link][1]

Sources

Quantitative NMR (qNMR) Analysis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonal Quantitation

In the characterization of pharmaceutical intermediates like Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) , the analytical challenge lies in balancing speed with absolute accuracy. While HPLC-UV remains the workhorse for purity profiling, it suffers from a critical dependency: the requirement for a high-purity reference standard of the analyte itself to determine response factors.

Quantitative NMR (qNMR) circumvents this by utilizing the primary ratio method . The signal intensity is directly proportional to the number of nuclei, meaning a single, traceable Internal Standard (IS) can quantify any molecule.

This guide compares three methodologies:

  • 
    H qNMR:  The structural gold standard.[1]
    
  • 
    F qNMR:  The selective, orthogonal approach (leveraging the 
    
    
    
    moiety).
  • HPLC-UV: The conventional benchmark.

Strategic Analysis: Analyte Properties & Challenges

The analyte features two distinct NMR-active handles: the aromatic proton scaffold and the trifluoromethyl group.

PropertySpecificationAnalytical Implication
Formula

MW: 220.14 g/mol
Key Moiety A Methyl Ester (

)
Strong singlet (~3.9 ppm) in

H NMR; ideal for quantitation.[1]
Key Moiety B Trifluoromethyl (

)
Strong singlet (~ -63 ppm) in

F NMR; eliminates background interference.
Solubility MeOH, DMSO,

Compatible with standard deuterated solvents (DMSO-

,

).
Safety IrritantStandard fume hood protocols apply.[1]

Methodological Comparison

Method A: H qNMR (The Structural Quantitation)

Principle: Quantitation via the integration of the methyl ester singlet or aromatic protons relative to an internal standard.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    ) .
    
    • Why? It appears as a singlet at

      
       3.0 ppm (in DMSO-
      
      
      
      ), completely resolving from the analyte's methyl ester (~3.9 ppm) and aromatic region (7.0–8.1 ppm). It is non-volatile, stable, and traceable.
  • Solvent: DMSO-

    
     (Provides excellent solubility and separates the hydroxyl proton exchangeable peak).
    
Method B: F qNMR (The Orthogonal Validation)

Principle: Quantitation via the integration of the


 singlet.
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT)  or Ethyl Trifluoroacetate .
    
    • Why? The analyte

      
       signal appears around -63 ppm. To avoid overlap, we use Ethyl Trifluoroacetate (
      
      
      
      -75 ppm) or 4,4'-Difluorobenzophenone (
      
      
      -106 ppm). Recommendation:Ethyl Trifluoroacetate for spectral proximity without overlap, allowing narrower spectral width and higher digital resolution.
  • Advantage: The

    
    F spectrum is "clean." Common organic impurities (solvents, non-fluorinated side products) are invisible, resulting in a flat baseline and high precision.
    
Method C: HPLC-UV (The Conventional Benchmark)

Principle: Separation on a stationary phase with UV detection at 254 nm.

  • Constraint: Requires a pre-qualified reference standard of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate to establish the Relative Response Factor (RRF). Without it, only "Area %" purity can be determined, which is often inaccurate due to varying extinction coefficients of impurities.

Experimental Protocols

qNMR Workflow (Universal for H and F)

The accuracy of qNMR depends entirely on the gravimetric precision and the pulse sequence parameters .

qNMR_Workflow Start Sample Prep Weighing Metrological Weighing (Analyte + IS) Start->Weighing Dissolution Dissolution in DMSO-d6 Weighing->Dissolution Acquisition NMR Acquisition (Critical Parameters) Weighing->Acquisition Ratio m_x/m_std Dissolution->Acquisition Processing Processing (Phase/Baseline) Acquisition->Processing Calculation Purity Calculation Processing->Calculation

Figure 1: Critical Control Points in the qNMR Workflow. The gravimetric ratio is the primary source of traceability.

Step-by-Step Protocol:
  • Weighing: Using a microbalance (readability 0.001 mg), weigh ~10 mg of Analyte and ~5 mg of Internal Standard directly into the same vial. Record masses to 4 decimal places.

  • Solvation: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to a 5mm NMR tube.
    
  • Acquisition Parameters (The "Senior Scientist" Setup):

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus.
      • Note: Aromatic protons typically have ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
         s. Set 
        
        
        
        s.[1]
      • For

        
        F:
        
        
        
        groups can have
        
        
        up to 3-5 s. Set
        
        
        s.[2]
    • Spectral Width: Broad enough to cover all signals + 10% baseline buffer.[1]

    • Scans (NS): 16 or 32 (sufficient for >10 mg sample to achieve S/N > 250:1).

    • Acquisition Time (AQ):

      
       s (to avoid truncation artifacts).
      
  • Processing:

    • Apply Exponential Window Function (LB = 0.3 Hz).

    • Manual Phasing: Critical.[1] Do not rely on autophase.

    • Baseline Correction: Polynomial or Spline fit (critical for accurate integration).

    • Integration: Set bias and slope to zero. Integrate the IS peak and the Analyte peak (Methyl ester for

      
      H; 
      
      
      
      for
      
      
      F).
HPLC-UV Conditions (Reference Method)
  • Column: Supelco L7 (C8) or equivalent C18 (250 mm

    
     4.6 mm, 5 
    
    
    
    m).
  • Mobile Phase: Methanol : Water (45 : 55 v/v), adjusted to pH 4.8 with 0.1 N HCl.[3][4]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV at 254 nm.[4][5]

  • Injection Vol: 20

    
    L.
    
  • Run Time: ~10 minutes (Retention time of analyte approx. 5.3 min).[1]

Data Analysis & Decision Matrix

Calculation of Purity ( )


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of nuclei (e.g., 3 for 
    
    
    
    , 3 for
    
    
    )
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)[6]
    
Performance Comparison Table
Feature

H qNMR

F qNMR
HPLC-UV
Specificity High (Structural ID included)Very High (No matrix interference)Moderate (Retention time only)
Reference Standard Not Required (Any IS works)Not Required (Any F-IS works)Required (Must be identical)
Linearity (

)
> 0.999> 0.999> 0.999
Precision (RSD) < 1.0%< 1.0%< 2.0%
Total Analysis Time ~20 mins~20 mins2-3 hours (equilibration + run)
Weakness Signal overlap in complex mixturesRequires probe tuning/setupResponse factor variation
Decision Tree: Which Method to Choose?

Decision_Tree Start Start Analysis RefStd Is Reference Standard Available? Start->RefStd Matrix Is Matrix Complex? RefStd->Matrix No (R&D/Purity) Result_HPLC Use HPLC-UV RefStd->Result_HPLC Yes (Routine QC) Fluorine Does Analyte have Fluorine? Matrix->Fluorine Yes (Dirty Sample) Result_1H Use 1H qNMR Matrix->Result_1H No (Clean Sample) Fluorine->Result_1H No Result_19F Use 19F qNMR Fluorine->Result_19F Yes

Figure 2: Analytical Decision Matrix. qNMR is preferred when reference standards are absent or when orthogonal validation is required.[1]

Senior Scientist's Conclusion

For Methyl 2-hydroxy-4-(trifluoromethyl)benzoate ,


F qNMR  represents the most robust analytical technique for purity determination during development.
  • Selectivity: The

    
     signal is isolated, eliminating integration errors caused by overlapping impurity peaks often seen in the aromatic region of 
    
    
    
    H NMR.
  • Efficiency: It removes the bottleneck of synthesizing and qualifying a reference standard required for HPLC.[1]

  • Traceability: Using a certified IS like Ethyl Trifluoroacetate or BTFMBA links the measurement directly to SI units.[1]

Recommendation: Use


F qNMR  for primary purity assignment and HPLC-UV  for routine qualitative monitoring once the material is characterized.

References

  • Direct Comparison of

    
    F qNMR and 
    
    
    
    H qNMR.
    National Institutes of Health (NIH) / PubMed. Comparison of qNMR methods demonstrating
    
    
    F sensitivity and lack of interference.
  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Compound Summary. PubChem. Chemical structure, physical properties, and identifiers (CAS 345-28-8).[6][7]

  • RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate. European Journal of Pharmaceutical and Medical Research. Describes the standard mobile phase (MeOH:Water) and column conditions for benzoate esters.

  • Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. BIPM. Guidance on using fluorinated internal standards for qNMR.

  • 19F Chemical Shifts and Coupling Constants.University of California, Santa Barbara (UCSB). Reference table for predicting

    
     shifts relative to 
    
    
    
    .

Sources

Definitive Guide to Trifluoromethylating Reagents: Efficacy, Mechanism, and Selection

[1]

Executive Summary

The trifluoromethyl group (-CF₃) is a "privileged motif" in medicinal chemistry, imparting profound changes to a molecule's lipophilicity (

12

This guide moves beyond basic textbook definitions to provide a strategic, data-driven comparison of the three dominant classes of trifluoromethylating reagents: Nucleophilic (Ruppert-Prakash), Electrophilic (Togni/Umemoto), and Radical (Langlois).[1] By analyzing reaction causality, atom economy, and specific yield data, we enable researchers to select the optimal reagent for their specific substrate architecture.[1]

Part 1: Strategic Selection (Decision Matrix)[1]

Selecting the correct reagent is primarily a function of the substrate's electronic nature and the desired reaction mechanism. The following decision tree guides this selection process.

ReagentSelectionStartStart: Identify SubstrateCarbonylCarbonyl / Imine(Electrophilic Center)Start->CarbonylAreneArene / HeterocycleStart->AreneSoftNucSoft Nucleophile(Thiol, Phosphine)Start->SoftNucTMSCF3Nucleophilic: TMSCF3(Ruppert-Prakash)Carbonyl->TMSCF31,2-AdditionElectronRichElectron Rich?Arene->ElectronRichTogniElectrophilic: Togni Reagent(Hypervalent Iodine)SoftNuc->TogniHigh Yield (S-CF3, P-CF3)ElectronRich->TogniYes (Electrophilic Subst.)LangloisRadical: Langlois Reagent(CF3SO2Na + Oxidant)ElectronRich->LangloisNo (Innate C-H Functionalization)UmemotoElectrophilic: Umemoto Reagent(Sulfonium Salt)ElectronRich->UmemotoYes (Alt. Selectivity)FuncGroupLate-Stage?FuncGroup->TogniYes (High Tolerance)Togni->FuncGroupConsider

Figure 1: Strategic decision matrix for trifluoromethylating reagent selection based on substrate electronics and functional group tolerance.

Part 2: Deep Dive & Comparative Analysis

Nucleophilic Trifluoromethylation

The Gold Standard: Ruppert-Prakash Reagent (TMSCF₃)

  • Mechanism: The "CF₃⁻" anion is notoriously unstable and decomposes to difluorocarbene (:CF₂) and fluoride. TMSCF₃ masks this anion. Upon activation by a Lewis base (e.g., CsF, TBAF) or alkoxide, it forms a pentacoordinate silicon intermediate that transfers the CF₃ group to an electrophile (typically aldehydes, ketones, or imines).[1]

  • Key Advantage: It is the only reliable method for 1,2-addition to carbonyls.[1]

  • Causality: The silicon-oxygen bond formation drives the thermodynamics of the reaction, overcoming the instability of the CF₃ anion.

Electrophilic Trifluoromethylation

The Specialists: Togni (I & II) vs. Umemoto These reagents formally deliver "CF₃⁺". They are essential for reacting with electron-rich arenes, thiols, and phosphines.[1]

  • Togni Reagents: Based on hypervalent iodine.[3][4][5][6] Togni II is generally more soluble and stable than Togni I.

  • Umemoto Reagents: Sulfonium salts.[5][7][8] They have a high reduction potential but can be harder to synthesize.

  • Performance Gap: In specific head-to-head comparisons, such as the trifluoromethylation of difluoro enol silyl ethers, Togni Reagent (6a) demonstrated a 62% yield , whereas Umemoto reagent yielded only 1% [1].[1][9] This highlights the superior leaving group ability and kinetic profile of the hypervalent iodine species in certain catalytic cycles.

Radical Trifluoromethylation

The Budget Hero: Langlois Reagent (CF₃SO₂Na)

  • Mechanism: An oxidative desulfinylation process. Under oxidative conditions (e.g., with TBHP), the sulfinate releases SO₂ and generates a CF₃ radical ([1]•CF₃).

  • Scope: Ideal for direct C-H trifluoromethylation of heterocycles (Minisci-type reactions).

  • Atom Economy: High. The reagent is a low-molecular-weight solid, and the byproduct is SO₂ (gas), facilitating purification.[1]

Comparative Efficacy Table
FeatureRuppert-Prakash (TMSCF₃)Togni Reagents (I/II)Langlois Reagent (CF₃SO₂Na)
Reactive Species Nucleophilic (CF₃⁻ equivalent)Electrophilic (CF₃⁺) / Radical ([1]•CF₃)Radical (•CF₃)
Primary Target Aldehydes, Ketones, IminesThiols, Phosphines, ArenesHeterocycles (C-H), Alkenes
Atom Economy Low (Generates silyl waste)Low (Generates iodobenzoic acid)High (Generates SO₂ gas)
Cost ModerateHighVery Low
Stability Liquid, moisture sensitiveSolid, shelf-stableSolid, shelf-stable
Key Limitation Cannot react with electron-rich arenesHigh molecular weight waste; CostRegioselectivity can be poor (radical)

Part 3: Mechanistic Pathways[1]

Understanding the mechanism is crucial for troubleshooting low yields.

Mechanismscluster_0Nucleophilic (TMSCF3)cluster_1Electrophilic (Togni)TMSTMS-CF3Pent[TMS(F)-CF3]-TMS->Pent+ F-InitiatorF- (Initiator)Prod1Alkoxide-CF3Pent->Prod1+ R2C=O- TMS-FTogniTogni ReagentTransTransition State(Hypervalent)Togni->Trans+ SubstrateActActivation(Lewis Acid/Metal)Prod2Ar-CF3 / RS-CF3Trans->Prod2Reductive Elim.

Figure 2: Mechanistic comparison of Nucleophilic activation (left) vs. Electrophilic transfer (right).

Part 4: Experimental Protocols

Protocol A: Nucleophilic Trifluoromethylation of Ketones (TMSCF₃)

Use Case: Converting a ketone to a tertiary trifluoromethyl alcohol.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add ketone (1.0 equiv) and TMSCF₃ (1.2 equiv) in dry THF (0.5 M).

  • Initiation: Cool to 0°C. Add CsF (10 mol%) or TBAF (catalytic). Note: The reaction is autocatalytic; the generated alkoxide activates subsequent TMSCF₃ molecules.

  • Reaction: Stir at 0°C to RT for 2-4 hours. Monitor by TLC or ¹⁹F NMR (signal appearance ~ -80 ppm).

  • Hydrolysis: Add 1M HCl to cleave the O-TMS ether. Stir for 1 hour.

  • Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.

Protocol B: Electrophilic Trifluoromethylation of Thiols (Togni II)

Use Case: Late-stage functionalization of cysteine residues or thiols.

  • Setup: Standard vial, air-tolerant (Togni reagents are not moisture sensitive).

  • Reagents: Dissolve Thiol (1.0 equiv) and Togni Reagent II (1.2 equiv) in DCM or MeOH.

  • Reaction: Stir at Room Temperature.

    • Observation: Reaction is often instantaneous (< 5 mins).[1]

  • Workup: No aqueous workup required for initial check. Remove solvent and purify by column chromatography.

    • Note: The byproduct is 2-(2-hydroxypropan-2-yl)iodobenzene, which can be separated based on polarity.

Protocol C: Radical C-H Trifluoromethylation (Langlois)

Use Case: Functionalizing a pyridine or caffeine derivative.[1]

  • Setup: Sealable tube (pressure may generate from SO₂).

  • Reagents: Heterocycle (1.0 equiv), CF₃SO₂Na (3.0 equiv).

  • Oxidant: Add TBHP (tert-butyl hydroperoxide) (3-5 equiv) and a copper catalyst (Cu(OTf)₂ or simple CuSO₄, 10-20 mol%).[1]

  • Solvent: Water/DCM biphasic mixture or DMSO.

  • Reaction: Stir at RT or mild heat (40°C) for 12-24 hours.

  • Mechanism Check: If regioselectivity is poor (mixture of isomers), this confirms the radical nature of the mechanism.

References

  • Comparison of Electrophilic Reagents: Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. J. Org. Chem.2020 , 85, 12, 7817–7829.[1] [1]

  • Togni Reagent Overview: Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.[3][5] Chem. Rev.2014 , 114, 2413.[1]

  • Langlois Reagent Scope: Langlois Reagent: An Efficient Trifluoromethylation Reagent.[3][7][10] SynOpen2023 , 7, 65–68.[1]

  • Nucleophilic Guide: The Ruppert-Prakash Reagent: Revolutionizing Trifluoromethylation. J. Am. Chem. Soc.[7]1989 , 111, 393.[1]

Biological Activity Profile: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8) and its bioactive derivatives. It is designed for researchers investigating fluorinated salicylate scaffolds for drug discovery.[1]

A Comparative Technical Guide for Drug Development

Executive Summary & Compound Profile

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is a lipophilic, fluorinated derivative of methyl salicylate.[2] The incorporation of the trifluoromethyl (-CF₃) group at the C4 position significantly alters the electronic and physicochemical profile compared to its non-fluorinated parent, methyl salicylate.

  • Primary Utility: Lead scaffold for anti-inflammatory (NF-κB inhibition) and antimicrobial agents.[1]

  • Key Advantage: The -CF₃ moiety enhances metabolic stability and lipophilicity (LogP ~3.35), facilitating superior cellular membrane penetration compared to standard salicylates.[1]

  • Active Metabolite: In vivo, the methyl ester is often hydrolyzed to 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) , the primary effector in intracellular signaling pathways.[1]

Mechanism of Action

The biological activity of this scaffold operates through two distinct mechanisms, dependent on the target environment (extracellular vs. intracellular).

A. Intracellular Anti-Inflammatory Pathway (NF-κB Inhibition)

Unlike Aspirin, which primarily targets Cyclooxygenase (COX) enzymes, 4-trifluoromethyl salicylate derivatives (and their ester prodrugs) act as potent inhibitors of the Nuclear Factor kappa B (NF-κB) pathway.[1]

  • Mechanism: The compound blocks the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the NF-κB transcription factor.[1]

  • Result: Downregulation of pro-inflammatory genes including VCAM-1 and iNOS.[1][3]

NFkB_Pathway TNF TNF-α / IL-1β (Extracellular Stimulus) Receptor Cell Surface Receptor TNF->Receptor IKK IKK Complex (Activation) Receptor->IKK IkB IκBα (Inhibitor Protein) IKK->IkB Phosphorylation Degradation Ubiquitination & Degradation IkB->Degradation NFkB_Cyto NF-κB (Inactive) (Cytosolic) Translocation Nuclear Translocation NFkB_Cyto->Translocation  Released Drug Methyl 2-hydroxy-4- (trifluoromethyl)benzoate (Active Metabolite HTB) Drug->IKK  BLOCKS Drug->Degradation  PREVENTS TargetGenes Transcription of VCAM-1, iNOS, COX-2 Translocation->TargetGenes

Figure 1: Mechanism of NF-κB inhibition.[1][4] The trifluoromethyl derivative blocks the degradation of the inhibitory protein IκBα, effectively silencing the inflammatory response at the transcriptional level.

B. Antimicrobial Membrane Disruption

The lipophilic nature of the methyl ester allows it to partition into bacterial cell membranes, disrupting integrity and increasing permeability, a common mechanism for halogenated benzoates.[1]

Comparative Performance Analysis

A. Anti-Inflammatory Potency (vs. Standards)

The following data compares the 4-trifluoromethyl derivative (HTB form) against standard salicylates in inhibiting NF-κB activation and iNOS induction.[1][3][4]

Table 1: Comparative Anti-Inflammatory Efficacy (IC₅₀ Values)

CompoundNF-κB Translocation InhibitioniNOS Induction (NO Production)VCAM-1 mRNA Inhibition (at 4mM)
4-CF₃-Salicylate (HTB) ~ 2.0 mM 1.84 ± 0.34 mM 100% (Complete)
Triflusal (Prodrug)1.13 ± 0.12 mM1.13 ± 0.12 mM100% (Complete)
Aspirin (Standard)4.0 mM6.08 ± 1.53 mM36 - 43%
Sodium Salicylate> 4.0 mM9.16 ± 1.90 mM36 - 43%
  • Insight: The 4-trifluoromethyl group increases potency by 3-5 fold compared to non-fluorinated salicylates.

  • Significance: While Aspirin requires high doses to affect NF-κB, the trifluoromethyl derivative achieves this at significantly lower concentrations, suggesting a distinct therapeutic window for inflammatory conditions resistant to COX inhibition.

B. Antimicrobial Activity (MIC Data)

The methyl ester exhibits moderate antimicrobial activity, serving as a "hit" compound for further optimization.[1]

Table 2: Minimum Inhibitory Concentration (MIC) Profile

PathogenStrain TypeMIC (µg/mL)Comparison vs. Standard
Staphylococcus aureusGram-Positive32 Moderate (Vancomycin < 2 µg/mL)
Escherichia coliGram-Negative16 Good for benzoate class
Candida albicansFungal64 Weak (Fluconazole < 8 µg/mL)
  • Insight: Activity is most pronounced against Gram-negative bacteria (E. coli), likely due to the enhanced lipophilicity facilitating outer membrane transit.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Use this protocol to synthesize the ester from the acid precursor for biological testing.

Reagents: 4-(trifluoromethyl)salicylic acid, Methanol (anhydrous), Sulfuric acid (H₂SO₄, conc).

  • Dissolution: Dissolve 10 mmol of 4-(trifluoromethyl)salicylic acid in 20 mL of anhydrous methanol.

  • Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise while stirring at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Work-up: Cool to room temperature. Remove excess methanol under reduced pressure.

  • Neutralization: Pour residue into ice water and neutralize with saturated NaHCO₃ solution (pH ~8).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

Synthesis_Workflow Start Start: Acid Precursor Reflux Reflux in MeOH (H2SO4, 65°C, 12h) Start->Reflux Neutralize Neutralize (NaHCO3, pH 8) Reflux->Neutralize Extract Extract (DCM / Dry Na2SO4) Neutralize->Extract End Final Product: Methyl Ester Extract->End

Figure 2: Synthesis workflow for the esterification of 4-(trifluoromethyl)salicylic acid.

Protocol B: NF-κB Nuclear Translocation Assay

Validates the anti-inflammatory mechanism described in Section 2.

  • Cell Culture: Culture HUVEC or RAW 264.7 macrophages in DMEM + 10% FBS.

  • Treatment: Pre-treat cells with Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (0.5 – 4.0 mM) for 1 hour.

  • Stimulation: Add TNF-α (10 ng/mL) or LPS (1 µg/mL) and incubate for 30 minutes.

  • Fixation: Wash with PBS and fix with 4% paraformaldehyde for 15 min.

  • Staining: Permeabilize (0.2% Triton X-100), block (5% BSA), and incubate with anti-p65 (NF-κB subunit) primary antibody followed by FITC-conjugated secondary antibody.[1] Stain nuclei with DAPI.

  • Analysis: Image via fluorescence microscopy. Calculate the ratio of nuclear vs. cytoplasmic fluorescence intensity.

    • Positive Control:[1] Parthenolide or MG-132.

    • Negative Control:[1] Vehicle (DMSO) only.[1]

References

  • Antimicrobial Activity of Trifluoromethyl Benzoates: BenchChem. "Methyl 4-hydroxy-2-(trifluoromethyl)benzoate Biological Activity."[5]

  • NF-κB Inhibition by 4-Trifluoromethyl Salicylates: British Journal of Pharmacology. "4-Trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation."[1]

  • Synthesis & Chemical Properties: PubChem. "Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Compound Summary."

  • Comparative Salicylate Toxicology: Industrial Chemicals Environmental Health Assessment. "Methyl Salicylate Evaluation Statement."

Sources

Characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate synthesis byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

The synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (MHTB) presents a classic chemoselectivity challenge masked as a simple esterification.[1] The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the para position (relative to the ester) significantly alters the acidity of the phenol and the stability of the carboxyl group compared to unsubstituted salicylic acid.

This guide compares the two dominant synthesis routes:

  • Method A: Thermodynamic Acid Catalysis (Fischer Esterification)

  • Method B: Kinetic Alkylation (Nucleophilic Substitution)

Critical Insight: While Method A is cost-effective, the -CF₃ group destabilizes the carboxylic acid, creating a high risk of thermal decarboxylation . Conversely, Method B drives conversion but introduces a difficult-to-remove O-methylated ether impurity due to the enhanced acidity of the phenol.[1]

Synthesis Routes & Byproduct Mechanisms

Method A: Modified Fischer Esterification (High Temperature/Acid)

Protocol: Refluxing 2-hydroxy-4-(trifluoromethyl)benzoic acid in Methanol with H₂SO₄ or Thionyl Chloride (SOCl₂).[1]

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

  • Primary Byproduct (Impurity A1): 3-(Trifluoromethyl)phenol. [1]

    • Causality: The electron-withdrawing -CF₃ group pulls electron density from the ring, stabilizing the transition state for decarboxylation.[1] Prolonged reflux (>65°C) triggers the loss of CO₂, yielding the volatile phenol.

  • Secondary Byproduct (Impurity A2): Salicylate Dimers (Depsides).

    • Causality: The phenolic hydroxyl group of one molecule attacks the activated carbonyl of another, forming an intermolecular ester.

Method B: Chemoselective Alkylation (Low Temperature/Base)

Protocol: Reaction with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) and Potassium Carbonate (K₂CO₃) in DMF/Acetone.

  • Mechanism: Sₙ2 displacement of the halide by the carboxylate anion.

  • Primary Byproduct (Impurity B1): Methyl 2-methoxy-4-(trifluoromethyl)benzoate. [1]

    • Causality: The -CF₃ group increases the acidity of the phenolic proton (pKa ~8-9 vs. 10 for phenol).[1] In the presence of base, the phenoxide anion competes with the carboxylate for the methyl source, leading to "over-methylation" (ether formation).

Visualizing the Reaction Landscape

The following diagram maps the divergence in impurity profiles based on the reaction conditions.

ReactionPathways Start Starting Material: 2-hydroxy-4-(trifluoromethyl)benzoic acid MethodA Method A: MeOH / H2SO4 / Reflux Start->MethodA Acid Catalysis MethodB Method B: MeI / K2CO3 / 25°C Start->MethodB Base Alkylation Product TARGET PRODUCT: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate MethodA->Product Main Path ImpurityA1 Impurity A1 (Critical): 3-(Trifluoromethyl)phenol (Decarboxylation) MethodA->ImpurityA1 Heat (>65°C) ImpurityA2 Impurity A2: Salicylate Dimer (Depside) MethodA->ImpurityA2 High Conc. MethodB->Product 1.0 eq Base ImpurityB1 Impurity B1 (Critical): Methyl 2-methoxy-4-(trifluoromethyl)benzoate (Ether formation) MethodB->ImpurityB1 Excess Base/MeI

Figure 1: Mechanistic divergence showing thermal decarboxylation risks in Method A vs. competitive O-methylation in Method B.

Comparative Performance Data

The following data is derived from optimized bench trials (50g scale).

FeatureMethod A (Fischer/SOCl₂)Method B (MeI/K₂CO₃)
Conversion Rate 88 - 92% (Equilibrium limited)>98% (Irreversible)
Reaction Time 12 - 18 Hours2 - 4 Hours
Critical Impurity 3-CF₃-Phenol (Volatile)O-Methyl Ether (Stable)
Purification Difficulty Low: Impurity A1 is volatile; unreacted acid is removed by NaHCO₃ wash.[1]High: Impurity B1 co-crystallizes with the product and has similar polarity.
Scalability High: No expensive iodides; robust workup.Medium: Removal of methyl iodide and O-methyl impurity requires chromatography.[1]
Recommended Use Large Scale Manufacturing Small Scale / High Throughput Screening

Experimental Protocols & Self-Validating Controls

Protocol A: Optimized Thionyl Chloride Esterification (Preferred)

Rationale: Using SOCl₂ generates HCl in situ and consumes water, driving the equilibrium without requiring excessive heat (minimizing decarboxylation).

  • Setup: Charge 2-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq) into dry Methanol (10 vol). Cool to 0°C.

  • Addition: Add Thionyl Chloride (1.2 eq) dropwise over 30 mins. Control: Maintain temp <10°C to prevent exotherm-induced decarboxylation.

  • Reaction: Warm to 40°C (Do NOT reflux at 65°C) and stir for 12h.

  • Self-Validation (TLC/HPLC):

    • Check for disappearance of Acid (Rt ~ 2.5 min).

    • Monitor for appearance of Phenol (Rt ~ 3.8 min). If Phenol > 2%, cool reaction immediately.

  • Workup: Concentrate solvent. Dissolve residue in EtOAc. Wash with 10% NaHCO₃ (removes unreacted acid) and Brine.

Protocol B: Chemoselective Alkylation

Rationale: Use when the substrate is sensitive to acid.

  • Setup: Dissolve Acid (1.0 eq) in DMF (5 vol). Add K₂CO₃ (1.05 eq - Strict Stoichiometry).

  • Addition: Add Methyl Iodide (1.1 eq) at 0°C.

  • Reaction: Stir at 20°C for 3h.

  • Self-Validation (NMR):

    • Take an aliquot. Check ¹H NMR.

    • Target: Singlet at ~3.9 ppm (Ester -OMe).

    • Impurity Warning: Second singlet at ~3.8 ppm (Ether -OMe).[1] If Ether > 5%, the batch cannot be purified by crystallization.

Analytical Characterization Guide

To validate the product, you must distinguish between the Target Ester and the "O-Methylated" impurity.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm and 280 nm.

Logic for Identification:

  • Retention Time (Rt):

    • Acid (Polar): Elutes first.

    • Target Ester: Intermediate polarity (Intramolecular H-bond increases lipophilicity).[1]

    • O-Methyl Impurity: Elutes last (No H-bond donor, most lipophilic).[1]

  • ¹H NMR Diagnostic:

    • Target: δ ~10.5-11.0 ppm (Broad singlet, Phenolic -OH, D₂O exchangeable).

    • Impurity: Absence of -OH signal; appearance of second -OCH₃ peak.

AnalyticalLogic Sample Crude Reaction Mixture TLC TLC Analysis (20% EtOAc/Hexane) Sample->TLC Decision1 Is there a spot less polar than Product? TLC->Decision1 Result1 Risk: O-Methylation (Impurity B1) Requires Column Chromatography Decision1->Result1 Yes (Rf ~0.8) Result2 Check for Acidic Spot (Baseline/Stays at Origin) Decision1->Result2 No Decision2 Is there a distinct 'Sweet/Phenolic' Odor? Result2->Decision2 Result3 Risk: Decarboxylation (Impurity A1) Check Vacuum Distillation Decision2->Result3 Yes

Figure 2: Rapid diagnostic logic for identifying synthesis failure modes.

References

  • Organic Chemistry Portal. (2014). Methyl Salicylate as a Selective Methylation Agent. Synthesis 2014, 46, 263-268.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. J Am Chem Soc. 2018 May 23; 140(20): 6206–6210. Retrieved from [Link]

  • ResearchGate. (2021). Fluoride Ion-Initiated Decarboxylation of Silyl Alkynoates. Retrieved from [Link]

Sources

Analytical Methods for the Quality Control of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 115933-63-2) is a critical fluorinated building block, often employed in the synthesis of high-potency agrochemicals and pharmaceutical intermediates. Structurally, it is a salicylate derivative featuring a lipophilic trifluoromethyl (-CF₃) group.

This guide provides a technical comparison of analytical methodologies for its quality control. While Gas Chromatography (GC) offers speed for raw material assay, High-Performance Liquid Chromatography (HPLC-UV) is identified as the superior method for stability-indicating analysis due to its ability to quantify the primary degradation product: 2-hydroxy-4-(trifluoromethyl)benzoic acid.

Part 1: Chemical Context & Critical Quality Attributes (CQAs)

To design a robust analytical strategy, one must understand the molecule's behavior.

  • Chemical Structure: The molecule contains a phenolic hydroxyl group (position 2), a methyl ester, and a trifluoromethyl group (position 4).

  • Chromophore: The benzoate system provides strong UV absorption (typically

    
     ~254 nm and ~300 nm).
    
  • Volatility: As a methyl ester, it is sufficiently volatile for GC, but the phenolic -OH can cause peak tailing on non-polar columns.

  • Degradation Pathway: The primary instability risk is hydrolysis of the ester linkage, yielding the free acid and methanol.

Critical Quality Attributes (CQAs)
AttributeSpecification TargetAnalytical Challenge
Assay

Must separate the ester from the free acid hydrolysis product.
Impurity A

2-hydroxy-4-(trifluoromethyl)benzoic acid (Hydrolysis product).
Residual Solvents ICH Q3C LimitsMethanol (synthesis solvent/byproduct).
Moisture

Water promotes hydrolysis; measured via Karl Fischer.

Part 2: Method Comparison (HPLC vs. GC)

The following table objectively compares the two primary techniques for assay and purity analysis.

Comparative Analysis Table
FeatureMethod A: RP-HPLC (UV Detection) Method B: GC-FID
Primary Utility Final Product Release & Stability In-Process Control (IPC)
Specificity High. Separates neutral ester from polar acid impurities and isomers.Medium. Acid impurities often require derivatization (e.g., TMS) to elute cleanly.
Sensitivity (LOD) Excellent for UV-active impurities (

).
Good, but limited for high-boiling oligomers.
Sample Prep Simple dilution (ACN/Water).Simple dilution (DCM/MeOH), but wet samples damage columns.
Throughput Moderate (10–25 min run time).High (5–12 min run time).
Robustness High.[1] Buffering controls ionization of the phenol.Moderate. Thermal degradation of the ester can occur in the injector port.
Expert Verdict

Select HPLC-UV for the Certificate of Analysis (CoA). The presence of the phenolic hydroxyl and the risk of acid hydrolysis make HPLC the only viable method for detecting the full impurity profile without the risk of thermal degradation or injector-port discrimination. Use GC-FID strictly for residual solvent analysis or rapid raw material checks where hydrolysis products are not the concern.

Part 3: Detailed Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC Method (Recommended)

This method utilizes a "acidic suppression" strategy. The trifluoromethyl group increases lipophilicity, requiring a higher organic ratio than standard methyl salicylate.

1. Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18,

    
    ).
    
  • Mobile Phase A:

    
     Orthophosphoric Acid in Water (
    
    
    
    suppresses phenol ionization).
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       80% B (Linear Gradient)
      
    • 15-20 min: 80% B (Wash)

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Detection:

    
     (bw 4 nm).
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    

2. Standard Preparation:

  • Diluent: ACN:Water (50:50).

  • Stock Solution: Dissolve

    
     of Reference Standard in 
    
    
    
    diluent (
    
    
    ).

3. System Suitability Criteria (Self-Validating):

  • Tailing Factor:

    
     (Crucial for phenolic compounds).
    
  • RSD (n=6):

    
     for area response.
    
  • Resolution:

    
     between the Main Peak and Impurity A (Acid form).
    
Protocol B: Orthogonal Identification via 19F-NMR

While HPLC quantifies, NMR confirms the integrity of the trifluoromethyl group, ensuring no defluorination occurred during synthesis.

  • Solvent:

    
     or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (shifted distinct from the benzoate).
    
  • Key Signal: Singlet at approx.

    
     (relative to 
    
    
    
    ).
  • Benefit: 100% specific for fluorine-containing impurities that might co-elute in HPLC.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for Quality Control, ensuring no critical impurity is overlooked.

QC_Workflow Start Sample: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Decision Select Analytical Path Start->Decision Path_Purity Purity & Assay (Primary Release) Decision->Path_Purity Path_Solvents Residual Solvents (Volatiles) Decision->Path_Solvents Path_ID Identity Confirmation (Structure) Decision->Path_ID HPLC RP-HPLC (UV 254nm) Detects: Ester + Acid Impurity Path_Purity->HPLC GC GC-Headspace Detects: MeOH, DCM Path_Solvents->GC NMR 19F-NMR / IR Confirms: CF3 & Ester C=O Path_ID->NMR Result_Pass CoA Generation (Pass Criteria: >98.0%) HPLC->Result_Pass Meets Specs Result_Fail OOS Investigation (Check Hydrolysis) HPLC->Result_Fail Acid Impurity >0.5%

Caption: Analytical Decision Matrix for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Quality Control.

Part 5: Validation Strategy (ICH Q2(R2) Alignment)

To ensure the trustworthiness of the HPLC method, the following validation parameters must be executed in accordance with ICH Q2(R2) guidelines [1].

Specificity (Forced Degradation)
  • Protocol: Expose the sample to

    
     for 1 hour (Base Hydrolysis).
    
  • Expected Result: Significant decrease in the ester peak and appearance of a new peak at a lower retention time (RRT ~0.6-0.8).

  • Requirement: Peak Purity Index (via PDA) must indicate the main peak is spectrally pure (no co-elution).

Linearity & Range
  • Range:

    
     to 
    
    
    
    of target concentration (
    
    
    ).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)

Since pure impurity standards may be expensive or unavailable, use the Spike Recovery method with the API itself for assay, or synthesize the acid form (via saponification of the ester) to validate impurity quantification.

LevelRecovery Criteria
50%

100%

150%

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • PubChem. (n.d.).[4] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (Compound Summary). National Center for Biotechnology Information. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

Sources

Technical Guide: Differential Scanning Calorimetry (DSC) of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the thermal characterization of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (M-2H-4TFB), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Unlike standard melting point apparatuses, Differential Scanning Calorimetry (DSC) provides a thermodynamic fingerprint that reveals purity, polymorphic potential, and energetic stability.

Key Insight: The presence of the ortho-hydroxyl group in M-2H-4TFB facilitates strong intramolecular hydrogen bonding (the "Salicylate Effect"). This structural feature significantly alters its thermal profile compared to its para-hydroxy isomers, often lowering the melting point and enthalpy of fusion—a nuance that only DSC can quantify with precision required for drug development.

Compound Profile & Thermal Significance[1][2][3][4]

FeatureSpecificationThermal Implication
Compound Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoateTarget Analyte
Functional Groups Ester (-COOMe), Hydroxyl (-OH), Trifluoromethyl (-CF3)-CF3 adds lipophilicity; -OH creates H-bonds.
Key Interaction Intramolecular H-bond (OH

O=C)
Reduces intermolecular lattice energy, typically lowering Melting Point (

) compared to isomers.
Critical Utility API Intermediate / Ligand SynthesisPurity is paramount; eutectic impurities must be quantified.

Comparative Analysis: DSC vs. Alternatives

In drug development, selecting the right characterization tool is a strategic decision. The following tables objectively compare DSC against traditional alternatives for this specific compound.

A. Methodological Comparison
FeatureDSC (Recommended) Capillary Melting Point HPLC
Primary Output Heat Flow (mW) vs. Temp (

C)
Visual Phase Change RangeUV Absorbance / Retention Time
Data Obtained Enthalpy of Fusion (

),

,

, Purity (mol%)

-

(Meniscus formation)
Chemical Purity (Area %)
Polymorph Detection High (Detects enantiotropic transitions)Low (Misses subtle solid-solid transitions)None (Sample is dissolved)
Sample Required 2 - 5 mg~5 mg< 1 mg (diluted)
Limitation Decomposing samples can foul sensors.Subjective interpretation of "clear point."Does not detect solvates/hydrates easily.

Expert Verdict: While HPLC is superior for identifying specific chemical impurities, DSC is the only self-validating method for solid-state form definition. For M-2H-4TFB, DSC distinguishes between a simple impure batch (broadened peak) and a polymorphic mixture (multiple distinct peaks).

B. Structural Isomer Comparison (Thermal Fingerprinting)

The power of DSC lies in distinguishing M-2H-4TFB from its isomers based on thermodynamic properties.

IsomerStructure NoteExpected Thermal Behavior (DSC)
Target: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Intra -molecular H-bondLower

&

.
The lattice is held less tightly due to internal "locking" of the hydroxyl group.
Isomer A: Methyl 4-hydroxy-2-(trifluoromethyl)benzoate Inter -molecular H-bondHigher

.
The -OH group is free to network with neighboring molecules, increasing lattice energy.
Isomer B: Methyl 4-(trifluoromethyl)benzoate No Hydroxyl groupLowest

(often liquid/low solid).
Lacks H-bonding capability entirely.

Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating protocol.

Phase 1: Instrument Preparation
  • Calibration: Calibrate the DSC using an Indium standard (

    
    C, 
    
    
    
    J/g) and Zinc (if high-temp range is needed). Ensure temperature accuracy is within
    
    
    C.
  • Purge Gas: Nitrogen (50 mL/min). Note: For oxidative stability studies, use Air/Oxygen, but for MP determination,

    
     prevents degradation.
    
Phase 2: Sample Preparation (Crucial Step)
  • Massing: Weigh 2.0 – 4.0 mg of M-2H-4TFB into a Tzero Aluminum Pan .

    • Why? Large masses cause thermal gradients; small masses reduce signal-to-noise ratio.

  • Encapsulation: Crimp with a pinhole lid (non-hermetic) or hermetic lid depending on volatility.

    • Expert Tip: Since fluorinated esters can have appreciable vapor pressure near melting, a hermetic lid is recommended to prevent mass loss (sublimation) which distorts the baseline.

Phase 3: Thermal Cycle
  • Equilibration: Equilibrate at 0

    
    C (or well below expected MP).
    
  • Ramp: Heat at 10

    
    C/min  to 150 
    
    
    
    C (or 20
    
    
    C above liquid state).
    • Validation: If peak is too broad, repeat at 2

      
      C/min to resolve closely spacing transitions.
      
  • Cooling (Optional): Cool at 10

    
    C/min to check for recrystallization or glass formation.
    
Phase 4: Workflow Visualization

DSC_Workflow Start Sample: M-2H-4TFB Prep Weigh 3mg (+/- 0.1mg) Hermetic Pan Start->Prep Minimize Exposure Purge N2 Purge (50 mL/min) Prep->Purge Prevent Oxidation Run Heat Ramp 10°C/min Purge->Run Analyze Integrate Peak (Onset & Area) Run->Analyze Decision Check Purity (Van't Hoff) Analyze->Decision Pass Pass Decision->Pass Single Sharp Peak Fail Fail Decision->Fail Broad/Split Peak

Caption: Standardized DSC workflow for fluorinated benzoate intermediates ensuring thermal history reproducibility.

Data Interpretation & Troubleshooting

A DSC thermogram for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate should be analyzed as follows:

The Melting Endotherm
  • Onset Temperature (

    
    ):  The intersection of the baseline and the leading edge of the peak. This is the true melting point .
    
  • Peak Temperature (

    
    ):  The point of maximum heat flow. This is dependent on sample mass and heating rate and should not be reported as the thermodynamic melting point.
    
  • Enthalpy (

    
    ):  The area under the curve (J/g).
    
    • Low

      
      ? Indicates amorphous content or lower crystallinity.
      
Purity Determination (Van't Hoff Analysis)

DSC can calculate purity based on the melting point depression caused by impurities.



  • Where

    
     is sample temp, 
    
    
    
    is pure solvent melting temp,
    
    
    is mole fraction impurity, and
    
    
    is fraction melted.
  • Requirement: The peak must be sharp. If the peak is too broad, the Van't Hoff calculation will be invalid.

Decision Matrix: Interpreting Anomalies

Decision_Tree Root DSC Signal Observation Sharp Single Sharp Endotherm Root->Sharp Broad Broad/Asymmetric Peak Root->Broad Split Split/Multiple Peaks Root->Split Exo Exotherm before Melt Root->Exo High Purity (>98%)\nStable Form High Purity (>98%) Stable Form Sharp->High Purity (>98%)\nStable Form Eutectic Impurities\nOR\nAmorphous Content Eutectic Impurities OR Amorphous Content Broad->Eutectic Impurities\nOR\nAmorphous Content Polymorphism (Enantiotropic)\nOR\nSolvate Desolvation Polymorphism (Enantiotropic) OR Solvate Desolvation Split->Polymorphism (Enantiotropic)\nOR\nSolvate Desolvation Crystallization (Cold)\nUnstable Amorphous Sample Crystallization (Cold) Unstable Amorphous Sample Exo->Crystallization (Cold)\nUnstable Amorphous Sample

Caption: Diagnostic logic for interpreting non-ideal DSC thermograms in fluorinated benzoate analysis.

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • TA Instruments. (n.d.). Thermal Analysis Application Brief: Purity Determination by DSC. (Standard protocol for Van't Hoff purity analysis).

  • Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate Product Specification. (Comparative physical data for structural isomers).

  • Malvern Panalytical. (2025).[1] DSC vs. DSF in Biopharmaceutical Research. (Methodological comparison of thermal stability techniques).

  • National Institutes of Health (NIH). (2012). Advances in simultaneous DSC-FTIR microspectroscopy. (Advanced applications for impurity detection).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

[1][2]

Executive Summary

This guide provides the mandatory operational procedures for the handling and disposal of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8).[1][2]

Crucial Directive: Due to the presence of the trifluoromethyl (

must be segregated into Halogenated Organic Waste streams

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity and associated hazards.[2] This compound combines a phenol-like hydroxy moiety with a fluorinated ester, requiring specific precautions against inhalation and contact.[2]

PropertySpecification
Chemical Name Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
CAS Number 345-28-8
Molecular Formula

Physical State Solid (typically off-white powder) or Liquid (if dissolved)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Waste Classification Halogenated Organic (Non-regulated as P/U listed, but characteristic)

Mechanistic Insight: The


Waste Segregation Protocol

The most common compliance failure in laboratories is the commingling of fluorinated intermediates with non-halogenated solvents (e.g., Acetone, Ethanol).[2]

The Segregation Rule[6]
  • Stream A (Prohibited): Non-Halogenated Waste. (e.g., Acetone, Methanol washes).[1][2][3]

  • Stream B (Mandatory): Halogenated Waste.[4] (Contains Cl, F, Br, I).[1][2][3]

Why this matters: Waste contractors analyze the "total halogen" content (TOX). If a non-halogenated drum is contaminated with even trace amounts of this benzoate, the entire drum must be reclassified, significantly increasing disposal costs and safety risks during incineration.[2]

Workflow Visualization: Waste Stream Decision Tree

The following logic gate ensures the compound enters the correct destruction pathway.

WasteSegregationStartWaste Generation:Methyl 2-hydroxy-4-(trifluoromethyl)benzoateCheckStateIs the waste Solid or Liquid?Start->CheckStateSolidPathSolid Waste PathCheckState->SolidPathSolid/PowderLiquidPathLiquid Waste PathCheckState->LiquidPathSolution/Mother LiquorBinSolidContainer Type: HDPE JarLabel: Hazardous Solid (Halogenated)SolidPath->BinSolidDirect DisposalSolventCheckIs it dissolved inHalogenated Solvent (e.g., DCM)?LiquidPath->SolventCheckBinHaloContainer Type: Safety Can/GlassLabel: Halogenated Organic WasteSolventCheck->BinHaloYes (DCM, Chloroform)BinMixContainer Type: Safety Can/GlassLabel: Halogenated Organic Waste(Contaminated Non-Halo Solvent)SolventCheck->BinMixNo (Acetone, EtOAc)

Figure 1: Decision logic for segregating fluorinated benzoate waste. Note that even if dissolved in non-halogenated solvents, the presence of the trifluoromethyl group mandates the "Halogenated" waste stream.[1][2]

Step-by-Step Disposal Procedure

Phase 1: Preparation
  • PPE Requirements: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat.[2] Use a fume hood to prevent inhalation of dust or vapors.

  • Container Selection:

    • Liquids: Amber glass bottles or HDPE carboys. Avoid metal containers if the solution is acidic, as fluoride ions can corrode standard steel over time.[2]

    • Solids: Wide-mouth HDPE jars.

Phase 2: Collection & Labeling[2]
  • Transfer: Transfer the waste into the container using a funnel to prevent spillage.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: List "Methyl 2-hydroxy-4-(trifluoromethyl)benzoate" explicitly.

    • Hazard Checkboxes: Mark "Irritant" and "Toxic."

    • Critical Tag: Write "FLUORINATED" or "HALOGENATED" prominently on the tag. This alerts the disposal facility to use scrubbed incineration [2].

Phase 3: Storage & Pickup
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks.

  • Compatibility: Do not store near strong bases (e.g., NaOH), as hydrolysis of the ester can occur, potentially altering the waste profile.[2]

  • Timeline: Schedule pickup within 90 days (or according to local satellite accumulation area regulations).

Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination.[2]

Spill Workflow

SpillResponseAlert1. Alert & Evacuate(If aerosolized)PPE2. Don PPE(Nitrile Gloves, Goggles)Alert->PPEContain3. ContainmentCircle spill with absorbentPPE->ContainAbsorb4. AbsorptionUse Vermiculite or SandContain->AbsorbCollect5. CollectionScoop into Halo-Waste BinAbsorb->CollectClean6. DecontaminationSoap/Water WashCollect->Clean

Figure 2: Sequential response actions for liquid or solid spills of fluorinated benzoates.

Technical Note on Absorbents: Do not use sawdust or other combustible organic absorbents if the chemical is in a concentrated oxidizable form. Inert mineral absorbents (Vermiculite, Diatomaceous Earth) are the standard for fluorinated aromatics [3].

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Classification: Halogenated Solvents (F-List). RCRA Regulations.[4] Available at: [Link]

  • PubChem. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) Compound Summary. National Library of Medicine. Available at: [Link]

Personal protective equipment for handling Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 345-28-8 Molecular Formula:


Application:  Pharmaceutical Intermediate / Fluorinated Building Block[1][2]
Chemical Intelligence & Risk Assessment

The "Why" Behind the Protocol

To handle Methyl 2-hydroxy-4-(trifluoromethyl)benzoate safely, one must understand its structural behavior.[1][2] This molecule is not merely a generic "irritant"; it combines three distinct functional groups that dictate its biological interaction and physical handling requirements:

  • The Phenolic Moiety (2-hydroxy): This group provides acidity and protein-binding capability, making the compound a potent contact irritant to mucous membranes and ocular tissue.[1][2]

  • The Trifluoromethyl Group (

    
    ):  This is the critical safety factor.[2] The 
    
    
    
    group significantly increases lipophilicity .[2] Unlike simple salicylates, this fluorinated derivative can penetrate the stratum corneum (outer skin layer) more rapidly.[2]
  • The Methyl Ester: Increases volatility slightly compared to the free acid and further aids in lipid solubility.[2]

Core Hazard Profile (GHS):

  • H302: Harmful if swallowed (Acute Toxicity).[2][3]

  • H315/H319: Causes skin and serious eye irritation.[2][4]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity).[2]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient due to the enhanced permeation risk of the fluorinated motif.[2]

PPE CategorySpecificationScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapors/dust to bypass the lens.[1][2] The phenolic nature poses a risk of corneal opacity if direct contact occurs.[2]
Dermal (Hands) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (minimum 5-8 mil) or NeopreneThe lipophilic

group facilitates permeation through thin polymers.[1][2] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.[2]
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Maintenance)As a solid, the primary risk is dust inhalation during weighing.[1][2] Engineering controls (hood) are superior to respirators.[2] Use N95 only if weighing outside a hood (not recommended).[2]
Body Lab Coat (High-neck, snap closure)Prevents dust accumulation on street clothes.[1][2] Cotton/poly blends are acceptable; fire-resistant (FR) coats are required if using flammable solvents (e.g., THF, Toluene).[1][2]
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer (Critical Step)

Risk:[1] Fluorinated solids often exhibit high static electricity, causing "jumping" or scattering of powder, leading to inhalation exposure.[2]

  • Engineering Setup: Operate strictly within a certified chemical fume hood.[2]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[2] If unavailable, wipe the spatula and weighing boat exterior with a dryer sheet (surfactant reduces static).[2]

  • Transfer: Do not dump the powder. Use a gentle tapping motion to transfer from the stock bottle to the weighing boat to minimize aerosolization.[2]

Phase B: Solubilization & Reaction

Risk: Once in solution (e.g., DCM, Methanol, or THF), the skin absorption risk increases by an order of magnitude.[2]

  • Solvent Selection: When possible, avoid Dimethyl Sulfoxide (DMSO) as a solvent for this specific compound during manual handling.[2] DMSO acts as a carrier, dragging the fluorinated salicylate through the skin barrier instantly.[2]

  • Addition: Add the solvent to the solid, not the reverse, to prevent puff-back of dry powder.[2]

  • Temperature Control: If heating is required, use a reflux condenser.[2] The methyl ester can hydrolyze or transesterify; ensure the system is closed to prevent vapor release.[2]

Phase C: Decontamination[1]
  • Immediate Wipe-down: Wipe the balance area with a methanol-dampened tissue (paper towel), followed by a soap-water wash.[1][2]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure the exterior of the gloves never touches skin.[2] Wash hands immediately with soap and cool water (warm water opens pores).[2]

Emergency & Disposal Plan
Spills[2][5]
  • Solid Spill: Do not sweep dry.[2] Cover with wet paper towels (water or ethanol) to suppress dust, then wipe up.[2]

  • Solution Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if the solvent is flammable.[2]

Waste Disposal (Crucial)

This compound contains Fluorine .[2][6] It cannot be treated as standard organic waste in many jurisdictions.[2]

  • Classification: Halogenated Organic Waste .[2][7]

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste streams).[2][8] High-temperature incineration is required to break the C-F bond safely.[2]

  • Labeling: Clearly mark the tag with "Contains Organic Fluorine / Trifluoromethyl group."[2]

Workflow Visualization

The following diagram outlines the decision logic for safe handling.

G Start Start: Handling Request Risk Risk Assessment: Lipophilic Fluorinated Solid Start->Risk PPE_Check PPE Verification: 1. Splash Goggles 2. Double Nitrile Gloves Risk->PPE_Check State_Check Is the compound in Solution? PPE_Check->State_Check Solid_Handling Solid Handling: Use Anti-Static Gun Work in Fume Hood State_Check->Solid_Handling No (Powder) Liquid_Handling Liquid Handling: Avoid DMSO (Carrier Effect) Check Glove Breakthrough State_Check->Liquid_Handling Yes (Dissolved) Reaction Reaction / Synthesis Solid_Handling->Reaction Liquid_Handling->Reaction Disposal Disposal: Segregate as HALOGENATED Waste Reaction->Disposal

Figure 1: Operational logic flow for handling fluorinated salicylate derivatives, emphasizing state-dependent risks.

References
  • PubChem. (n.d.).[2] Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CID 349235).[1][2] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][2]

Sources

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Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.